N-Acetyl-Calicheamicin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19+/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDOZYZAJKUVRZ-IOCYQWGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H76IN3O22S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108212-76-6 | |
| Record name | Carbamic acid, [(1R, 4Z, 8S, 13E)-8-[[2-O-[4-(acethylethylamino)-2,4-dideoxy-3-O-methyl- α-L-threo-pentopyranosyl]-4,6-dideoxy-4-[[[2,6-dideoxy-4-S-[4-[(6-deoxy-3-O-methyl- α -L-mannopyranosyl)oxy]-3-iodo-5,6-dimethoxy-2-methylbenzoyl]-4-thio-β-D-ribo-hexopyranosyl]-oxy]-amino]- β -D-glucopyranosyl]oxy]-1-hydroxy-13-[2-(methyltrithio)ethylidene [7. ]-11-oxobicyclo 3.1] trideca-4,9-diene-2,6-diyn-10-yl]-,methylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Acetyl-Calicheamicin mechanism of action
An In-depth Technical Guide to the Mechanism of Action of N-Acetyl-Calicheamicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly potent member of the enediyne class of antitumor antibiotics, renowned for its extraordinary cytotoxicity. Originally isolated from the bacterium Micromonospora echinospora calichensis, its derivatives are utilized as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[][][3] This document provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its interaction with DNA, the chemical cascade leading to DNA cleavage, and the subsequent cellular responses. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the critical pathways and workflows.
Core Mechanism of Action: DNA Binding and Cleavage
The cytotoxic effect of this compound is mediated by its ability to induce sequence-selective double-strand breaks in DNA.[][4][5] This process can be broken down into three main stages: DNA binding, chemical activation, and DNA strand scission.
DNA Recognition and Binding
This compound binds to the minor groove of double-helical DNA.[][6][7] The specificity of this binding is primarily dictated by its aryltetrasaccharide moiety, which interacts with specific DNA sequences.[6][8] The molecule shows a preference for purine-rich sequences, particularly 5'-TCCT-3' and 5'-TTTT-3'.[8] This interaction positions the reactive enediyne "warhead" in close proximity to the sugar-phosphate backbone of the DNA.[9][10]
Reductive Activation Cascade
The enediyne core of this compound is a stable pro-drug that requires activation to exert its cytotoxic effect. The activation is initiated by a nucleophilic attack on the methyl trisulfide group, a reaction that can be carried out by cellular thiols such as glutathione.[7][11][12] This initial step triggers a cascade of intramolecular reactions:
-
Thiol Attack: A cellular nucleophile attacks the central sulfur atom of the trisulfide, leading to the formation of a thiol or thiolate.[8]
-
Michael Addition: The newly formed thiol undergoes an intramolecular Michael addition to the α,β-unsaturated ketone within the molecule's core.[12]
-
Bergman Cyclization: This intramolecular cyclization alters the geometry of the 10-membered enediyne ring, forcing the two triple bonds closer together.[8] This strained intermediate spontaneously undergoes a Bergman-like cyclization to form a highly reactive 1,4-didehydrobenzene diradical.[][6][12]
DNA Strand Scission
The 1,4-didehydrobenzene diradical is a powerful hydrogen-abstracting species. Positioned in the minor groove, it abstracts hydrogen atoms from the deoxyribose sugar backbone of both DNA strands.[][6] This action generates DNA radicals, which, in the presence of oxygen, leads to oxidative cleavage of the phosphodiester backbone, resulting in double-strand breaks.[12] The extreme cytotoxicity of calicheamicin (B1180863) is a direct consequence of this efficient and targeted DNA damage.[][]
References
- 3. Calicheamicin - Wikipedia [en.wikipedia.org]
- 4. Calicheamicin Antibody-Drug Conjugates for Liquid and Solid Tumor Indications | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxyl radical footprinting of calicheamicin. Relationship of DNA binding to cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20190300559A1 - Calicheamicin-antibody-drug conjugates and methods of use - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
N-Acetyl-Calicheamicin: A Technical Guide to DNA Double-Strand Break Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-calicheamicin is a potent member of the enediyne class of antitumor antibiotics, renowned for its ability to induce DNA double-strand breaks (DSBs) with high specificity and efficiency. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with DNA and the subsequent cellular responses. This document includes a compilation of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the key molecular pathways and experimental workflows.
Mechanism of Action: Precision Targeting of the Genome
The cytotoxic effects of this compound are initiated through a sophisticated, multi-step process that culminates in the cleavage of both strands of the DNA helix. This process can be broken down into three key stages: DNA recognition and binding, activation via cycloaromatization, and hydrogen abstraction leading to strand scission.
1.1. DNA Recognition and Minor Groove Binding
This compound's journey to its genomic target is guided by its aryltetrasaccharide moiety. This "delivery system" recognizes and binds to specific sequences in the minor groove of DNA.[1][2] The preferred binding sites are oligopyrimidine-oligopurine tracts, with a particular affinity for sequences like 5'-TCCT-3'.[3] This interaction is primarily driven by non-ionic forces, as evidenced by the minimal influence of salt concentration on the binding energy for most recognition sequences.[4]
1.2. Activation and the Bergman Cyclization
Once positioned within the minor groove, the enediyne "warhead" of this compound is activated. This is initiated by a nucleophilic attack, typically by intracellular thiols like glutathione (B108866), on the central sulfur atom of the molecule's trisulfide group.[5] This triggers a conformational change that brings the two acetylenic carbons of the enediyne core into close proximity, initiating a Bergman cyclization reaction.[2][6] This cycloaromatization event transforms the relatively stable enediyne into a highly reactive 1,4-didehydrobenzene diradical.[6]
1.3. DNA Double-Strand Break Formation
The newly formed diradical is a potent hydrogen-abstracting species. It plucks hydrogen atoms from the deoxyribose backbone of both DNA strands.[2][6] This leads to the formation of DNA radicals, which, in the presence of molecular oxygen, results in the scission of the phosphodiester backbone, causing a double-strand break.[5] This targeted and efficient induction of DSBs is the primary driver of this compound's profound cytotoxicity. In cellular DNA, this compound induces double-strand breaks at a ratio of approximately 1 DSB for every 3 single-strand breaks (SSBs).[]
Quantitative Data
The potency and efficacy of this compound have been quantified through various studies. The following tables summarize key quantitative data related to its DNA binding, cleavage, and cytotoxic activity.
Table 1: DNA Binding Affinity of Calicheamicin (B1180863) γ1I
| DNA Sequence | Gibbs Free Energy (ΔG) of Binding (kcal mol⁻¹) | Salt Concentration Range (mM NaCl) |
| TCCT | -8.9 | < 125 |
| TCCT | -7.6 | 150 - 1000 |
| TTGT | -7.8 to -7.9 | 50 - 1000 |
| ATCT | -7.8 to -7.9 | 50 - 1000 |
| Data sourced from studies on calicheamicin γ1I, the parent compound of this compound.[4] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (ng/mL) |
| Various | Acute Lymphoblastic Leukemia (ALL) | 0.15 - 4.9 |
| IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cell population.[8] |
Table 3: DNA Cleavage Ratios of Calicheamicin
| DNA Type | DSB:SSB Ratio | Conditions |
| Cellular DNA | 1:3 | In human fibroblast cells |
| Plasmid DNA | 1:2 | Purified plasmid DNA in vitro |
| Plasmid DNA | ~6:1 | With hydrazine (B178648) treatment to express abasic sites |
| Plasmid DNA | ~24:1 | With putrescine treatment to express abasic sites |
| Data from studies on calicheamicin γ1I.[][9] |
Cellular Response to this compound-Induced DNA Damage
The induction of DNA double-strand breaks by this compound triggers a complex and robust cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway.
3.1. DNA Damage Sensing and Signaling Cascade
The presence of DSBs is rapidly detected by sensor proteins, leading to the activation of key signaling kinases. The primary pathways involved are:
-
ATM-Chk2 Pathway: Ataxia-telangiectasia mutated (ATM) kinase is a principal sensor of DSBs.[1][10] Upon activation, ATM phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2.[1][10] This cascade plays a crucial role in initiating cell cycle arrest and DNA repair.
-
ATR-Chk1 Pathway: While primarily activated by single-stranded DNA, the Ataxia-telangiectasia and Rad3-related (ATR) kinase and its downstream effector Chk1 are also involved in the response to DSBs, particularly during the S and G2 phases of the cell cycle.[11]
-
DNA-PKcs and Non-Homologous End Joining (NHEJ): The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a key component of the NHEJ pathway, a major mechanism for repairing DSBs.[12] DNA-PKcs is recruited to the break sites by the Ku70/80 heterodimer and, once activated, phosphorylates various substrates to facilitate the ligation of the broken DNA ends.[13][14]
A critical early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[] These γ-H2AX foci serve as platforms for the recruitment of DNA repair and signaling proteins to the site of damage.
3.2. Cell Cycle Arrest and Apoptosis
The activation of the DDR signaling cascades ultimately leads to one of two cellular fates: cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too extensive to be repaired. This compound-induced DNA damage typically results in a G2/M phase cell cycle arrest.[15][16] This is mediated by the ATM/Chk2 and ATR/Chk1 pathways, which inhibit the activity of the cyclin-dependent kinase 1 (Cdk1)/Cyclin B complex, a key driver of mitotic entry.[17]
If the DNA damage is irreparable, the cell undergoes programmed cell death, or apoptosis. Calicheamicin-induced apoptosis has been shown to be a p53-independent process.[18][19] The apoptotic cascade involves the activation of caspases and is dependent on the pro-apoptotic protein Bax.[18]
Experimental Protocols
A variety of in vitro and cell-based assays are employed to study the effects of this compound. Below are detailed protocols for key experiments.
4.1. In Vitro DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis
This assay is used to directly visualize and quantify the cleavage of plasmid DNA by this compound.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Glutathione (or other thiol-containing activator)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)
-
DNA Loading Buffer (containing a tracking dye and a stop solution like EDTA)
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Agarose gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes. A typical reaction volume is 20 µL.
-
To each tube, add the reaction buffer, supercoiled plasmid DNA (final concentration of ~10-20 ng/µL), and varying concentrations of this compound.
-
Initiate the reaction by adding the activating agent (e.g., glutathione to a final concentration of 1 mM). Include a no-drug control and a no-activator control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding DNA loading buffer.
-
-
Agarose Gel Electrophoresis:
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of each band (supercoiled, relaxed circular, and linear) using densitometry software. The disappearance of the supercoiled form and the appearance of the relaxed circular (single-strand breaks) and linear (double-strand breaks) forms indicate DNA cleavage.
-
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baicalein Induces G2/M Cell Cycle Arrest Associated with ROS Generation and CHK2 Activation in Highly Invasive Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agarose gel electrophoresis protocol (BioRad) [prl.natsci.msu.edu]
- 4. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calicheamicin - Wikipedia [en.wikipedia.org]
- 6. Antibody-targeted chemotherapy with the calicheamicin conjugate hu3S193-N-acetyl gamma calicheamicin dimethyl hydrazide targets Lewisy and eliminates Lewisy-positive human carcinoma cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 12. DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs): Beyond the DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coordination of DNA–PK Activation and Nuclease Processing of DNA Termini in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of apoptosis by enediyne antibiotic calicheamicin thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. addgene.org [addgene.org]
- 20. researchgate.net [researchgate.net]
The Enediyne Powerhouse: A Technical Guide to the Discovery and Origin of N-Acetyl-Calicheamicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Acetyl-Calicheamicin, a potent enediyne antitumor antibiotic. It delves into the discovery and origin of the calicheamicin (B1180863) family, detailing the fermentation of the producing microorganism, Micromonospora echinospora, and the subsequent isolation, purification, and characterization of these complex natural products. The guide further outlines the experimental protocols for key biological assays, presents quantitative data on its cytotoxic activity, and visualizes its biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and antibody-drug conjugate (ADC) development.
Discovery and Origin
The story of calicheamicins begins in the mid-1980s with the isolation of a novel family of exceptionally potent antitumor antibiotics from the fermentation broth of a soil actinomycete, Micromonospora echinospora subsp. calichensis.[1][2] This microorganism was discovered in a soil sample collected from "caliche" pits, a type of chalky soil, in Kerrville, Texas.[3] The most notable member of this family is calicheamicin γ1, the direct precursor to this compound. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria and demonstrated in vivo antitumor activity against P388 leukemia and B16 melanoma in murine models.[2] Their extreme cytotoxicity, however, initially limited their therapeutic potential as standalone agents. The development of antibody-drug conjugate (ADC) technology provided a path forward, allowing for the targeted delivery of these potent payloads to cancer cells. This led to the development of clinically approved ADCs like gemtuzumab ozogamicin (B1678132) and inotuzumab ozogamicin, which utilize derivatives of calicheamicin.[3]
Fermentation and Isolation
The production of calicheamicins is achieved through submerged fermentation of Micromonospora echinospora. The process is complex and requires careful optimization of media components and culture conditions to maximize yield.
Fermentation Protocol
A typical fermentation process for producing calicheamicins involves the following steps:
-
Seed Culture Preparation: A seed culture is initiated by inoculating a suitable medium, such as ATCC-2 medium (containing potato starch, dextrose, NZ Amine Type E, meat extract, peptone, yeast extract, and calcium carbonate), with a stock of the Micromonospora echinospora strain.[4]
-
Production Fermentation: The seed culture is then used to inoculate a larger production fermentor. The fermentation medium is crucial for high yields and typically contains a carbon source (e.g., starch, dextrin, glucose), a nitrogen source (e.g., yeast extract, beef extract, tryptone), and the precursor potassium iodide (KI).[5]
-
In Situ Adsorption: To enhance the yield and simplify downstream processing, macroporous adsorption resins (e.g., polystyrene-based resins) can be added to the fermentation medium. These resins capture the calicheamicins as they are produced, preventing their degradation and feedback inhibition.[5]
-
Culture Conditions: The fermentation is carried out at a controlled temperature of 28 ± 2 °C for a period of 8-10 days.[5] The pH of the media is adjusted to 6.8-7.0 before sterilization. Agitation is maintained at 200-250 rpm for shake flasks and 150-250 rpm for fermentors, with an airflow of 0.8-1.0 vvm in fermentors.[5]
Extraction and Purification Protocol
Following fermentation, the calicheamicins are extracted and purified from the broth and the adsorbent resin.
-
Solvent Extraction: The whole fermentation broth, including the mycelium and resin, is extracted with an organic solvent such as ethyl acetate.[6]
-
Selective Precipitation: The crude extract is then subjected to selective precipitation to remove highly polar and nonpolar impurities.
-
Chromatographic Purification: A multi-step chromatographic process is employed for the separation and purification of the individual calicheamicin components. This typically involves:
-
Normal Phase Chromatography: Using silica (B1680970) gel to separate compounds based on polarity.[6]
-
Reversed-Phase Chromatography: Utilizing a nonpolar stationary phase (e.g., C18) with a polar mobile phase to separate compounds based on hydrophobicity.[6]
-
Partition Chromatography: Separating components based on their differential partitioning between two immiscible liquid phases.[6]
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using HPLC is often required to obtain highly pure calicheamicin γ1.[6]
-
Structural Elucidation and Characterization
The complex structures of the calicheamicins were elucidated using a combination of spectroscopic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon-hydrogen framework and the connectivity of the molecule.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight and elemental composition data. Fragmentation patterns observed in tandem MS (MS/MS) experiments help to confirm the structure.[6][7]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophores.[6]
N-Acetylation of Calicheamicin γ1
This compound is prepared by the selective N-acetylation of the primary amino group in the sugar moiety of calicheamicin γ1. This modification is often performed to create a more stable derivative for conjugation to linkers in ADC development.
Biological Activity and Quantitative Data
This compound is an exceptionally potent cytotoxic agent. Its biological activity is primarily attributed to its ability to induce double-stranded DNA breaks.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (ng/mL) |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 - 4.9 |
Note: Data for a broader range of cancer cell lines for the unconjugated this compound is limited in publicly available literature. The provided data is for the compound's activity in acute lymphoblastic leukemia cell lines.[]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
DNA Cleavage Assay
This assay assesses the ability of this compound to induce DNA strand breaks.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualization: Visualize the DNA bands under UV light. The different forms of the plasmid DNA (supercoiled, relaxed circular, and linear) will migrate at different rates, allowing for the detection of single- and double-strand breaks.
Biosynthesis and Mechanism of Action
Biosynthetic Pathway
The biosynthesis of the calicheamicin core is a complex process involving a type I iterative polyketide synthase (PKS).[3] The aglycone is then decorated with unusual sugar moieties by a series of glycosyltransferases.
Mechanism of Action
This compound exerts its cytotoxic effect through a fascinating and highly specific mechanism of action that targets DNA.
-
DNA Binding: The oligosaccharide portion of the molecule recognizes and binds to the minor groove of DNA.[3]
-
Activation: The trisulfide group in the "warhead" is reduced by intracellular thiols, such as glutathione.
-
Bergman Cyclization: This reduction triggers a Bergman cyclization of the enediyne core, generating a highly reactive para-benzyne diradical.[3]
-
DNA Cleavage: The diradical abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to double-stranded DNA breaks and subsequent cell death.[3]
Conclusion
This compound, a derivative of a remarkable natural product, stands as a testament to the power of microbial secondary metabolites in drug discovery. Its intricate structure, potent biological activity, and unique mechanism of action have made it a cornerstone in the development of targeted cancer therapies. This technical guide provides a foundational understanding of this important molecule, from its origins in a Texas soil sample to its precise molecular interactions within a cancer cell. It is hoped that this compilation of data and protocols will aid researchers in their efforts to further explore and exploit the therapeutic potential of the enediyne class of compounds.
References
- 1. chondrex.com [chondrex.com]
- 2. Calicheamicins, a novel family of antitumor antibiotics: taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102732580A - Preparation method of efficient antitumor antibiotic calicheamicin - Google Patents [patents.google.com]
- 6. Calicheamicins, a novel family of antitumor antibiotics. 3. Isolation, purification and characterization of calicheamicins beta 1Br, gamma 1Br, alpha 2I, alpha 3I, beta 1I, gamma 1I and delta 1I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
N-Acetyl-Calicheamicin: A Technical Guide to an Enediyne Antibiotic Powerhouse
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-Calicheamicin is a semi-synthetic derivative of the calicheamicin (B1180863) family of enediyne antibiotics, which are naturally produced by the bacterium Micromonospora echinospora.[1][2] Renowned for their extraordinary potency, these molecules are among the most cytotoxic agents ever discovered.[3] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, synthesis and conjugation, and its pivotal role in the development of targeted cancer therapies.
Core Mechanism of Action: Precision DNA Scission
The profound cytotoxicity of this compound stems from its ability to induce double-stranded DNA breaks.[4] This process is initiated by the specific binding of its aryltetrasaccharide portion to the minor groove of DNA.[5] Once positioned, the molecule undergoes a fascinating chemical transformation.
The trisulfide group within the this compound molecule acts as a trigger.[3] In the reducing environment of the cell, this group is cleaved, initiating a Bergman cyclization of the enediyne core.[5] This reaction generates a highly reactive para-benzyne diradical, which then abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately leading to strand scission.[5] The generation of double-strand breaks is a particularly lethal event for the cell, making this compound an exceptionally potent cytotoxic agent.[4]
Quantitative Cytotoxicity Data
The potency of this compound and its derivatives, particularly when incorporated into Antibody-Drug Conjugates (ADCs), has been extensively documented across a range of cancer cell lines. The following tables summarize key cytotoxicity data (IC50 values), highlighting the targeted efficacy of these compounds.
| Cell Line | Cancer Type | This compound IC50 (ng/mL) | Reference |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 - 4.9 | [6] |
| ADC | Target Antigen | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Gemtuzumab Ozogamicin | CD33 | HL-60 | Acute Promyelocytic Leukemia | 0.03 | [4] |
| Gemtuzumab Ozogamicin | CD33 | U937 | Histiocytic Lymphoma | 0.05 | [4] |
| Inotuzumab Ozogamicin | CD22 | TCC-S | Bladder Carcinoma | 0.04 | [4] |
Experimental Protocols
DNA Cleavage Assay via Agarose (B213101) Gel Electrophoresis
This protocol provides a method to visualize the DNA cleaving ability of this compound.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
1x TAE or TBE buffer
-
DNA loading dye (containing bromophenol blue and glycerol)
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (final concentration, e.g., 20 µM) in TE buffer.
-
Add the reducing agent (DTT or GSH) to the reaction mixture to a final concentration that activates this compound.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding DNA loading dye.
-
Load the samples into the wells of the agarose gel. Also, load a DNA ladder to estimate the size of the fragments.
-
Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[9]
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.[10]
-
The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates single- and double-strand breaks, respectively.
Synthesis and Conjugation of this compound to a Monoclonal Antibody
This protocol outlines the general steps for the synthesis of an this compound derivative and its conjugation to a monoclonal antibody using the AcBut linker, a common strategy in ADC development.
Part A: Synthesis of AcBut-DMH-N-Acetyl-Calicheamicin Linker-Payload
-
Acetylation of Calicheamicin γ1: The starting material, Calicheamicin γ1, is first acetylated on the amino-pentose nitrogen to yield this compound.[11]
-
Disulfide-Trisulfide Exchange: this compound is then reacted with a linker such as 3-methyl-3-mercapto-butyryl hydrazide (the precursor to the DMH portion) in a disulfide-trisulfide exchange reaction.[11]
-
Condensation with AcBut: The resulting hydrazide derivative is condensed with 4-(4'-acetylphenoxy)butanoic acid (AcBut).[11]
-
Activation of Carboxylic Acid: The free carboxylic acid of the AcBut linker is activated, often as an N-hydroxysuccinimide (NHS) ester, to make it reactive towards the amine groups on the antibody.[11]
Part B: Conjugation to Monoclonal Antibody
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer at a specific pH (typically 8.2-9.2 for lysine (B10760008) conjugation) and concentration.[9]
-
Conjugation Reaction: The NHS-activated AcBut-DMH-N-Acetyl-Calicheamicin is added to the antibody solution. The reaction is allowed to proceed for a specific time at a controlled temperature.[4]
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reactants. This is often achieved using size-exclusion chromatography or other chromatographic techniques.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and retained immunoreactivity.
Signaling Pathways and Experimental Workflows
DNA Damage Response Signaling Pathway
The double-strand breaks induced by this compound trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR). The primary kinases activated are ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related).[1][12]
Caption: this compound induced DNA damage response pathway.
Antibody-Drug Conjugate (ADC) Mechanism of Action Workflow
The targeted delivery of this compound via an ADC follows a multi-step process.
Caption: Workflow of this compound ADC targeting a tumor cell.
Conclusion
This compound stands as a testament to the power of natural product chemistry in providing potent tools for medicine. Its intricate mechanism of action, centered on the precise cleavage of DNA, makes it an invaluable payload for antibody-drug conjugates. The continued refinement of linker technologies and a deeper understanding of the cellular responses to enediyne-induced damage will undoubtedly pave the way for the development of even more effective and targeted cancer therapies. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through the innovative application of potent cytotoxic agents like this compound.
References
- 1. Changing of the Guard: How ATM Hands Off DNA Double-Strand Break Signaling to ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic survey of the DNA damage response in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcBut-Calicheamicin - Creative Biolabs [creative-biolabs.com]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108047287B - Intermediates and methods for the synthesis of calicheamicin derivatives - Google Patents [patents.google.com]
- 6. ATM- and cell cycle-dependent regulation of ATR in response to DNA double-strand breaks | Scilit [scilit.com]
- 7. bento.bio [bento.bio]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. addgene.org [addgene.org]
- 10. static.igem.org [static.igem.org]
- 11. books.rsc.org [books.rsc.org]
- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Acetyl-Calicheamicin: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-Calicheamicin is a highly potent member of the enediyne class of antitumor antibiotics. Originally isolated from the bacterium Micromonospora echinospora ssp. calichensis, this molecule has garnered significant attention in the field of oncology, primarily for its role as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][] Its exceptional potency is derived from its unique chemical structure, which enables it to cause double-stranded DNA breaks, leading to apoptosis in rapidly dividing cancer cells.[] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols relevant to the study and application of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule featuring a unique enediyne core, an aryltetrasaccharide side chain, and a methyl trisulfide group that acts as a triggering mechanism for its activation.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₇H₇₆IN₃O₂₂S₄ | [3] |
| Molecular Weight | 1410.4 g/mol | [3] |
| IUPAC Name | S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | [3] |
| Appearance | Solid Powder | [4] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at 2-8°C for short term (days to weeks) or -20°C for long term (months to years). | [4] |
Pharmacological Properties
The primary pharmacological activity of this compound lies in its potent cytotoxicity, which is harnessed in the development of ADCs.
Table 2: Pharmacological Properties of this compound
| Property | Description | Reference(s) |
| Mechanism of Action | Binds to the minor groove of DNA and undergoes a Bergman cyclization to generate a diradical species. This diradical abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks and subsequent apoptosis. | [][5] |
| Primary Target | DNA | [6] |
| Therapeutic Use | Cytotoxic payload in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. | [1][] |
| Reported IC₅₀ | Varies depending on the cell line; can be in the sub-picomolar to low nanomolar range. For example, in various acute lymphoblastic leukemia (ALL) cell lines, IC50 values range from 0.15 to 4.9 ng/mL. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis and Characterization
While a complete de novo synthesis is complex and often proprietary, this compound is typically produced via fermentation of Micromonospora echinospora ssp. calichensis followed by semi-synthetic modifications.[7]
1. High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
A reversed-phase HPLC method can be employed for the purification and analysis of this compound and its derivatives.
-
Column: C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[8]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV detection at 212 nm.[8]
-
Sample Preparation: Dissolve the sample in a suitable solvent such as DMSO. For complex matrices, an acidic diluent like 0.3 M HCl may be used to improve stability.[9]
2. Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation pattern of this compound.
-
Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.
-
Fragmentation Analysis (MS/MS): Fragmentation is typically initiated by collision-induced dissociation (CID). Key fragmentation patterns for N-acetylated compounds often involve the loss of a neutral ketene (B1206846) molecule (42 Da).[10] For N-linked glycans, characteristic losses of sugar moieties are observed.[11]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.
-
Sample Preparation: Dissolve 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR in a deuterated solvent such as CDCl₃ containing a reference standard like tetramethylsilane (B1202638) (TMS).[12]
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals to determine proton ratios and analyze coupling constants to establish connectivity.[12]
In Vitro Biological Evaluation
1. Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Drug Treatment: Treat cells with serial dilutions of this compound and incubate for a desired period (e.g., 48-72 hours).[4][13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[1][4]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[1][4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[4]
2. DNA Cleavage Assay
This assay assesses the ability of this compound to induce DNA strand breaks.
-
Reaction Mixture: Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of this compound in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[14]
-
Analysis: Separate the different DNA forms (supercoiled, nicked circular, and linear) by agarose (B213101) gel electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked and linear forms indicates single- and double-strand breaks, respectively.
3. Apoptosis Detection
-
Caspase-3 Activity Assay: This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Lyse treated and untreated cells to release cellular contents.[15]
-
Substrate Addition: Add a caspase-3-specific substrate conjugated to a chromophore (e.g., DEVD-pNA).[16]
-
Incubation: Incubate to allow caspase-3 to cleave the substrate, releasing the chromophore.[16]
-
Absorbance Measurement: Measure the absorbance at 405 nm. An increase in absorbance indicates higher caspase-3 activity.[15]
-
-
Western Blot for Bax and Bcl-2: This technique is used to measure the protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for Bax and Bcl-2, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate. The ratio of Bax to Bcl-2 can be determined by densitometry, with an increased ratio indicating a shift towards apoptosis.[17][18]
-
Signaling Pathways and Experimental Workflows
DNA Damage and Apoptosis Signaling Pathway
This compound induces DNA double-strand breaks, which triggers a DNA damage response (DDR) that can lead to apoptosis.
Caption: DNA damage-induced apoptosis pathway initiated by this compound.
Antibody-Drug Conjugate (ADC) Development Workflow
The development of an ADC using this compound involves a multi-step process from antibody selection to in vivo testing.
Caption: General workflow for the development of an this compound-based ADC.
Conclusion
This compound remains a molecule of high interest in the development of targeted cancer therapies. Its potent DNA-damaging capabilities, when coupled with the specificity of monoclonal antibodies, offer a powerful strategy for selectively eliminating cancer cells. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental protocols to aid researchers in their exploration and application of this remarkable compound. As with any highly cytotoxic agent, appropriate safety precautions and handling procedures are paramount when working with this compound.[]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (596g) Improved Manufacturing Process for Semi-Synthetic Calicheamicin Linker-Payload En Route to Antibody-Drug Conjugates | AIChE [proceedings.aiche.org]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 9. archives.ijper.org [archives.ijper.org]
- 10. benchchem.com [benchchem.com]
- 11. Fragmentation of N-linked glycans with a matrix-assisted laser desorption/ionization ion trap time-of-flight mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
N-Acetyl-Calicheamicin: A Technical Guide to its Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-calicheamicin is a potent member of the enediyne class of antitumor antibiotics. Its exceptional cytotoxicity is primarily attributed to its ability to cause double-strand breaks in DNA, leading to the induction of apoptosis in rapidly dividing cancer cells.[1][][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its cytotoxic effects on various cancer cell lines, and detailed protocols for key experimental assays used to evaluate its efficacy.
Mechanism of Action
The cytotoxic activity of this compound is initiated by its binding to the minor groove of DNA.[] This interaction triggers a chemical transformation known as the Bergman cyclization, which converts the enediyne core of the molecule into a highly reactive 1,4-didehydrobenzene diradical.[1] This diradical species is a powerful hydrogen atom abstractor, removing hydrogen atoms from the deoxyribose sugar backbone of DNA. This process ultimately leads to the scission of both DNA strands.[1][] The resulting DNA double-strand breaks are highly lethal to cancer cells, as they disrupt critical cellular processes like DNA replication and transcription, leading to cell cycle arrest and the initiation of programmed cell death, or apoptosis.[1]
The profound DNA damage induced by this compound overwhelms the cell's natural repair mechanisms, making it a highly effective cytotoxic agent.[1] This potent DNA-damaging capability has made this compound and its derivatives valuable payloads for antibody-drug conjugates (ADCs), which are designed to selectively deliver these potent cytotoxic agents to cancer cells.[3]
Data Presentation: Cytotoxicity of Calicheamicin (B1180863) Derivatives
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. In the context of cancer research, it represents the concentration of a drug required to inhibit the proliferation of cancer cells by 50% in vitro. Lower IC50 values are indicative of higher cytotoxicity.
The following table summarizes the IC50 values of this compound and its dimethyl hydrazide derivative in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (ng/mL) |
| HL-60 | Acute Promyelocytic Leukemia | This compound DMH | 0.092 |
| Raji | Burkitt's Lymphoma | This compound DMH | 0.17 |
| Various | Acute Lymphoblastic Leukemia (ALL) | This compound | 0.15 - 4.9 |
Note: The cytotoxicity of calicheamicin derivatives can be influenced by the specific derivative and the cancer cell line being tested.[4][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[6][7]
-
Remove the MTT solution and add 130-150 µL of a solubilization solution to dissolve the formazan crystals.[6][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[6][9]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (e.g., 1 mg/mL stock) to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][12]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
DNA Double-Strand Break Detection (γH2AX Immunofluorescence)
One of the earliest cellular responses to DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This modification can be detected using immunofluorescence, where fluorescently labeled antibodies specifically bind to γH2AX, allowing for the visualization and quantification of DSBs as distinct nuclear foci.
Materials:
-
Cells grown on coverslips or cytospins
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-γH2AX antibody
-
Secondary antibody: Fluorophore-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed and treat cells with this compound.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody (e.g., at a 1:500 dilution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope. Each focus is considered to represent a single DSB.
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: DNA damage by this compound activates ATM/ATR and p53, leading to apoptosis.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Workflow: Apoptosis (Annexin V/PI) Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
References
- 1. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Microscopy for the Analysis of DNA Double-Strand Breaks [jove.com]
An In-depth Technical Guide to the Biosynthesis of Calicheamicin and the Role of N-acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of calicheamicin (B1180863), a potent enediyne antitumor antibiotic. The document details the genetic and enzymatic basis of its synthesis, with a particular focus on the core polyketide backbone formation, subsequent tailoring reactions, and the crucial glycosylation steps. Furthermore, this guide clarifies the role of N-acetylation in the context of calicheamicin, distinguishing between its natural biosynthesis and its synthetic modification for therapeutic applications.
Introduction to Calicheamicin
Calicheamicin γ1 is a prominent member of the enediyne family of natural products, renowned for its extraordinary cytotoxicity.[1] Produced by the bacterium Micromonospora echinospora, its mechanism of action involves binding to the minor groove of DNA and inducing double-stranded breaks through a Bergman cyclization of its enediyne core.[1] This remarkable biological activity has led to the development of calicheamicin-based antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] The complex structure of calicheamicin, comprising a unique enediyne aglycone and a sophisticated aryltetrasaccharide chain, is assembled through a multifaceted biosynthetic pathway encoded by the cal gene cluster.
The Calicheamicin Biosynthetic Gene Cluster
The genetic blueprint for calicheamicin biosynthesis is located on a large gene cluster, which has been cloned and characterized from Micromonospora echinospora.[2] This cluster contains genes encoding all the necessary enzymes for the synthesis of the calicheamicin molecule, including a polyketide synthase, glycosyltransferases, tailoring enzymes, and resistance proteins.
Table 1: Key Genes in the Calicheamicin Biosynthetic Cluster and Their Functions
| Gene | Proposed or Confirmed Function | Reference(s) |
| calE8 | Iterative Type I Polyketide Synthase (PKS) responsible for the enediyne core synthesis. | [2] |
| calG1 | Glycosyltransferase (GT) for the attachment of the 3-O-methyl-rhamnose moiety. | [3] |
| calG2 | Glycosyltransferase (GT) for the attachment of the 4-deoxy-thio-digitoxose moiety. | [3] |
| calG3 | Glycosyltransferase (GT) for the attachment of the 4,6-dideoxy-4-hydroxylamino-glucose moiety. | [3] |
| calG4 | Glycosyltransferase (GT) for the attachment of the aminopentose moiety. | [3] |
| calO1 | Putative orsellinic acid C3 O-methyltransferase. | [4] |
| calO2 | Putative orsellinic acid P450 oxidase. | [1] |
| calO4 | Acyltransferase involved in glycosylation. | [1] |
| calO6 | Orsellinic acid C2-O-methyltransferase. | [5] |
| calS11 | TDP-rhamnose 3'-O-methyltransferase. | [6] |
| calC | Self-sacrifice resistance protein. | [1] |
| calU16 | Putative self-sacrifice resistance protein. | [6] |
| calU19 | Putative self-sacrifice resistance protein. | [6] |
Biosynthesis of the Calicheamicin Core
The biosynthesis of calicheamicin begins with the formation of the polyketide backbone, which is then intricately modified to form the characteristic enediyne core.
Polyketide Chain Synthesis
The initial steps of calicheamicin biosynthesis are catalyzed by the iterative Type I polyketide synthase (PKS), CalE8.[2] This multifunctional enzyme utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a linear polyketide chain. The CalE8 protein contains multiple domains, including a ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), and dehydratase (DH) domain, which work in a coordinated fashion to control the chain length and the degree of reduction at each elongation step.
Post-PKS Tailoring Reactions
Following its synthesis, the linear polyketide intermediate undergoes a series of complex tailoring reactions, including cyclization and oxidation, to form the bicyclic enediyne core. The exact sequence of these events and the specific enzymes involved are still under investigation, representing a frontier in the study of enediyne biosynthesis.
Glycosylation of the Enediyne Aglycone
A critical feature of calicheamicin is its aryltetrasaccharide moiety, which is essential for its sequence-specific DNA binding.[1] This oligosaccharide is assembled in a stepwise manner by four distinct glycosyltransferases (GTs): CalG1, CalG2, CalG3, and CalG4.[3]
The glycosylation process is initiated by the attachment of a sugar to the aglycone, followed by the sequential addition of the remaining sugar units. The order of glycosylation is crucial for the proper assembly of the final molecule.
The Role of N-acetylation: A Synthetic Modification for ADCs
A common misconception regarding calicheamicin biosynthesis is the role of N-acetylation. The search of the calicheamicin biosynthetic gene cluster has not revealed any gene encoding for an N-acetyltransferase that would act on the final molecule. The term "N-acetyl-calicheamicin" refers to a semi-synthetic derivative of calicheamicin that is used as a payload in antibody-drug conjugates (ADCs).[7][8] This modification is introduced chemically to create a stable linker for conjugation to a monoclonal antibody, thereby enabling the targeted delivery of the potent cytotoxin to cancer cells.
Experimental Protocols
This section outlines the general methodologies used in the study of calicheamicin biosynthesis.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify recombinant calicheamicin biosynthetic enzymes for in vitro characterization.
Protocol:
-
Gene Amplification: The gene of interest (e.g., calG1) is amplified from the genomic DNA of M. echinospora using PCR with primers containing appropriate restriction sites.
-
Cloning: The amplified gene is ligated into an E. coli expression vector, such as pET-28a(+), which often includes a purification tag (e.g., His-tag).
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: The transformed E. coli cells are grown in a suitable medium (e.g., LB broth) to a specific optical density, and protein expression is induced with an appropriate inducer (e.g., IPTG).
-
Cell Lysis: The cells are harvested by centrifugation and lysed using physical methods (e.g., sonication) or enzymatic methods (e.g., lysozyme).
-
Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like size-exclusion chromatography if necessary.
In Vitro Enzyme Assays
Objective: To determine the function and catalytic activity of a purified biosynthetic enzyme.
Example: Glycosyltransferase Assay
-
Reaction Mixture: A typical reaction mixture contains the purified glycosyltransferase, the acceptor substrate (e.g., the enediyne aglycone or a glycosylated intermediate), the sugar donor (a TDP-sugar), and a suitable buffer with any required cofactors (e.g., MgCl2).
-
Incubation: The reaction is incubated at an optimal temperature for a specific period.
-
Quenching: The reaction is stopped by the addition of an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer to identify and quantify the product.
Quantitative Data
Table 2: Representative Quantitative Data in Calicheamicin Biosynthesis Research
| Data Type | Description | Typical Method of Determination |
| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constant (Km) and turnover number (kcat) provide insights into enzyme-substrate affinity and catalytic efficiency. | In vitro enzyme assays with varying substrate concentrations. |
| Production Titer | The concentration of calicheamicin or its intermediates produced in a fermentation culture. | HPLC analysis of extracts from M. echinospora fermentation broths. |
| Specific Activity | The amount of product formed per unit of enzyme per unit of time, reflecting the purity and activity of the enzyme preparation. | In vitro enzyme assays with a known amount of purified enzyme. |
Note: Specific values for these parameters are highly dependent on the experimental conditions and are typically reported in the primary research literature.
Conclusion and Future Perspectives
The biosynthesis of calicheamicin is a remarkable example of the complex chemical transformations that can be achieved by microbial biosynthetic machinery. Significant progress has been made in elucidating the functions of the key enzymes involved, particularly the polyketide synthase and the glycosyltransferases. However, many aspects of the pathway, especially the intricate tailoring reactions that form the enediyne core and the functions of several genes in the cal cluster, remain to be fully characterized. Future research in this area will likely focus on the in vitro reconstitution of the entire biosynthetic pathway, which will not only provide a deeper understanding of its mechanism but also open up opportunities for the engineered biosynthesis of novel enediyne analogues with improved therapeutic properties. The clear distinction between the natural biosynthesis of calicheamicin and the synthetic N-acetylation for ADC applications is crucial for the continued development of this potent molecule as a targeted anticancer agent.
References
- 1. BGC0000033 [mibig.secondarymetabolites.org]
- 2. The calicheamicin gene cluster and its iterative type I enediyne PKS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and structural insights of the early glycosylation steps in calicheamicin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. (596g) Improved Manufacturing Process for Semi-Synthetic Calicheamicin Linker-Payload En Route to Antibody-Drug Conjugates | AIChE [proceedings.aiche.org]
- 6. Structure-Guided Functional Characterization of Enediyne Self-Sacrifice Resistance Proteins, CalU16 and CalU19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calicheamicins, a novel family of antitumor antibiotics: taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-Calicheamicin: A Technical Guide to Target Binding and DNA Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-calicheamicin is a highly potent, semi-synthetic derivative of calicheamicin (B1180863) γ1, an enediyne antibiotic produced by the bacterium Micromonospora echinospora ssp. calichensis.[1][] Renowned for its extraordinary cytotoxicity, this compound functions as a DNA-damaging agent, inducing double-strand breaks at sub-picomolar concentrations.[3][4] Its remarkable potency has led to its successful implementation as a cytotoxic payload in antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), for targeted cancer therapy.[3][5] This guide provides an in-depth examination of the molecular mechanisms governing its DNA target binding and subsequent cleavage, along with relevant quantitative data and experimental protocols.
Target Binding: Minor Groove Recognition
The journey of this compound to its cytotoxic endpoint begins with its specific recognition and binding to the minor groove of duplex DNA.[3][5] This interaction is not random; the molecule exhibits a high degree of specificity for certain DNA sequences, a feature primarily dictated by its complex aryltetrasaccharide chain.[6][7]
The Role of the Aryltetrasaccharide Moiety
The extended oligosaccharide portion of the molecule is crucial for sequence-specific recognition.[6][7] It is pre-organized into a rigid conformation that fits snugly within the minor groove.[6][8] This binding is stabilized by significant hydrophobic interactions and other forces between the sugar residues and the DNA backbone.[6] The specificity of this binding was shown to be attributable to the aryltetrasaccharide group, which guides the cytotoxic "warhead" to its target.[5][7]
Sequence Specificity
This compound displays a high affinity for oligopyrimidine sequences.[4][9] Specifically, it preferentially binds to sites such as 5'-TCCT-3' and 5'-TTTT-3'.[6][8] The selectivity for sequences like 5'-TCCT-3' is partly due to a favorable interaction between the iodo-substituted aromatic ring of the drug and the DNA structure.[6][8] Interestingly, it also efficiently cleaves at A-T rich tracts, suggesting a degree of conformational flexibility or an "induced fit" mechanism where the DNA may distort to accommodate the rigid drug molecule.[4][9] This ability to recognize both G-C and A-T rich sequences makes it an unusual minor-groove binding agent.[9]
The DNA Cleavage Cascade
Once bound to the DNA minor groove, this compound undergoes a series of chemical transformations, culminating in the cleavage of the DNA backbone. This process involves activation, cyclization, and hydrogen abstraction.
Activation via Trisulfide Reduction
The molecule is delivered as a stable prodrug. The activation trigger is its methyl trisulfide group.[3][6] In the cellular environment, nucleophiles such as glutathione (B108866) (GSH) attack the central sulfur atom of this trisulfide.[6][8] This reaction generates a thiol or thiolate intermediate.[6]
Bergman Cyclization and Diradical Formation
The newly formed thiol initiates an intramolecular Michael addition to an adjacent α,β-unsaturated ketone within the molecule's core.[6][8] This reaction forces a significant geometric change, increasing the strain on the 10-membered enediyne ring.[6] This increased strain facilitates a spontaneous electrocyclization reaction known as the Bergman cyclization.[1][5] The cyclization transforms the enediyne core into an extremely reactive 1,4-didehydrobenzene diradical.[3][5]
Hydrogen Abstraction and DNA Scission
This highly unstable diradical is the ultimate DNA-cleaving species.[5] Positioned within the minor groove, it abstracts hydrogen atoms from the deoxyribose sugar backbone of both DNA strands.[3][5][10] This hydrogen abstraction creates DNA radicals, which, upon reaction with oxygen, lead to oxidative cleavage of the phosphodiester backbone, resulting in both single-strand breaks (SSBs) and highly lethal double-strand breaks (DSBs).[10][11] The ability to induce DSBs is a key contributor to its profound antitumor activity.[4][12]
Quantitative Data Summary
The potency and cytotoxic effects of calicheamicin and its derivatives have been quantified in various studies. The following tables summarize key data points.
Table 1: Cytotoxicity and Potency
| Parameter | Value | Notes | Reference(s) |
| Relative Potency | ~4,000x more active than doxorubicin | Varies by cell line and conditions. | [1] |
| Biochemical Activity | Active at concentrations < 1 pg/mL | Observed in biochemical prophage induction assays. | [1][6] |
| IC₅₀ Values | 0.15 to 4.9 ng/mL | In various acute lymphoblastic leukemia (ALL) cell lines. | [] |
| Optimal Dose | 0.15 - 5 µg/kg | In preclinical models against various neoplasms. | [6][8] |
Table 2: DNA Cleavage Characteristics
| Parameter | Value | Notes | Reference(s) |
| DSB:SSB Ratio | ~1:3 in cellular DNA | Close to the 1:2 ratio observed with purified plasmid DNA. | [4][12] |
| Cleavage Type | Double-stranded | Truncated derivatives lacking the full oligosaccharide may produce more single-stranded cuts. | [9][14] |
| Cellular DNA Cleavage | 45-fold less efficient at 0°C vs 37°C | Indicates temperature-dependent cell permeability affects efficiency. | [12] |
Experimental Protocols
Assessing the DNA-cleaving ability of this compound is fundamental to its study. Below are detailed methodologies for common assays.
Agarose (B213101) Gel Electrophoresis Assay for DNA Cleavage
This method visualizes and quantifies DNA cleavage by separating different DNA topologies (supercoiled, nicked/relaxed, and linear) that result from single- and double-strand breaks.[15]
Methodology:
-
Reaction Setup: In microcentrifuge tubes, prepare a final reaction volume of 20 µL containing:
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20 µM (in base pairs).
-
Varying concentrations of this compound.
-
An activating agent, such as glutathione, at a final concentration of 1 mM.
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl).
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).[15]
-
Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a DNA loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at a constant voltage until adequate separation of DNA forms is achieved.
-
Visualization and Quantification: Visualize the DNA bands under UV light. The relative amounts of supercoiled (Form I), relaxed circular (Form II), and linear (Form III) DNA can be quantified using densitometry software. The percentage of cleaved DNA is calculated to determine the compound's efficiency.[15]
Fluorescence-Based High-Throughput DNA Cleavage Assay
This assay provides real-time kinetic data on DNA cleavage using a DNA oligonucleotide probe labeled with a fluorophore and a quencher. Cleavage of the probe separates the pair, leading to a measurable increase in fluorescence.[15]
Methodology:
-
Probe Design: Synthesize a short DNA oligonucleotide probe containing a specific calicheamicin recognition sequence. Label one end with a fluorophore (e.g., FAM) and the other with a quencher (e.g., DABCYL).
-
Reaction Setup: In a microplate, prepare reaction mixtures containing:
-
The fluorophore-quencher labeled DNA probe.
-
Varying concentrations of this compound.
-
Reaction buffer.
-
-
Initiation: Initiate the cleavage reaction by adding the activating agent (e.g., glutathione).[15]
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.[15]
-
Data Analysis: Determine the initial reaction rate from the slope of the fluorescence intensity versus time plot. These rates can be used to compare the DNA cleavage kinetics under different conditions or with different compounds.[15]
Conclusion
This compound is a formidable cytotoxic agent whose efficacy stems from a sophisticated, multi-step mechanism. Its aryltetrasaccharide moiety directs it to specific sequences in the DNA minor groove, whereupon its enediyne core is activated to generate a potent diradical species. This diradical efficiently cleaves both strands of DNA, leading to irreparable damage and cell death. The profound understanding of this binding and cleavage mechanism has enabled its rational application in targeted therapies like ADCs, offering a powerful tool in the fight against cancer. The experimental protocols detailed herein provide a framework for the continued investigation and development of this important class of antitumor antibiotics.
References
- 1. adcreview.com [adcreview.com]
- 3. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Calicheamicin: Bioactivity, Mechanism of action, Application_Chemicalbook [chemicalbook.com]
- 5. Calicheamicin - Wikipedia [en.wikipedia.org]
- 6. adcreview.com [adcreview.com]
- 7. medkoo.com [medkoo.com]
- 8. adcreview.com [adcreview.com]
- 9. Cleavage behavior of calicheamicin gamma 1 and calicheamicin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cleavage of cellular DNA by calicheamicin gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic calicheamicin mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Spectroscopic Analysis of N-Acetyl-Calicheamicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-Calicheamicin is a highly potent member of the enediyne class of antitumor antibiotics. Its remarkable cytotoxicity stems from its ability to bind to the minor groove of DNA and induce double-strand breaks, leading to apoptosis in rapidly dividing cancer cells. This mechanism of action makes it a critical payload component in the development of Antibody-Drug Conjugates (ADCs), a targeted cancer therapy modality. The intricate structure and extreme potency of this compound necessitate a thorough and multi-faceted spectroscopic analysis for its characterization, a critical step in both research and pharmaceutical development. This guide provides an in-depth overview of the spectroscopic methodologies and expected data for the analysis of this compound.
Due to the compound's extreme cytotoxicity and the proprietary nature of much of the related research, publicly available quantitative spectroscopic data is scarce. The data presented in this guide is therefore representative and intended to illustrate the expected analytical results.
Physicochemical Properties
A foundational aspect of any spectroscopic analysis is the understanding of the molecule's basic physical and chemical properties.
| Property | Value |
| Molecular Formula | C₅₇H₇₆IN₃O₂₂S₄ |
| Molecular Weight | ~1410.4 g/mol |
| CAS Number | 108212-76-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Spectroscopic Data
The following sections detail the expected outcomes from various spectroscopic techniques. The presented data is illustrative and based on the general characteristics of enediyne antibiotics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Given the complexity of the molecule, two-dimensional NMR techniques are essential for unambiguous signal assignment.
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Illustrative) |
| 7.5 - 8.0 | m | - | Aromatic protons |
| 5.0 - 6.0 | m | - | Olefinic and anomeric protons |
| 3.0 - 4.5 | m | - | Sugar moiety protons, methoxy (B1213986) groups |
| 2.0 - 3.0 | m | - | Methylene and methine protons |
| 1.0 - 2.0 | m | - | Methyl protons |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment (Illustrative) |
| 160 - 170 | Carbonyl carbons |
| 110 - 150 | Aromatic and olefinic carbons |
| 80 - 100 | Alkyne carbons |
| 60 - 80 | Carbons of sugar moieties |
| 10 - 40 | Aliphatic carbons |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula and for studying the fragmentation patterns, which can provide structural information.
| m/z | Ion Type | Fragmentation Pathway (Illustrative) |
| ~1411.29 | [M+H]⁺ | Protonated molecular ion |
| ~1433.27 | [M+Na]⁺ | Sodiated molecular ion |
| Varies | Fragment Ions | Loss of sugar moieties, cleavage of the trisulfide linkage |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems of the enediyne and aromatic chromophores.
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Illustrative) | Chromophore |
| ~280 | 25,000 | Aromatic rings |
| ~320 | 15,000 | Enediyne system |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | O-H (hydroxyls) |
| ~2950 | C-H (aliphatic) |
| ~2100 | C≡C (alkyne) |
| ~1700 | C=O (carbonyls) |
| ~1600 | C=C (aromatic) |
| ~1050 | C-O (ethers, glycosidic bonds) |
Experimental Protocols
The handling of this compound requires stringent safety protocols due to its high cytotoxicity. All procedures must be conducted in a certified containment facility with appropriate personal protective equipment (PPE).
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 1-5 mg of this compound in a containment glovebox.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Seal the NMR tube securely.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Optimize acquisition parameters for each experiment to achieve adequate signal-to-noise and resolution.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Perform phase and baseline corrections.
-
Integrate ¹H NMR signals and pick peaks for all spectra.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
-
Data Acquisition:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Acquire data in both positive and negative ion modes.
-
Perform MS/MS analysis on the parent ion to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated mass.
-
Analyze the fragmentation pattern to identify characteristic losses and structural motifs.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions to determine a concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a range of 200-800 nm.
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-FTIR):
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a highly potent compound like this compound, emphasizing safety and containment.
Mechanism of DNA Damage
The following diagram illustrates the proposed mechanism of DNA damage induced by this compound.
N-Acetyl-Calicheamicin: An In-Depth Technical Guide on the Core Mechanism of Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-Calicheamicin, a potent enediyne antitumor antibiotic, is a key cytotoxic payload in the development of antibody-drug conjugates (ADCs). Its mechanism of action centers on the induction of double-strand DNA breaks, leading to the activation of the apoptotic cascade. This technical guide provides a comprehensive overview of the molecular pathways involved in this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling events. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
This compound is a semi-synthetic derivative of calicheamicin (B1180863), a natural product isolated from the bacterium Micromonospora echinospora. As a member of the enediyne class of compounds, its extraordinary cytotoxicity is attributed to its ability to bind to the minor groove of DNA and cause sequence-specific double-strand breaks (DSBs)[1][2]. This potent DNA-damaging capability has made this compound a warhead of choice for ADCs, such as Gemtuzumab Ozogamicin (B1678132), which targets CD33-positive myeloid leukemia cells[3]. Understanding the precise mechanisms by which this compound induces apoptosis is critical for optimizing its therapeutic application and developing next-generation targeted therapies. This guide will delve into the core apoptotic pathways triggered by this molecule, providing a detailed technical resource for the scientific community.
Mechanism of Action: DNA Damage and Apoptosis Induction
The primary mechanism of action of this compound is the induction of site-specific double-strand DNA breaks[1][2]. This process initiates a cascade of cellular events that converge on the activation of the intrinsic apoptotic pathway.
DNA Double-Strand Breaks
Upon entering the cell, this compound binds to the minor groove of DNA, with a preference for certain nucleotide sequences[3]. The enediyne core of the molecule then undergoes a Bergman cyclization reaction, generating a highly reactive diradical species. This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of double-strand breaks[3]. The generation of these lethal DNA lesions is a critical initiating event for the subsequent apoptotic signaling.
The Intrinsic (Mitochondrial) Apoptotic Pathway
The cellular response to this compound-induced DNA damage is predominantly mediated by the intrinsic apoptotic pathway, which is centered on the mitochondria. This pathway is largely independent of the p53 tumor suppressor protein[4].
The key signaling cascade is as follows:
-
DNA Damage Sensing: The DSBs are recognized by cellular DNA damage response (DDR) proteins, which signal to the apoptotic machinery.
-
Bax/Bcl-2 Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate. This compound treatment leads to the activation of Bax[4]. Anti-apoptotic proteins like Bcl-2 and Bcl-xL can inhibit this process[4].
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria and induces MOMP, leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Cytochrome c Release and Apoptosome Formation: One of the key factors released is cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7[4].
-
Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.
There is also evidence for the involvement of caspase-2 in the apoptotic signaling induced by calicheamicin derivatives. Caspase-2 can act upstream of the mitochondria, contributing to the amplification of the apoptotic signal[5].
Quantitative Data on this compound-Induced Apoptosis
The cytotoxic and apoptotic effects of this compound and its conjugates have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity (IC50) of Calicheamicin Derivatives
| Cell Line | Cancer Type | Compound | IC50 (ng/mL) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Gemtuzumab Ozogamicin (anti-CD33) | 0.03 | [1] |
| U937 | Histiocytic Lymphoma | Gemtuzumab Ozogamicin (anti-CD33) | 0.05 | [1] |
| TCC-S | Bladder Carcinoma | Inotuzumab Ozogamicin (anti-CD22) | 0.04 | [1] |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | This compound | 0.15 - 4.9 | [6] |
Note: The cytotoxicity of ADCs is highly dependent on the expression of the target antigen.
Table 2: Quantification of Apoptosis and Related Markers
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| HL-60 & NB-4 | Gemtuzumab Ozogamicin (10-1000 ng/mL) | Apoptotic Cells | 45% | [7] |
| THP-1 | Gemtuzumab Ozogamicin (10-1000 ng/mL) | Apoptotic Cells | Little apoptosis | [7] |
| HL-60 | Gemtuzumab Ozogamicin (100-1000 ng/mL) | Caspase-3 Activation | 4-fold increase | [8] |
| HL-60 | Calicheamicin (30 ng/mL) | Caspase-3 Activation | >50% inhibition with caspase-2 inhibitor | [8] |
| AML patient cells | Gemtuzumab Ozogamicin | Caspase-2 Cleavage | 3-5 fold increase | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the cells in chilled Cell Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add 50-200 µg of protein from each lysate.
-
Reaction Mix: Prepare a reaction mix containing 2X Reaction Buffer and DTT. Add 50 µL to each well.
-
Substrate Addition: Add 5 µL of DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
DNA Damage Assays
This assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
Treated and untreated cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with fixation solution.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Quantify the number of γ-H2AX foci per nucleus.
This assay visualizes and quantifies DNA fragmentation in individual cells.
Materials:
-
Treated and untreated cells
-
Low melting point agarose (B213101)
-
Comet slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
-
Comet scoring software
Procedure:
-
Cell Embedding: Mix cells with low melting point agarose and cast onto a comet slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
Staining: Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets and quantify the amount of DNA in the tail using specialized software.
Cytochrome c Release Assay (Western Blot)
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Treated and untreated cells
-
Mitochondria/Cytosol Fractionation Kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against cytochrome c
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Fractionation: Separate the cytosolic and mitochondrial fractions of the cells using a fractionation kit.
-
Western Blotting: Run the protein lysates on an SDS-PAGE gel and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with the primary anti-cytochrome c antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate.
-
Analysis: Compare the levels of cytochrome c in the cytosolic and mitochondrial fractions between treated and untreated cells.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. genetex.com [genetex.com]
- 7. Differential response of human acute myeloid leukemia cells to gemtuzumab ozogamicin in vitro: role of Chk1 and Chk2 phosphorylation and caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-2 is a mediator of apoptotic signaling in response to gemtuzumab ozogamicin in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Studies of N-Acetyl-Calicheamicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-Calicheamicin is a potent enediyne antitumor antibiotic belonging to the calicheamicin (B1180863) family, which was originally isolated from the bacterium Micromonospora echinospora.[1][2] Renowned for its extraordinary cytotoxicity, this compound has been a focal point of preclinical research, primarily as a payload for antibody-drug conjugates (ADCs).[2] Its mechanism of action involves the induction of double-strand DNA breaks, leading to apoptosis.[2][3] This technical guide provides an in-depth overview of the early preclinical studies of this compound and its derivatives, focusing on its core cytotoxic properties, toxicological profile, and mechanism of action, independent of its conjugation to an antibody.
Mechanism of Action: DNA Damage and Apoptosis Induction
This compound exerts its cytotoxic effects through a well-defined mechanism that culminates in the cleavage of double-stranded DNA.[2][4] Upon entering the cell, the enediyne core of the molecule undergoes a Bergman cyclization, a reaction that generates a highly reactive para-benzyne diradical.[5] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of double-strand breaks.[5] This irreparable DNA damage triggers a cellular cascade of events, ultimately leading to programmed cell death, or apoptosis.[6]
The apoptotic signaling cascade initiated by this compound-induced DNA damage is a complex process involving the activation of key cellular sensors and effectors.
The DNA double-strand breaks are recognized by sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[6] This recognition initiates a signaling cascade that activates downstream checkpoint kinases CHK1 and CHK2, which in turn phosphorylate and activate the tumor suppressor protein p53.[6] Activated p53 then transcriptionally upregulates pro-apoptotic proteins, including Bax, leading to the initiation of the mitochondrial pathway of apoptosis.[6]
The intrinsic, or mitochondrial, pathway of apoptosis is a critical component of the cellular response to this compound.
Studies have shown that calicheamicin-induced apoptosis is dependent on the pro-apoptotic protein Bax. Upon activation, Bax translocates to the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[7] Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[7]
In Vitro Cytotoxicity
The potent cytotoxic nature of this compound has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently in the sub-nanomolar to low nanomolar range.
| Cell Line | Cancer Type | IC50 (ng/mL) |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 - 4.9 |
| Data sourced from commercial supplier technical information based on internal studies.[8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cultured cancer cells.
1. Cell Seeding:
-
Culture cancer cells of interest in appropriate growth medium.
-
Harvest cells and perform a viable cell count (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the media from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (media with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
3. Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
4. MTT Addition and Formazan (B1609692) Solubilization:
-
Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using a suitable software.
Early Preclinical Toxicology
Early preclinical toxicology studies of N-acetyl-gamma-calicheamicin dimethyl hydrazide (CalichDMH), a key derivative used in ADC development, were crucial in understanding its safety profile. These studies were referenced in the pharmacology review of Mylotarg (gemtuzumab ozogamicin) by the U.S. Food and Drug Administration (FDA).[9]
Table of Early Preclinical Toxicology Studies on N-acetyl-gamma-calicheamicin dimethyl hydrazide (CalichDMH)
| Study Type | Species | Route of Administration | Key Findings/Observations | Reference (from FDA Review) |
| Single Dose Intravenous Toxicity | Rat | Intravenous | Characterization of acute toxicity profile. | Study 92044 |
| Single Dose Intravenous Toxicity | Dog | Intravenous | Assessment of acute toxicity and identification of target organs. | Study 92047 |
| Effect on Hematopoietic Colony Formation | Murine | In Vitro | Evaluation of myelosuppressive potential on bone marrow progenitor cells. | Study 92166 |
Experimental Protocols
Single-Dose Intravenous Toxicity Study in Rats (General Protocol)
This protocol provides a general framework for conducting a single-dose intravenous toxicity study, based on standard preclinical toxicology practices.
1. Animal Model and Husbandry:
-
Use a sufficient number of healthy, young adult Sprague-Dawley rats (equal numbers of males and females).
-
Acclimate the animals to the laboratory conditions for at least 5 days prior to the study.
-
House the animals in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard rodent chow and water.
2. Dose Formulation and Administration:
-
Prepare a sterile formulation of N-acetyl-gamma-calicheamicin dimethyl hydrazide in a suitable vehicle for intravenous injection.
-
Divide the animals into multiple dose groups, including a vehicle control group and at least three dose levels of the test compound.
-
Administer a single intravenous injection (e.g., via the tail vein) to each animal. The volume of injection should be based on the animal's body weight.
3. Observations:
-
Mortality and Clinical Signs: Observe the animals for mortality and clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 6 hours post-dose) on the first day, and at least once daily thereafter for 14 days.
-
Body Weight: Record the body weight of each animal prior to dosing and at regular intervals throughout the 14-day observation period.
-
Food Consumption: Monitor food consumption for each cage.
4. Clinical Pathology and Necropsy:
-
At the end of the 14-day observation period, collect blood samples for hematology and clinical chemistry analysis.
-
Euthanize all animals and perform a complete gross necropsy.
-
Collect and preserve selected organs and tissues for histopathological examination.
5. Data Analysis:
-
Analyze the data for dose-related effects on mortality, clinical signs, body weight, food consumption, clinical pathology parameters, and gross and microscopic pathology.
-
Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
In Vivo Efficacy
While most in vivo efficacy data for this compound is in the context of ADCs, these studies highlight its potent anti-tumor activity when delivered to the tumor site. For instance, the ADC hu3S193-CalichDMH demonstrated significant tumor growth inhibition in xenograft models of human gastric, colon, and prostate carcinomas.[10] In the N87 gastric carcinoma xenograft model, the conjugate led to sustained tumor growth arrest for over 100 days.[10] Although this data is for the conjugated form, it underscores the powerful cell-killing ability of the this compound payload once it reaches its target.
Conclusion
The early preclinical studies of this compound and its derivatives have firmly established its status as an exceptionally potent cytotoxic agent. Its mechanism of action, involving the induction of DNA double-strand breaks and subsequent activation of the apoptotic cascade, provides a strong rationale for its use in oncology. While its systemic toxicity necessitates targeted delivery approaches, such as in ADCs, the foundational preclinical data on its intrinsic activity and toxicological profile are indispensable for the continued development of novel cancer therapeutics leveraging this powerful molecule. The detailed understanding of its mechanism of action and the availability of robust preclinical testing protocols are critical for harnessing its full therapeutic potential while managing its inherent toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Bax Translocation Mediated Mitochondrial Apoptosis and Caspase Dependent Photosensitizing Effect of Ficus religiosa on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Study of Single-Dose Intravenously Administered DOTA-Siglec-9 Peptide in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zellbio.eu [zellbio.eu]
- 5. researchgate.net [researchgate.net]
- 6. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Single Dose Study - Creative Biolabs [creative-biolabs.com]
- 10. Antibody-targeted chemotherapy with the calicheamicin conjugate hu3S193-N-acetyl gamma calicheamicin dimethyl hydrazide targets Lewisy and eliminates Lewisy-positive human carcinoma cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enediyne Core of N-Acetyl-Calicheamicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-Calicheamicin is a member of the enediyne class of potent antitumor antibiotics, renowned for its extraordinary cytotoxicity.[1] At the heart of its DNA-damaging capability lies the enediyne core, a unique molecular scaffold responsible for generating a highly reactive diradical species. This guide provides a comprehensive technical overview of the enediyne core of this compound, detailing its structure, mechanism of action, and the cellular responses it elicits. Quantitative data on its activity are summarized, and detailed protocols for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its biological impact.
The Enediyne Core: Structure and Reactivity
The defining feature of this compound is its enediyne core, a nine- or ten-membered ring containing two acetylenic groups conjugated to a double bond.[2] This strained ring system is primed for a chemical transformation known as the Bergman cyclization.[3] The reactivity of the enediyne core is critical to its biological activity and is influenced by the distance between the acetylenic carbons.[3]
Activation of the Enediyne Core
The enediyne core of calicheamicin (B1180863) is activated under physiological conditions, a process initiated by a nucleophilic attack, presumably by glutathione, on the trisulfide group of the molecule.[4] This triggers an intramolecular Michael addition to the α,β-unsaturated ketone, leading to a conformational change that brings the acetylenic carbons closer together.[4] This proximity facilitates the Bergman cyclization, a thermal or photochemical cycloaromatization that converts the enediyne into a highly reactive 1,4-didehydrobenzene diradical.[3][4]
Quantitative Analysis of Enediyne Core Reactivity
While precise experimental kinetic data for the Bergman cyclization of this compound under physiological conditions are not extensively documented in publicly available literature, theoretical studies and experiments on model compounds provide valuable insights into its reactivity. The activation free energies for the Bergman cyclization of calicheamicin models have been calculated to be in the range of 38.6 – 42.5 kcal/mol.[5] It is established that cyclic enediynes, such as that in calicheamicin, exhibit a lower activation barrier for cyclization compared to their acyclic counterparts.[3]
Mechanism of Action: DNA Damage
The potent cytotoxicity of this compound stems from its ability to induce double-strand breaks in DNA.[6]
DNA Binding and Cleavage
The oligosaccharide side chain of calicheamicin plays a crucial role in its sequence-specific binding to the minor groove of DNA.[7] Once positioned, the activated enediyne core, in its diradical form, abstracts hydrogen atoms from the deoxyribose backbone of DNA.[4] This hydrogen abstraction initiates a cascade of reactions that ultimately leads to the cleavage of both DNA strands.[6]
Quantitative Data on DNA Cleavage and Cytotoxicity
The efficiency of DNA cleavage and the resulting cytotoxicity of calicheamicin and its derivatives have been quantified in numerous studies. A key characteristic of calicheamicin-induced DNA damage is the high ratio of double-strand breaks (DSBs) to single-strand breaks (SSBs).
| Parameter | Value | Experimental System | Reference |
| DSB:SSB Ratio | ~1:3 | Cellular DNA | [8] |
| DSB:SSB Ratio | ~1:2 | Purified plasmid DNA | [8] |
| DSB:SSB Ratio (with abasic site expression) | ~6:1 to ~24:1 | Plasmid DNA | [9] |
The potent DNA-damaging ability of this compound translates to high cytotoxicity against cancer cells, as demonstrated by its low IC50 values.
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 (as Gemtuzumab Ozogamicin) | --INVALID-LINK-- |
| U937 | Histiocytic Lymphoma | 0.05 (as Gemtuzumab Ozogamicin) | --INVALID-LINK-- |
| TCC-S | Bladder Carcinoma | 0.04 (as Inotuzumab Ozogamicin) | --INVALID-LINK-- |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 - 4.9 (as CMC-544) | --INVALID-LINK-- |
Cellular Response to this compound-Induced DNA Damage
The extensive DNA damage caused by this compound triggers a robust cellular response, primarily involving DNA repair pathways, cell cycle arrest, and apoptosis.
DNA Damage Response and Repair
The double-strand breaks induced by calicheamicin are primarily repaired through the Non-Homologous End Joining (NHEJ) pathway.[10] This process involves the recruitment of a series of proteins to the site of damage.
Diagram: this compound-Induced DNA Damage and Non-Homologous End Joining (NHEJ) Repair Pathway
Caption: this compound induces DNA double-strand breaks, which are primarily repaired by the NHEJ pathway.
Key proteins involved in the NHEJ pathway include:
-
Ku70/80 heterodimer: Binds to the broken DNA ends.[11]
-
DNA-dependent protein kinase, catalytic subunit (DNA-PKcs): Recruited by Ku and phosphorylates other repair proteins.[11]
-
Artemis: A nuclease that processes the DNA ends.[11]
-
DNA Polymerases (Pol μ and Pol λ): Fill in any gaps in the DNA.[11]
-
XRCC4-DNA Ligase IV complex: Ligates the processed DNA ends to complete the repair.[11]
The DNA damage also triggers the activation of the ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which are master regulators of the DNA damage response.[5][12] These kinases phosphorylate a variety of downstream targets to initiate cell cycle checkpoints and apoptosis.
Cell Cycle Arrest and Apoptosis
If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound treatment leads to cell cycle arrest at the G2/M phase, preventing the cell from entering mitosis with damaged DNA.[1] This is followed by the induction of apoptosis, a process executed by a family of proteases called caspases.
Caption: Workflow for assessing DNA cleavage by this compound using agarose (B213101) gel electrophoresis.
Methodology:
-
Reaction Setup:
-
Prepare reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.
-
Add varying concentrations of this compound to the reaction tubes.
-
Include a control sample with no drug.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
-
-
Sample Preparation for Electrophoresis:
-
Stop the reaction by adding a loading buffer containing a tracking dye and a density agent (e.g., glycerol).
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer. [4] * Submerge the gel in the electrophoresis chamber with the same buffer. [4] * Load the samples into the wells of the gel. [4] * Apply a constant voltage (e.g., 100 V) and run the gel until the dye front has migrated an appropriate distance. [4]5. Staining and Visualization:
-
Stain the gel with ethidium (B1194527) bromide or a safer alternative (e.g., SYBR Safe) for 30 minutes. [4] * Destain the gel in water for 15-30 minutes.
-
Visualize the DNA bands under UV light. [4]6. Data Analysis:
-
Quantify the intensity of the bands corresponding to supercoiled (undamaged), nicked (single-strand break), and linear (double-strand break) DNA.
-
Calculate the percentage of each form to determine the extent of DNA cleavage.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours. [2]3. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. [2] * Incubate in the dark at room temperature for 30 minutes. [2]4. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample. [2] * Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. [2]
-
Apoptosis Assay using Annexin V Staining
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Methodology:
-
Cell Culture and Treatment:
-
Treat cells with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer. [3] * Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. [3] * Incubate for 15 minutes at room temperature in the dark. [3]3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
DNA Damage Detection by γH2AX Immunofluorescence
This method detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes. [13] * Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. [13]3. Immunostaining:
-
Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against γH2AX overnight at 4°C. [13] * Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. [13]4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. [13] * Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus to determine the extent of DNA double-strand breaks.
-
Conclusion
The enediyne core of this compound is a remarkable molecular machine that, upon activation, unleashes a potent DNA-damaging agent. Its ability to efficiently induce double-strand breaks makes it an exceptionally effective cytotoxic agent and a valuable payload for antibody-drug conjugates in cancer therapy. Understanding the intricate details of its mechanism of action and the cellular responses it provokes is crucial for the continued development of enediyne-based therapeutics and for harnessing their full potential in the fight against cancer. This guide provides a foundational resource for researchers and drug development professionals, offering a blend of quantitative data, detailed experimental protocols, and visual representations of the complex biological pathways involved.
References
- 1. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bergman Cyclization [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 9. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of single- and double-strand DNA breaks in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N--Acetyl-Calicheamicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-Calicheamicin is a potent enediyne antitumor antibiotic that functions by inducing double-strand DNA breaks, leading to apoptosis in cancer cells.[1][2] Its high cytotoxicity makes it an effective payload for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells while minimizing systemic toxicity.[2][3] Two notable examples of this compound-based ADCs that have received clinical approval are Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin).[2][4]
This document provides detailed protocols for the synthesis and characterization of this compound ADCs, targeting both traditional and site-specific conjugation methods. It also includes quantitative data for performance comparison and diagrams to illustrate the experimental workflow and the underlying signaling pathway of the drug's mechanism of action.
Data Presentation
The following tables summarize key quantitative data related to the performance of this compound ADCs synthesized using different linker technologies.
Table 1: In Vivo Stability of this compound ADCs with Different Linkers [3]
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability |
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable in mouse and human plasma |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | 50% of drug remains conjugated after 21 days in vivo |
| Hydrazone | Carbohydrate Conjugate | Hydrolytic release in acidic lysosomal environment | Prone to premature hydrolysis |
| Amide | Amide Conjugate | Stable to hydrolysis | High stability |
Table 2: In Vitro Cytotoxicity of this compound ADCs with Different Linkers [3]
| Linker Type | ADC Name | Target Cell Line | IC50 |
| Hydrazone | P67.6 Carbohydrate Conjugate | HL-60 | <0.006 nM |
| Disulfide ("Linkerless") | aCD22-cal ADC | WSU-DLCL2 | 0.05 nmol/L |
| Disulfide ("Linkerless") | aCD22-cal ADC | BJAB | 0.12 nmol/L |
Table 3: Drug-to-Antibody Ratio (DAR) Determination by Different Analytical Methods [5]
| Analytical Method | ADC Type | Average DAR |
| Hydrophobic Interaction Chromatography (HIC) | Cysteine-conjugated | 2.83, 4.44, 5.97 |
| Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) | Cysteine-conjugated | 2.72, 4.40, 5.97 |
| LC/MS | Lysine-conjugated (glycosylated) | 3.6 |
| LC/MS | Lysine-conjugated (deglycosylated) | 3.88 |
Experimental Protocols
Protocol 1: Synthesis of this compound ADC via Lysine (B10760008) Conjugation (AcButDMH Linker)
This protocol describes a traditional method for ADC synthesis by conjugating the this compound-AcButDMH linker to lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-Acetyl-γ-Calicheamicin Dimethyl Hydrazide (Calich-DMH)
-
4-(4'-acetylphenoxy)butanoic acid (AcBut) linker with an N-hydroxysuccinimide (NHS) ester
-
Anhydrous Dimethylformamide (DMF)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (optional, for interchain disulfide reduction)
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0)
-
Quenching reagent (e.g., cysteine)
Procedure:
-
Antibody Preparation:
-
If necessary, partially reduce the antibody to expose free thiol groups by incubating with a reducing agent like DTT or TCEP. The molar equivalence of the reducing agent will determine the number of available thiols for conjugation.
-
Purify the reduced antibody using a desalting column to remove excess reducing agent.
-
-
Drug-Linker Activation:
-
Conjugation:
-
Add the activated drug-linker complex to the antibody solution. The molar ratio of the drug-linker to the antibody will influence the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours) with gentle mixing.
-
-
Quenching and Purification:
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][10]
-
Assess the level of aggregation using Size-Exclusion Chromatography (SEC).
-
Protocol 2: Site-Specific Synthesis of this compound ADC via Engineered Cysteines
This protocol outlines a more advanced method that yields a homogeneous ADC by conjugating the drug to engineered cysteine residues on the antibody.[11][12]
Materials:
-
Cysteine-engineered monoclonal antibody (THIOMAB™)
-
This compound derivative with a maleimide (B117702) or other thiol-reactive group
-
Reducing agent (e.g., TCEP)
-
Oxidizing agent (e.g., dehydroascorbic acid)
-
Purification columns (SEC, HIC)
-
Reaction and purification buffers
Procedure:
-
Antibody Reduction:
-
Reduce the engineered cysteine residues of the antibody by incubating with a reducing agent like TCEP. This step makes the thiol groups available for conjugation.
-
Remove the excess TCEP using a desalting column.
-
-
Conjugation:
-
Add the maleimide-activated this compound to the reduced antibody solution. The reaction specifically occurs between the thiol groups of the engineered cysteines and the maleimide group of the drug-linker.[13]
-
Incubate the reaction at a controlled temperature for a specified duration.
-
-
Oxidation and Purification:
-
Optionally, re-oxidize the native interchain disulfide bonds using a mild oxidizing agent if they were partially reduced.
-
Purify the ADC using SEC to remove aggregates and any remaining unconjugated drug-linker. HIC can be used for further purification and characterization of different DAR species.
-
-
Characterization:
-
Determine the protein concentration and average DAR as described in Protocol 1.
-
Confirm the site of conjugation using peptide mapping and mass spectrometry.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for this compound ADC Synthesis
Caption: General workflow for this compound ADC synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Site-Specific Conjugation to Cys-Engineered THIOMAB™ Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-Calicheamicin Antibody-Drug Conjugate (ADC) Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-Calicheamicin is a highly potent enediyne antitumor antibiotic that induces double-strand DNA breaks, leading to apoptosis.[1][] Its exceptional cytotoxicity makes it an effective payload for antibody-drug conjugates (ADCs), a therapeutic strategy that combines the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent.[3] Two approved ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), utilize a calicheamicin (B1180863) payload, demonstrating its clinical utility in treating hematological malignancies.[3][4]
These first-generation ADCs, however, face challenges related to heterogeneity, aggregation, and linker instability, which can affect their therapeutic window.[4][5] Advances in conjugation chemistry, including the development of more stable linkers and site-specific conjugation techniques, are paving the way for next-generation this compound ADCs with improved homogeneity, stability, and therapeutic indices.[1][4]
This document provides detailed application notes on the various conjugation chemistries for developing this compound ADCs, complete with experimental protocols and comparative data to guide researchers in this field.
Mechanism of Action of this compound
The cytotoxic effect of this compound is initiated upon its release inside the target cancer cell. The mechanism involves the following key steps:
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[6][]
-
Payload Release: Inside the cell, the linker connecting the this compound to the antibody is cleaved, releasing the payload.[]
-
Activation: The methyl trisulfide group of the calicheamicin is reduced by intracellular thiols, such as glutathione.[8][9]
-
Bergman Cyclization: This reduction triggers a spontaneous intramolecular cyclization reaction (Bergman cyclization), generating a highly reactive 1,4-dehydrobenzene diradical species.[6][10]
-
DNA Damage: This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[6][11]
-
Apoptosis: The extensive DNA damage induces programmed cell death (apoptosis) in the cancer cell.[]
Below is a diagram illustrating the intracellular activation and mechanism of action of this compound.
Caption: Intracellular pathway of this compound ADC.
Conjugation Chemistries for this compound ADCs
The choice of conjugation strategy is critical as it influences the stability, homogeneity, and overall efficacy of the ADC. Both traditional and site-specific methods have been employed for conjugating this compound.
Lysine-Based Conjugation via Amide Bond Formation
This is a conventional method that targets the primary amines of lysine (B10760008) residues on the antibody.[12] The approved calicheamicin ADCs, Mylotarg® and Besponsa®, utilize this approach with the AcButDMH linker.[1][4] This linker contains an N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form stable amide bonds.[13]
Characteristics:
-
Heterogeneity: IgG antibodies have numerous surface-accessible lysine residues, leading to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[4][13]
-
Simplicity: The chemistry is relatively straightforward and well-established.[12]
The following diagram illustrates the general workflow for lysine-based conjugation.
Caption: Workflow for Lysine-Based ADC Conjugation.
Site-Specific Cysteine-Based Conjugation
To overcome the heterogeneity of lysine-based conjugates, site-specific methods targeting cysteine residues have been developed. This can be achieved using antibodies with engineered cysteines (e.g., THIOMAB™ antibodies) or by reducing native interchain disulfide bonds.[4][14]
"Linkerless" Disulfide Conjugation: A novel approach involves the direct attachment of a reduced calicheamicin thiol to an engineered cysteine on the antibody, forming a disulfide bond.[1] This results in a homogeneous ADC with a defined DAR.[4]
Thiol-Maleimide Conjugation: Another common strategy involves the reaction of a thiol group on the antibody (from a reduced disulfide or an engineered cysteine) with a maleimide-functionalized linker-payload.[15] This forms a stable thioether bond.[15]
Characteristics:
-
Homogeneity: Produces a well-defined ADC with a specific DAR.[1]
-
Improved Stability: Site-specific conjugates often exhibit enhanced stability in circulation.[1][4]
The diagram below outlines the workflow for site-specific cysteine conjugation.
Caption: Workflow for Site-Specific Cysteine Conjugation.
Carbohydrate-Based Conjugation
This method targets the carbohydrate moieties naturally present on the antibody. The sugar residues are first oxidized to generate aldehyde groups, which can then react with a hydrazide-functionalized this compound linker to form a hydrazone bond.[1]
Characteristics:
-
Site-Specific: Conjugation occurs away from the antigen-binding sites.
-
Potential for Instability: Hydrazone bonds can be prone to hydrolysis.[1]
Comparative Data of this compound ADCs
The choice of linker and conjugation chemistry significantly impacts the in vivo stability, cytotoxicity, and efficacy of the resulting ADC.
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability | Citation |
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable in mouse and human plasma | [1] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | 50% of drug remains conjugated after 21 days in vivo | [1][4] |
| Hydrazone | "Carbohydrate Conjugate" | Hydrolytic release in acidic lysosomal environment | Prone to premature hydrolysis | [1] |
| Amide | "Amide Conjugate" | Stable to hydrolysis | High stability | [1] |
| Linker Type | ADC Name/Target | Cell Line | IC50 | Citation |
| Hydrazone | P67.6 (Carbohydrate Conjugate) | HL-60 | <0.006 nmol/L | [1] |
| Disulfide ("Linkerless") | aCD22-cal ADC | WSU-DLCL2 | 0.05 nmol/L | [1] |
| Disulfide ("Linkerless") | aCD22-cal ADC | BJAB | 0.12 nmol/L | [1] |
| Linker Type | ADC Name/Target | Dose | Xenograft Model | Outcome | Citation |
| Hydrazone | P67.6 (Carbohydrate Conjugate) | 300 µg/kg (three times) | HL-60 subcutaneous xenografts | Long-term, tumor-free survivors | [1] |
| Disulfide ("Linkerless") | aCD22-cal ADC & aLy6E-cal ADC | 3 mg/kg (single dose) | CD22+ non-Hodgkin lymphoma & HER2+ breast cancer xenografts | Tumor regression observed through day 21 | [1][4] |
Experimental Protocols
Protocol 1: Lysine-Based Conjugation using an NHS-Ester Linker
This protocol is based on the chemistry used for Mylotarg® and Besponsa®.[4][13]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker with an NHS ester (e.g., AcButDMH-NHS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker-Payload Preparation: Dissolve the NHS-ester activated this compound linker in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: a. Add the linker-payload stock solution to the mAb solution with gentle stirring. The molar ratio of linker-payload to mAb should be optimized to achieve the desired DAR (typically a 5-10 fold molar excess is a good starting point). b. Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. The reaction is typically rapid.[13]
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: a. Remove unreacted linker-payload and other small molecules by SEC or dialysis. b. Further purify the ADC using a suitable chromatography method (e.g., Protein A or ion-exchange chromatography) to separate the ADC from unconjugated mAb.
-
Characterization: a. DAR Determination: Use techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS). b. Purity and Aggregation: Analyze by SEC. c. In vitro Cytotoxicity: Perform cell viability assays on target and non-target cell lines.[1]
Protocol 2: Site-Specific Cysteine Conjugation via Thiol-Maleimide Chemistry
This protocol describes a general method for conjugating a maleimide-functionalized this compound to a reduced antibody.
Materials:
-
Cysteine-engineered mAb or native mAb
-
Reducing agent (e.g., TCEP or DTT)
-
This compound linker with a maleimide group
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)[15]
-
Quenching solution (e.g., N-ethylmaleimide or L-cysteine)
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Reduction: a. If using a native mAb, add a 10-50 fold molar excess of TCEP to the mAb solution (1-10 mg/mL in reaction buffer) to reduce interchain disulfide bonds. Incubate for 1-2 hours at 37°C. b. If using an engineered mAb, a milder reduction may be sufficient. c. Remove excess reducing agent by dialysis or using a desalting column.
-
Linker-Payload Preparation: Dissolve the maleimide-functionalized this compound linker in anhydrous DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: a. Add the linker-payload stock solution to the reduced mAb solution (typically at a 10-20 fold molar excess of dye to protein). b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as thiols can be oxygen-sensitive.
-
Quenching: Add a quenching agent to cap any unreacted thiol groups on the antibody.
-
Purification: Purify the ADC using SEC to remove unreacted linker-payload and quenching agent.
-
Characterization: Characterize the ADC for DAR, purity, and in vitro potency as described in Protocol 1.
Protocol 3: Characterization of this compound ADCs
A general workflow for the characterization and evaluation of newly synthesized ADCs is depicted below.
Caption: General Workflow for ADC Characterization.
Conclusion
The development of this compound ADCs has evolved from traditional lysine-based conjugation to more advanced site-specific strategies. While lysine conjugation is a well-established method, it produces heterogeneous mixtures. Site-specific approaches, such as the "linkerless" disulfide conjugation to engineered cysteines, offer the significant advantages of producing homogeneous ADCs with improved stability and potentially wider therapeutic windows.[1][4] The protocols and comparative data provided herein serve as a comprehensive resource for researchers and drug developers working to create the next generation of highly effective and safer this compound ADCs.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. adcreview.com [adcreview.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 13. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US10730900B2 - Calicheamicin-antibody-drug conjugates and methods of use - Google Patents [patents.google.com]
- 15. vectorlabs.com [vectorlabs.com]
Application Notes: Cleavable vs. Non-Cleavable Linkers for N-Acetyl-Calicheamicin Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[] N-Acetyl-Calicheamicin, a member of the enediyne antitumor antibiotic family, is an exceptionally potent payload that induces double-stranded DNA breaks.[2][3][4] A critical component dictating the success of an ADC is the chemical linker that connects the antibody to the payload.[] The choice between a cleavable and a non-cleavable linker strategy profoundly impacts the ADC's stability, mechanism of drug release, efficacy, and overall therapeutic window.[][5] This document provides a detailed comparison of these two linker strategies for this compound-based ADCs.
The this compound Payload: Mechanism of Action
This compound exerts its extreme cytotoxicity by binding to the minor groove of DNA and undergoing a Bergman cyclization reaction.[4][] This generates a highly reactive para-phenylene diradical species that abstracts hydrogen atoms from the DNA backbone, leading to double-stranded breaks, cell cycle arrest, and apoptosis.[][7][8] Its potency is so high that it cannot be used as a standalone systemic agent and requires targeted delivery via an ADC.[9][10]
Figure 1: General mechanism of action for a this compound ADC.
Cleavable Linkers: Environmentally-Sensitive Release
Cleavable linkers are designed to be stable in the systemic circulation (pH ~7.4) but are hydrolyzed or cleaved upon entering the target cell by specific triggers like low pH or lysosomal enzymes.[][11]
Types of Cleavable Linkers:
-
Acid-Labile (Hydrazone) Linkers: These linkers are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[3][11] The most prominent examples of this compound ADCs, Gemtuzumab ozogamicin (B1678132) (Mylotarg®) and Inotuzumab ozogamicin (Besponsa®), both utilize an acid-cleavable hydrazone linker.[7][8][12][13]
-
Protease-Sensitive Linkers: These contain a peptide sequence (e.g., valine-citrulline) that is cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[11]
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers are cleaved in the reducing environment of the cell, which has a much higher concentration of glutathione (B108866) than the bloodstream.[11]
Advantages:
-
Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.[5][11] This is particularly useful for treating heterogeneous tumors.[14]
-
Versatility: A wide range of cleavage triggers can be exploited for different cancer types.[15]
Disadvantages:
-
Potential Instability: Acid-labile linkers, in particular, can be prone to premature hydrolysis and payload release in the bloodstream, leading to off-target toxicity.[3][16][17] This instability has been cited as a challenge for calicheamicin (B1180863) ADCs.[18]
-
Dependence on Tumor Microenvironment: Efficacy relies on the presence of the specific cleavage trigger (e.g., sufficient acidity or enzyme concentration).
Figure 2: Workflow for a cleavable linker ADC with bystander effect.
Non-Cleavable Linkers: Release via Antibody Degradation
Non-cleavable linkers, such as those based on a stable thioether bond, do not have a specific trigger for release.[19] Instead, the payload is liberated only after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[][5] This process releases the payload still attached to the linker and a single amino acid (e.g., lysine).[5]
Advantages:
-
Enhanced Plasma Stability: Non-cleavable linkers are generally more stable in circulation, reducing the risk of premature payload release and associated off-target toxicity.[][15]
-
Improved Therapeutic Window: The increased stability can lead to a better safety profile and a wider therapeutic window.[]
Disadvantages:
-
No Bystander Effect: The released payload-linker-amino acid complex is typically charged and membrane-impermeable, preventing it from diffusing into neighboring cells.[5][20] This can be a limitation in heterogeneous tumors.
-
Dependence on Internalization and Degradation: Efficacy is entirely dependent on the ADC being internalized and the antibody being fully catabolized in the lysosome.
-
Altered Payload Activity: The attached amino acid and linker remnant can potentially alter the activity of the payload.[15]
Figure 3: Workflow for a non-cleavable linker ADC.
Data Presentation and Comparison
The choice of linker significantly affects the stability and efficacy of this compound ADCs.
Table 1: Qualitative Comparison of Linker Strategies
| Feature | Cleavable Linker (e.g., Hydrazone) | Non-Cleavable Linker (e.g., Thioether) |
| Release Mechanism | Environmentally triggered (pH, enzymes)[11] | Antibody catabolism in lysosome[5] |
| Plasma Stability | Lower; potential for premature release[16][18] | Higher; minimal premature release[][15] |
| Bystander Effect | Yes (if payload is membrane-permeable)[5][11] | No (payload complex is charged)[5] |
| Off-Target Toxicity | Higher potential due to linker instability[15] | Lower potential due to high stability[][15] |
| Tumor Heterogeneity | Effective due to bystander killing[14] | Less effective; only targets antigen+ cells |
| Clinical Examples | Gemtuzumab ozogamicin, Inotuzumab ozogamicin[9][21] | Trastuzumab emtansine (different payload)[13] |
Table 2: Quantitative Stability Data for Calicheamicin ADC Linkers
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability Metric |
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide. Used in Mylotarg® and Besponsa®.[17] | Less stable in plasma, leading to a shortened half-life.[16][18] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity.[17] | ~50% of drug remains conjugated after 21 days in vivo.[17] |
| Amide | Amide Conjugate | Stable to hydrolysis.[17] | High stability, characteristic of a non-cleavable strategy.[17] |
Note: The data in Table 2 is derived from studies comparing different linker chemistries for calicheamicin and illustrates the significant impact of the linker on ADC stability.[17]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of ADC required to inhibit cell growth by 50% (IC50).[22][23][24]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
96-well cell culture plates
-
Complete culture medium
-
ADC constructs (with cleavable and non-cleavable linkers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[22]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both target and control cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[23][25] Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs. Remove the medium from the cells and add 100 µL of the diluted ADCs. Include untreated cells as a control.[23]
-
Incubation: Incubate the plates for a period of 48-144 hours, depending on the cell doubling time.[22][26]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[22][25]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[23][25]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[22]
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot viability vs. ADC concentration and use a four-parameter logistic curve to determine the IC50 value.[23]
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma.[27][28][29]
Materials:
-
ADC constructs
-
Human, mouse, or rat plasma
-
Incubator (37°C)
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads)[28]
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a set concentration (e.g., 1 mg/mL) at 37°C.[28] Include a buffer-only control.
-
Time Points: Collect aliquots at various time points over several days (e.g., Day 0, 1, 3, 5, 7).[28]
-
Sample Processing: At each time point, stop the reaction and isolate the ADC from the plasma using immunoaffinity capture.[28]
-
Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR).[27][30] Simultaneously, the plasma supernatant can be analyzed to quantify the amount of released free payload.[29]
-
Data Interpretation: A stable ADC will show minimal change in its average DAR over the time course. Plot the average DAR versus time to determine the stability profile.[28]
Conclusion
The selection of a linker for an this compound ADC is a critical decision that balances stability, mechanism of action, and the desired therapeutic effect.
-
Cleavable linkers , exemplified by the acid-labile linkers in Mylotarg® and Besponsa®, offer the advantage of a bystander effect, which is crucial for treating heterogeneous tumors.[11][14] However, their inherent instability can lead to premature payload release and potential off-target toxicity.[16][18]
-
Non-cleavable linkers provide significantly enhanced plasma stability, potentially leading to a better safety profile and a wider therapeutic window.[][15] This comes at the cost of the bystander effect, making them more suitable for hematological malignancies or tumors with uniform antigen expression.[15]
Ultimately, the optimal linker strategy is not universal and must be empirically determined for each specific ADC, considering the target antigen, tumor type, and the physicochemical properties of the payload.[15] Newer "linkerless" technologies that improve the stability of cleavable systems represent a promising path forward for developing next-generation, highly effective calicheamicin ADCs.[17][18]
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Gemtuzumab ozogamicin - Wikipedia [en.wikipedia.org]
- 10. adcreview.com [adcreview.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. Inotuzumab ozogamicin - Wikipedia [en.wikipedia.org]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. benchchem.com [benchchem.com]
- 29. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 30. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-Calicheamicin In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of N-Acetyl-Calicheamicin, a potent enediyne antitumor antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
This compound is a semi-synthetic derivative of calicheamicin, a class of potent antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1] As a member of the enediyne family of compounds, its mechanism of action involves binding to the minor groove of DNA and undergoing a Bergman cyclization reaction.[2][3][4] This chemical transformation generates a highly reactive diradical species, 1,4-didehydrobenzene, which abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[2][3][4][5] The resulting DNA damage disrupts essential cellular processes like replication and transcription, ultimately triggering apoptosis or cell death.[3][] Due to its high cytotoxicity, this compound is a valuable payload for antibody-drug conjugates (ADCs), which are designed to selectively deliver potent cytotoxic agents to cancer cells.[][7][8]
This document outlines a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common cell viability assay.
Experimental Protocols
A crucial method for evaluating the efficacy of a cytotoxic agent like this compound is the in vitro cytotoxicity assay.[9][10] This allows for the determination of the drug's potency, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Cell Viability Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HL-60 - promyelocytic leukemia, or other susceptible lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 ng/mL to 100 ng/mL).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Data Presentation
The cytotoxicity of this compound is highly dependent on the cell line being tested. The following table summarizes representative IC50 values for a calicheamicin-based ADC in various cancer cell lines. Note that the potency of unconjugated this compound may differ.
| Cell Line | Cancer Type | ADC Targeting | IC50 (ng/mL) |
| HL-60 | Acute Promyelocytic Leukemia | CD33 | 0.03 |
| U937 | Histiocytic Lymphoma | CD33 | 0.05 |
| TCC-S | Bladder Carcinoma | CD22 | 0.04 |
| Various | Acute Lymphoblastic Leukemia (ALL) | CD22 | 0.15 - 4.9 |
Table 1: Comparative IC50 values of calicheamicin-based ADCs in various cancer cell lines. The cytotoxicity is highly dependent on the expression of the target antigen. Unconjugated this compound is known to be extremely potent with cytotoxic effects observed at sub-picomolar concentrations.[11][][13]
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for the in vitro cytotoxicity assay.
References
- 1. This compound - Taskcm [taskcm.com]
- 2. Calicheamicin - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. medkoo.com [medkoo.com]
- 5. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. revivocell.com [revivocell.com]
- 9. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Developing N-Acetyl-γ-Calicheamicin Antibody-Drug Conjugates for Solid Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction N-acetyl-γ-calicheamicin is an exceptionally potent enediyne antibiotic, making it a highly effective cytotoxic payload for Antibody-Drug Conjugates (ADCs).[1][][3] Its mechanism of action, which involves inducing double-strand DNA breaks, is effective against both rapidly dividing and quiescent tumor cells.[4][5][6] While historically successful in treating hematologic malignancies, recent advancements in linker technology and target identification are paving the way for the development of N-acetyl-calicheamicin ADCs for solid tumors.[7][8][9] These application notes provide an overview of the key components, developmental workflow, and detailed protocols for creating and evaluating these next-generation therapeutics.
Part 1: Application Notes
Mechanism of Action
The therapeutic effect of an this compound ADC is a multi-step process designed to selectively deliver the potent payload to tumor cells, thereby minimizing systemic toxicity.[10][11]
-
Target Binding: The monoclonal antibody (mAb) component of the ADC selectively binds to a tumor-associated antigen on the surface of a cancer cell.[12]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, forming an endosome.[10][12][13][14]
-
Lysosomal Trafficking: The endosome fuses with a lysosome.[10][13]
-
Payload Release: The acidic environment (lower pH) within the lysosome cleaves the linker molecule connecting the antibody and the calicheamicin (B1180863) payload.[4][10][15] For example, acid-labile hydrazone linkers are designed to hydrolyze under these conditions.[7][15]
-
Activation & DNA Damage: Once released into the cytoplasm, the N-acetyl-γ-calicheamicin derivative is activated. It then translocates to the nucleus, where it binds to the minor groove of DNA.[5][12][13] This binding initiates a chemical reaction (an analogue of the Bergman cyclization) that generates a diradical species.[5] This highly reactive species abstracts hydrogen atoms from the DNA backbone, causing sequence-specific, double-strand breaks.[5][6][12][13]
-
Apoptosis: The irreparable DNA damage triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis).[12][13][14]
Key Components and Considerations for Solid Tumors
-
Target Antigen Selection: The ideal target for a solid tumor ADC should be highly expressed on cancer cells with minimal expression on normal, healthy tissues to reduce off-target toxicity.[9][16] The antigen should also facilitate rapid internalization of the ADC. Examples of antigens on solid tumors targeted by calicheamicin ADCs in preclinical or clinical studies include LewisY, HER2, EFNA4, and SEZ6.[4][7][9][17]
-
Antibody Isotype: An IgG1 or IgG4 isotype is typically used. IgG4 antibodies are often chosen to avoid strong effector functions like complement-dependent cytotoxicity (CDC), as the primary killing mechanism is intended to be the payload itself.[11]
-
Linker Chemistry: The linker is critical for ADC stability and efficacy. The choice of linker impacts the therapeutic index by controlling when and where the payload is released.[18]
-
Acid-Labile Hydrazone Linkers (e.g., AcButDMH): This is the conventional linker used in approved calicheamicin ADCs like gemtuzumab ozogamicin (B1678132) and inotuzumab ozogamicin.[7][15] It is designed to be stable at the neutral pH of blood but cleaves in the acidic environment of the lysosome.[7][10][15] However, these linkers can exhibit instability in circulation, leading to premature payload release and potential off-target toxicity.[7][8][18]
-
Disulfide Linkers: Newer generation ADCs utilize disulfide bonds, often formed with engineered cysteines on the antibody for site-specific conjugation.[7][8] These "linkerless" conjugates show significantly improved stability in vivo.[7][8][18] The payload is released in the reducing environment of the cytosol after internalization.[7]
-
Data Presentation: Comparative Performance
The following tables summarize key quantitative data from preclinical studies of this compound ADCs.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| ADC Name/Type | Target Antigen | Cancer Cell Line | IC50 / EC50 (ng/mL) | Citation |
|---|---|---|---|---|
| CMC-544 (Inotuzumab Ozogamicin) | CD22 | Various ALL cell lines | 0.15 - 4.9 | [][20] |
| hu3S193-CalichDMH | LewisY | Le(y)+ Carcinoma Cells | Varies by expression | [17] |
| PF-06647263 | EFNA4 | EFNA4-expressing cells | ~1 | [20] |
| "Linkerless" Disulfide ADC | CD22 | WSU-DLCL2 | 0.05 nmol/L | [18] |
| "Linkerless" Disulfide ADC | CD22 | BJAB | 0.12 nmol/L |[18] |
Table 2: In Vivo Efficacy in Solid Tumor Xenograft Models
| ADC Name/Type | Tumor Model | Dosing Regimen | Outcome | Citation |
|---|---|---|---|---|
| hu3S193-CalichDMH | N87 Gastric Carcinoma | Not specified | Arrested tumor growth for >100 days | [17] |
| "Linkerless" Disulfide ADC | HER2+ Breast Cancer (HCC-1569 x2) | 3 mg/kg (single dose) | Tumor regression through day 21 | [7][8] |
| PF-06647263 | Triple-Negative Breast Cancer | 0.27, 0.36 mg/kg | Significant tumor regressions | [20] |
| ABBV-011 | Small Cell Lung Cancer (PDX) | Not specified | Potent tumor regression |[9][16][21] |
Table 3: Comparison of Calicheamicin ADC Linker Stability
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability | Citation |
|---|---|---|---|---|
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone | Less stable in plasma; prone to premature hydrolysis | [7][18] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | ~50% of drug remains conjugated after 21 days | [7][8][18] |
| Amide | Stable amide bond | Non-cleavable, high stability | High stability |[18] |
Part 2: Experimental Protocols
Protocol 1: General Workflow for ADC Development and Evaluation
Developing a calicheamicin ADC for solid tumors is a systematic process that moves from initial design and synthesis to rigorous preclinical testing.
Protocol 2: this compound Conjugation
This protocol provides a conceptual overview for two common conjugation strategies. Note: this compound and its derivatives are extremely potent; handle with appropriate containment and safety measures.
A. Lysine (B10760008) Conjugation via AcButDMH Linker This method results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[7]
-
Activate Linker-Payload: The AcButDMH-N-acetyl-calicheamicin derivative is activated with N-hydroxysuccinimide (NHS) to create an NHS-ester.
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate (B84403) buffer, pH ~7.4-8.0).
-
Conjugation Reaction: Add the activated linker-payload to the antibody solution. The NHS-ester will react with the primary amines of lysine residues on the antibody surface. The molar ratio of linker-payload to antibody will influence the final average DAR.
-
Quenching: Stop the reaction by adding a quenching reagent like Tris or glycine.
-
Purification: Remove unconjugated payload and other impurities using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Determine the average DAR using methods like UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).[22]
B. Cysteine-Specific ("Linkerless") Disulfide Conjugation This method uses engineered antibodies with free cysteine residues for site-specific conjugation, yielding a homogeneous ADC.[7][8]
-
Antibody Reduction: If the engineered cysteines are in a disulfide bond, they must first be selectively reduced using a mild reducing agent like TCEP.
-
Activate Calicheamicin: Synthesize a calicheamicin derivative with an activated disulfide group (e.g., a pyridyl disulfide).[7]
-
Conjugation Reaction: Mix the reduced antibody with the activated calicheamicin derivative. A disulfide exchange reaction occurs, covalently linking the payload to the antibody at the specific cysteine site.
-
Purification: Purify the resulting ADC using SEC or TFF to remove byproducts and excess drug-linker.
-
Characterization: Confirm the DAR (which should be well-defined, e.g., DAR=2) and homogeneity of the ADC using MS and HIC.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency (IC50) of the calicheamicin ADC against antigen-positive solid tumor cell lines.
-
Cell Plating: Seed tumor cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the calicheamicin ADC, a non-targeting control ADC, and free calicheamicin payload in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 96-120 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
Protocol 4: Pharmacodynamic (PD) Assay - γ-H2AX Staining in Xenograft Tumors
This assay confirms the ADC's mechanism of action by detecting DNA double-strand breaks in vivo.[23] Phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early marker of this event.[23]
-
Materials: FFPE tumor tissue sections (4-5 µm), antigen retrieval buffer, permeabilization buffer, blocking solution, primary anti-γ-H2AX antibody, fluorescently-conjugated secondary antibody, DAPI nuclear counterstain.[23]
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (B145695) solutions and finally water.
-
Antigen Retrieval: Heat slides in antigen retrieval buffer to unmask the epitope.[23]
-
Permeabilization: Incubate sections with a permeabilization buffer (e.g., Triton X-100 in PBS) to allow antibody access to the nucleus.[23]
-
Blocking: Block non-specific antibody binding with a suitable blocking solution (e.g., normal goat serum in PBS).[23]
-
Primary Antibody Incubation: Incubate slides with the primary anti-γ-H2AX antibody, typically overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash slides in PBS and incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.[23]
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount coverslips using an anti-fade mounting medium.[23]
-
Imaging and Analysis: Acquire images using a confocal or high-content fluorescence microscope. Quantify the number and intensity of γ-H2AX foci within the nuclei of tumor cells to determine the extent of DNA damage induced by the ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. First-in-human, phase I study of PF-06647263, an anti-EFNA4 calicheamicin antibody-drug conjugate, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calicheamicin - Wikipedia [en.wikipedia.org]
- 6. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABBV-011, A Novel, Calicheamicin-Based Antibody-Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. Inotuzumab Ozogamicin: Anti-CD22 ADC for Lymphoblastic Leukemia - Creative Biolabs [creativebiolabs.net]
- 12. What is the mechanism of Inotuzumab Ozogamicin? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Role of inotuzumab ozogamicin in the treatment of relapsed/refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Antibody-targeted chemotherapy with the calicheamicin conjugate hu3S193-N-acetyl gamma calicheamicin dimethyl hydrazide targets Lewisy and eliminates Lewisy-positive human carcinoma cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
N-Acetyl-Calicheamicin: Application Notes and Protocols for Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Acetyl-Calicheamicin, a potent enediyne antitumor antibiotic, and its application in hematological malignancy research. This document details its mechanism of action, offers protocols for key experimental assays, and presents quantitative data to guide researchers in their study of this cytotoxic agent, primarily in the context of antibody-drug conjugates (ADCs).
Introduction
N-Acetyl-γ-calicheamicin is a highly potent cytotoxic agent that belongs to the enediyne class of antibiotics.[1][] Its mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, which ultimately leads to apoptosis.[][3] Due to its extreme potency, this compound is not used as a standalone therapeutic but is a critical payload component in several approved and investigational antibody-drug conjugates (ADCs) for the treatment of hematological malignancies.[]
The most notable ADCs utilizing a calicheamicin (B1180863) payload are:
-
Gemtuzumab ozogamicin (B1678132) (Mylotarg®): This ADC targets CD33, a surface antigen expressed on myeloid leukemia cells, and is used in the treatment of Acute Myeloid Leukemia (AML).[3][4]
-
Inotuzumab ozogamicin (Besponsa®): This ADC targets CD22, a B-cell surface marker, and is approved for the treatment of relapsed or refractory B-cell Acute Lymphoblastic Leukemia (ALL).[5][6]
These application notes will focus on the properties and experimental evaluation of this compound, drawing data from studies on both the standalone agent and its conjugated forms.
Mechanism of Action
The cytotoxic effect of this compound is initiated by its delivery to the target cancer cell, typically via an antibody-antigen interaction when part of an ADC. The subsequent steps are as follows:
-
Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.[4]
-
Payload Release: Inside the cell, the acidic environment of the lysosome facilitates the cleavage of the linker connecting the antibody to the this compound payload.[6]
-
Activation: The released this compound is activated within the cell.
-
DNA Binding and Cleavage: The activated molecule travels to the nucleus, where it binds to the minor groove of the DNA.[] This binding event initiates a chemical reaction that generates a diradical species, which in turn abstracts hydrogen atoms from the DNA backbone, causing sequence-specific double-strand breaks.[3]
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and activates the apoptotic cascade, leading to programmed cell death.[7][8]
Data Presentation
The following tables summarize the in vitro cytotoxicity of this compound and its corresponding ADCs in various hematological malignancy cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its ADCs
| Compound/ADC | Cell Line | Cancer Type | IC50 (ng/mL) |
| This compound | Various | Acute Lymphoblastic Leukemia (ALL) | 0.15 - 4.9[] |
| Gemtuzumab ozogamicin | HL-60 | Acute Promyelocytic Leukemia | 0.03[10] |
| Gemtuzumab ozogamicin | U937 | Histiocytic Lymphoma | 0.05[10] |
| Inotuzumab ozogamicin | WSU-DLCL2 | Non-Hodgkin Lymphoma | 0.05 nmol/L |
| Inotuzumab ozogamicin | BJAB | Non-Hodgkin Lymphoma | 0.12 nmol/L |
Note: The cytotoxicity of ADCs is highly dependent on the expression levels of the target antigen on the cancer cells.
Table 2: Apoptosis and Cell Cycle Arrest Data for Inotuzumab ozogamicin (IO)
| Cell Line | Treatment (48h) | % Apoptotic/Necrotic Cells (Annexin V/7AAD+) | % Cells in G2/M Phase |
| BL-2 | Untreated | ~5% | ~15% |
| BL-2 | IO (IC50) | ~40% | ~45%[7][8] |
| SUP-B15 | Untreated | ~10% | ~20% |
| SUP-B15 | IO (IC50) | ~50% | ~50%[7][8] |
| Namalwa | Untreated | ~8% | ~18% |
| Namalwa | IO (IC50) | ~35% | ~40%[7][8] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Hematological malignancy cell lines (e.g., HL-60, Jurkat, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for the desired treatment period (e.g., 48, 72, or 96 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
Cell Cycle Analysis
This protocol uses propidium iodide to stain DNA and allows for the quantification of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as desired and harvest by centrifugation.
-
Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in staining buffer containing RNase A and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Histograms of cell count versus fluorescence intensity will show distinct peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a powerful cytotoxic agent with significant potential in the targeted therapy of hematological malignancies when delivered as a payload in ADCs. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers investigating the preclinical efficacy and mechanism of action of this compound and its derivatives. Careful consideration of experimental design, including appropriate cell line selection and controls, will be crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 3. Calicheamicin - Wikipedia [en.wikipedia.org]
- 4. Antibody-based therapy of acute myeloid leukemia with gemtuzumab ozogamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inotuzumab ozogamicin: a CD22 mAb–drug conjugate for adult relapsed or refractory B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3 inhibitor enhances gemtuzumab ozogamicin‐induced apoptosis in primary human leukemia cells by overcoming multiple mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chk1 Inhibition Restores Inotuzumab Ozogamicin Citotoxicity in CD22-Positive Cells Expressing Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetyl cysteine turns EPAC activators into potent killers of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Drug-to-Antibody Ratio (DAR) of N-Acetyl-Calicheamicin ADCs
Introduction
Antibody-drug conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule payload.[1] N-Acetyl-Calicheamicin is a highly potent enediyne antibiotic that is utilized as a payload in ADCs due to its ability to induce double-strand DNA breaks, leading to apoptosis.[][3] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for any ADC, as it represents the average number of drug molecules conjugated to a single antibody.[4][5] The DAR value significantly impacts the ADC's efficacy, pharmacokinetics, and toxicity.[4] Therefore, accurate and robust analytical methods for quantifying the DAR are essential during the development and manufacturing of this compound ADCs.
This document provides detailed application notes and protocols for the three most common analytical techniques used to determine the DAR of this compound ADCs: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Method 1: Hydrophobic Interaction Chromatography (HIC)
Application Note
Hydrophobic Interaction Chromatography (HIC) is a widely used technique for the characterization of ADCs, particularly for cysteine-conjugated products.[6] It separates molecules based on differences in their surface hydrophobicity under non-denaturing conditions, preserving the native structure of the ADC.[7][8] The conjugation of the hydrophobic this compound payload to the antibody increases its overall hydrophobicity. As the number of conjugated payloads increases, so does the retention time on the HIC column.[8][9] This allows for the separation of different DAR species (e.g., DAR0, DAR2, DAR4), and the relative peak area of each species can be used to calculate the average DAR.[6]
Key Advantages:
-
Analysis is performed under mild, non-denaturing conditions.[7]
-
Provides information on the distribution of different drug-loaded species.[6]
-
Robust and reproducible method for cysteine-linked ADCs.[8]
Limitations:
-
Not ideal for lysine-conjugated ADCs, which are highly heterogeneous mixtures of positional isomers that often elute as a single broad peak.[6][9]
-
The high salt concentrations in the mobile phase can be corrosive to standard HPLC systems, necessitating the use of bio-inert systems.[8]
Experimental Workflow for HIC-based DAR Analysis
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of N-Acetyl-Calicheamicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. N-Acetyl-Calicheamicin is a highly potent enediyne antibiotic that is utilized as a payload in ADCs.[1] Its mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, which ultimately leads to apoptosis.[1][2][3] The targeted delivery of this compound via an ADC aims to enhance its therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity.[4]
The preclinical evaluation of this compound ADC efficacy relies heavily on robust and reproducible cell-based assays.[5] These assays are critical for selecting lead ADC candidates, understanding their mechanism of action, and establishing dose-response relationships.[6] This document provides detailed protocols for key in vitro assays to assess the efficacy of this compound ADCs, including cytotoxicity, apoptosis, and bystander effect assays.
Mechanism of Action of this compound ADCs
This compound ADCs exert their cytotoxic effects through a multi-step process that begins with the specific binding of the ADC to a target antigen on the surface of a cancer cell.[7] Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[4] Once inside the cell, the cytotoxic payload, this compound, is released from the antibody, often within the lysosomal compartment due to the acidic environment or enzymatic cleavage of the linker.[8][9]
The released this compound then translocates to the nucleus where it binds to the minor groove of the DNA.[2] This binding initiates a chemical reaction, analogous to a Bergman cyclization, that generates a highly reactive diradical species.[3] This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[2][8] The extensive DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, the induction of apoptosis (programmed cell death).[8][10]
Data Presentation
The following table summarizes representative quantitative data from cell-based assays for this compound ADCs. IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cells.
| Cell Line | Target Antigen | Assay Type | ADC IC50 (ng/mL) | Reference |
| Various ALL cell lines | CD22 | Cytotoxicity | 0.15 - 4.9 | [] |
| Neuroblastoma Cell Lines | Various | Cytotoxicity | Log IC50 values reported | [7] |
| HER2 "3+" cell lines | HER2 | Cytotoxicity | 13 - 43 | [12] |
| HER2 "2+" cell lines | HER2 | Cytotoxicity | 77 - >1000 | [12] |
Experimental Protocols
Experimental Workflow
The general workflow for evaluating the in vitro efficacy of an this compound ADC involves a series of sequential assays to determine its biological activity.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from established methods for determining ADC cytotoxicity.[10][13][14]
Objective: To determine the concentration of an this compound ADC that inhibits the viability of a cancer cell line by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest with Trypsin-EDTA, wash, and resuspend in complete medium. For suspension cells, collect by centrifugation and resuspend.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium.[13]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).[10]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Add 50 µL of the diluted ADC solutions to the appropriate wells. Include wells with medium only as a negative control and untreated cells as a vehicle control.
-
Incubate the plate for a duration appropriate for the ADC's mechanism of action (typically 48-144 hours).[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control wells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)
This protocol is based on the manufacturer's instructions and common laboratory practices.[4][15][16]
Objective: To quantify cell viability by measuring ATP levels, which are indicative of metabolically active cells, and to determine the IC50 of an this compound ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC.
-
Add the desired volume of diluted ADC to the wells.
-
Incubate for the desired time period (e.g., 72-96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of viability relative to the untreated control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines a common method for detecting apoptosis by flow cytometry.[17][18][19]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an this compound ADC.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound ADC
-
6-well plates
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound ADC at various concentrations (including a concentration around the IC50 value) for a specified time (e.g., 48-72 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
-
Data Analysis:
-
Gate on the cell population based on forward and side scatter properties.
-
Analyze the fluorescence signals to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 4: Bystander Effect Assay (Co-culture Method)
While this compound ADCs are generally not known for a strong bystander effect, this assay can be used for confirmation.[20]
Objective: To determine if the this compound ADC can kill neighboring antigen-negative cells after being processed by antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, labeled with a fluorescent marker (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed a co-culture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
As controls, seed monocultures of Ag+ and Ag- cells.
-
Allow the cells to attach overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the this compound ADC.
-
Incubate for an appropriate duration (e.g., 96-144 hours).
-
-
Data Acquisition and Analysis:
-
Microscopy: Capture fluorescence and bright-field images to visually assess the viability of the GFP-labeled Ag- cells in the co-culture compared to the monoculture control.
-
Flow Cytometry: Harvest the cells and analyze the viability of the GFP-positive population using a viability dye (e.g., PI).
-
Compare the viability of the Ag- cells in the co-culture with the Ag- monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture suggests a bystander effect.
-
Signaling Pathway
The primary signaling pathway activated by this compound-induced DNA double-strand breaks is the DNA Damage Response (DDR) pathway.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 6. Research Progress of in vitro Activity Evaluation Methods for Antibody Drug Conjugates [cjph.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Cleavage of cellular DNA by calicheamicin gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. OUH - Protocols [ous-research.no]
- 16. ch.promega.com [ch.promega.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Preclinical Evaluation of N-Acetyl-Calicheamicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and execution of studies involving N-Acetyl-Calicheamicin Antibody-Drug Conjugates (ADCs). The protocols outlined below are based on established methodologies for preclinical ADC evaluation and are intended to assist in assessing anti-tumor efficacy, determining the therapeutic window, and understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationships of this potent class of biotherapeutics.
Introduction to this compound ADCs
This compound is a highly potent enediyne antitumor antibiotic that functions by binding to the minor groove of DNA and inducing double-strand breaks, leading to apoptosis.[1] Its exceptional cytotoxicity makes it an ideal payload for ADCs, which leverage the specificity of monoclonal antibodies to deliver these potent agents directly to tumor cells, thereby improving the therapeutic index and minimizing off-target toxicity. Approved ADCs such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®) utilize calicheamicin (B1180863) payloads and have demonstrated clinical efficacy in treating hematological malignancies.
The design of the linker connecting the this compound to the antibody is critical for the stability and efficacy of the ADC. Modern approaches include the development of linkerless conjugates, where the payload is directly attached to the antibody through engineered cysteines, enhancing stability in circulation.[2]
Mechanism of Action Signaling Pathway
The cytotoxic effect of this compound ADCs is initiated upon binding to the target antigen on the cancer cell surface, followed by internalization. Inside the cell, the payload is released and activated, leading to DNA damage and subsequent cell death.
Figure 1: Mechanism of action of this compound ADC.
In Vivo Experimental Workflow
A typical in vivo study to evaluate the efficacy of an this compound ADC follows a structured workflow from model selection to data analysis.
Figure 2: General workflow for in vivo ADC efficacy studies.
Data Presentation: Summary of In Vivo Study Parameters
The following tables provide a structured overview of typical quantitative data and parameters from in vivo studies of this compound ADCs.
Table 1: In Vivo Efficacy of this compound ADCs in Xenograft Models
| Parameter | Solid Tumor Model (e.g., Breast Cancer) | Hematologic Malignancy Model (e.g., Non-Hodgkin Lymphoma) |
| Cell Line | HCC-1569 or similar HER2+ line | WSU-DLCL2 or similar CD22+ line |
| Animal Strain | Athymic Nude or NOD/SCID Mice | NOD/SCID or NSG Mice |
| Tumor Implantation | Subcutaneous | Intravenous or Subcutaneous |
| Treatment Groups | Vehicle Control, Non-targeting ADC, Test ADC | Vehicle Control, Non-targeting ADC, Test ADC |
| Dose (Single IV) | 0.3 - 3 mg/kg | 0.3 - 3 mg/kg |
| Primary Efficacy Endpoint | Tumor Volume (mm³) | Tumor Volume (mm³) or Bioluminescence |
| Tumor Growth Inhibition (%) | Dose-dependent | Dose-dependent |
| Tumor Regression | Observed at higher doses | Observed at higher doses |
Table 2: Key Pharmacokinetic and Toxicity Parameters
| Parameter | Description | Typical Value/Observation |
| ADC Half-life | Time for ADC concentration in plasma to reduce by half. | Dependent on linker stability; linkerless designs show longer half-lives. |
| Payload Release | Rate of this compound release from the ADC. | Designed for preferential release within the tumor microenvironment. |
| Maximum Tolerated Dose (MTD) | Highest dose that does not cause unacceptable toxicity. | Determined in dose-escalation studies. |
| Body Weight Loss | A key indicator of systemic toxicity. | Monitored 2-3 times weekly; >20% loss may require euthanasia. |
| Clinical Signs of Toxicity | Ruffled fur, lethargy, hunched posture. | Daily observation is critical. |
| Hematological Toxicity | Changes in blood cell counts (e.g., neutropenia, thrombocytopenia). | Monitored via blood draws, a known class effect for calicheamicins. |
Experimental Protocols
Cell Line and Animal Models
-
Cell Lines: Select human cancer cell lines with confirmed expression of the target antigen. Include a negative control cell line that lacks antigen expression to assess off-target effects. For example, for a HER2-targeting ADC, use a HER2+ line like HCC-1569 and a HER2- line.
-
Animal Models: Athymic nude or NOD/SCID mice are commonly used for establishing xenografts.[3] The choice of strain should be based on the tumor model and the specific research question. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation and Growth Monitoring
-
Subcutaneous Xenografts: Inject tumor cells (e.g., 5 x 10⁶ cells in 100-200 µL of a 1:1 mixture of media and Matrigel) subcutaneously into the flank of the mice.
-
Tumor Growth Measurement: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (typically n=6-10 per group) to ensure a similar average tumor volume across all groups.
ADC Preparation and Administration
-
Preparation: Reconstitute the lyophilized ADC in sterile water or PBS to the desired stock concentration. Further dilute with sterile saline or PBS to the final injection concentration on the day of dosing.
-
Administration: Administer the ADC, vehicle control, and any other control antibodies via a single intravenous (IV) bolus injection into the tail vein. The injection volume is typically 100-200 µL per mouse.
Efficacy and Toxicity Monitoring
-
Tumor Growth: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each animal at the time of tumor measurement as a primary indicator of toxicity.
-
Clinical Observations: Perform daily cage-side observations for any signs of distress or toxicity (e.g., changes in posture, activity, or fur texture).
-
Study Endpoints: The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), if significant body weight loss (>20%) is observed, or if animals show signs of severe morbidity.
Pharmacodynamic Analysis: γ-H2AX Staining for DNA Damage
This protocol is for detecting DNA double-strand breaks in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Tissue Collection and Fixation: At the study endpoint, excise tumors and fix them in 10% neutral buffered formalin for 24 hours.
-
Paraffin (B1166041) Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on charged microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Permeabilization: Incubate sections in a buffer containing a non-ionic detergent (e.g., 0.2% Triton X-100 in PBS) to permeabilize the nuclear membrane.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for phosphorylated H2AX (γ-H2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ). An increase in γ-H2AX foci in the ADC-treated groups compared to the control group indicates target engagement and DNA damage.
Pharmacodynamic Analysis: Neutral Comet Assay for DNA Damage
This protocol is for detecting DNA double-strand breaks in single-cell suspensions derived from fresh tumor tissue.
-
Single-Cell Suspension: Mince the fresh tumor tissue and digest with an enzyme cocktail (e.g., collagenase/dispase) to obtain a single-cell suspension. Filter the suspension to remove debris.
-
Cell Embedding: Mix a small volume of the cell suspension with low-melting-point agarose (B213101) and pipette onto a specialized comet assay slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a neutral lysis buffer to remove cell membranes and proteins, leaving the DNA as "nucleoids".
-
Electrophoresis: Perform electrophoresis under neutral pH conditions. Fragmented DNA (from double-strand breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail relative to the head using specialized software. A higher percentage of DNA in the tail indicates more extensive DNA damage.
Conclusion
The in vivo evaluation of this compound ADCs requires a multi-faceted approach, combining robust tumor models with detailed pharmacodynamic and toxicity assessments. The protocols and guidelines presented here provide a framework for conducting these critical preclinical studies, enabling researchers to effectively evaluate the therapeutic potential of this promising class of anti-cancer agents. Careful attention to experimental design, execution, and data analysis is paramount for the successful translation of these potent molecules from the laboratory to the clinic.
References
Application Notes and Protocols for N-Acetyl-Calicheamicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-Calicheamicin is a highly potent, semi-synthetic derivative of the enediyne class of antitumor antibiotics.[][2] Originally isolated from the bacterium Micromonospora echinospora, calicheamicins are among the most potent cytotoxic compounds ever discovered.[] this compound functions by binding to the minor groove of DNA, leading to double-strand breaks and the subsequent induction of apoptosis.[3][4] Its exceptional cytotoxicity makes it a critical payload component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[3]
These application notes provide essential information for the safe handling, storage, and use of this compound in a research and drug development setting. Adherence to these guidelines is crucial to ensure personnel safety and the integrity of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| CAS Number | 108212-76-6[5] |
| Molecular Formula | C₅₇H₇₆IN₃O₂₂S₄[5] |
| Molecular Weight | 1410.38 g/mol [5] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (e.g., 70.52 mg/mL or 50 mM)[6] |
Handling and Safety Precautions
EXTREME HAZARD: this compound is extremely cytotoxic and must be handled with extreme caution in a controlled laboratory environment by trained personnel only.
Engineering Controls
-
All handling of this compound, both in powder and solution form, must be conducted in a certified Class II biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).[3]
-
The work area must be equipped with a readily accessible eyewash station and safety shower.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound. This includes, but is not limited to:
-
Respiratory Protection: A fit-tested N95 or higher-level respirator is required to prevent inhalation of aerosolized particles.[7]
-
Hand Protection: Double-gloving with chemotherapy-rated, powder-free nitrile gloves is mandatory. The outer gloves should be changed frequently and immediately upon known contamination.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn to protect against splashes.
-
Body Protection: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required to prevent skin contact.
-
Foot Protection: Disposable shoe covers should be worn to prevent the tracking of contamination outside the designated handling area.
General Handling Procedures
-
Avoid the generation of dust and aerosols.
-
Use only designated and properly calibrated equipment for weighing and reconstituting the compound.
-
All materials that come into contact with this compound must be decontaminated or disposed of as hazardous waste.
-
Do not eat, drink, or smoke in the designated handling area.[]
-
Wash hands thoroughly after handling, even if gloves were worn.[]
Storage and Stability
Proper storage is critical to maintain the potency and stability of this compound.
| Form | Storage Condition | Stability |
| Powder | -20°C for long-term (months to years)[3] | Stable for up to 3 years at -20°C[6] |
| 2-8°C for short-term (days to weeks)[3] | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[6] |
Note: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Spill and Decontamination Protocols
Immediate and proper management of spills is critical to prevent exposure and environmental contamination.
Spill Kit
A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled. The kit should contain:
-
Warning signs to isolate the spill area.
-
Appropriate PPE (as listed in section 3.2).
-
Absorbent pads or pillows.
-
For powder spills, damp cloths or towels.
-
A scoop and scraper for collecting glass fragments.
-
Two sealable cytotoxic waste disposal bags.
-
Detergent solution.
-
70% isopropyl alcohol.
Spill Cleanup Procedure
The following procedure should be followed for spills of this compound:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area. Post warning signs.
-
Don Appropriate PPE: Before addressing the spill, don the complete PPE ensemble from the spill kit.
-
Contain the Spill:
-
For liquid spills: Gently cover the spill with absorbent pads, working from the outside in to prevent further spreading.
-
For powder spills: Carefully cover the spill with damp absorbent cloths to avoid generating aerosols.[8]
-
-
Collect Waste:
-
Use a scoop to collect any broken glass and place it in a designated chemotherapy sharps container.
-
Carefully collect all absorbent materials and contaminated debris and place them in the inner cytotoxic waste bag.
-
-
Decontaminate the Surface:
-
Clean the spill area thoroughly with a detergent solution, again working from the outside in. Discard the cleaning materials into the waste bag.
-
Rinse the area with water and dry with fresh absorbent pads, which should also be disposed of in the waste bag.
-
Perform a final wipe-down of the area with 70% isopropyl alcohol.[8]
-
-
Dispose of Waste: Seal the inner waste bag and place it inside the second waste bag. Dispose of the sealed bag in accordance with institutional guidelines for cytotoxic waste.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report the Incident: Document and report the spill according to your institution's safety protocols.
Experimental Protocols
Preparation of Stock Solutions
Due to its high potency, this compound is typically used at very low concentrations. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO, which can then be serially diluted for experiments.
Example: To prepare a 1 mM stock solution in DMSO:
-
Calculate the required mass of this compound based on its molecular weight (1410.38 g/mol ).
-
Under a BSC, carefully weigh the required amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration.
-
Mix thoroughly by vortexing or sonication until fully dissolved.[6]
-
Aliquot the stock solution into smaller volumes in cryovials for storage at -80°C.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. The following is a general protocol that should be optimized for your specific cell line and experimental conditions.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Due to its high potency, a starting concentration in the low nanomolar to picomolar range is recommended.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the drug concentration and use a suitable software to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Quantitative Data
The following table summarizes the reported IC₅₀ values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (ng/mL) | Reference |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 - 4.9 | [] |
Note: IC₅₀ values can vary depending on the specific cell line, assay conditions, and exposure time.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by inducing DNA double-strand breaks.[3] This triggers a cascade of cellular events culminating in apoptosis. The process is generally independent of p53 but is highly dependent on the pro-apoptotic protein Bax.[9][10]
Signaling Pathway Diagram
Caption: this compound induced apoptosis pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. safework.nsw.gov.au [safework.nsw.gov.au]
- 6. Surface contamination of chemotherapy drug vials and evaluation of new vial-cleaning techniques: results of three studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. researchgate.net [researchgate.net]
Quantifying DNA Damage by N-Acetyl-Calicheamicin: A Detailed Guide to Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application and execution of key experimental methods for quantifying DNA damage induced by N-acetyl-calicheamicin, a potent enediyne antitumor antibiotic. This compound is a DNA-damaging agent that causes double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis.[1] Accurate quantification of its DNA-damaging effects is crucial for preclinical and clinical drug development.
This guide details the protocols for the two most common and well-established assays for measuring DSBs: the γ-H2AX assay and the Comet assay.[2] Additionally, a method for the detection of apurinic/apyrimidinic (AP) sites, another form of DNA lesion, is provided. The information is presented with detailed experimental protocols, structured data tables for comparative analysis, and visualizations to clarify complex pathways and workflows.
Overview of this compound DNA Damage
This compound belongs to the calicheamicin (B1180863) family of enediyne antibiotics.[1] Its mechanism of action involves binding to the minor groove of DNA and undergoing a chemical reaction to generate a diradical species. This highly reactive intermediate then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of DNA double-strand breaks (DSBs).[3] The ratio of DSBs to single-strand breaks (SSBs) induced by calicheamicin γ1 in cellular DNA has been observed to be approximately 1:3.[2]
The cellular response to these DSBs involves the activation of complex DNA damage response (DDR) pathways. A key early event in this response is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, at the sites of DSBs.[4] This phosphorylation event serves as a platform for the recruitment of various DNA repair proteins.[4] If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating DNA damage induced by calicheamicin derivatives. Due to the limited availability of public data specifically for this compound in a tabular format, representative data from closely related calicheamicin compounds are presented to illustrate the typical quantitative readouts from the described assays.
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| HL-60 | Calicheamicin derivative (from Gemtuzumab Ozogamicin) | % Tail DNA (Comet Assay) | Significant increase in % Tail DNA compared to control (p < 0.001) | [Source: Adapted from a histogram in a research article. While the exact numerical data is not provided in the source, the graphical representation shows a substantial and statistically significant increase.[5]] |
| Various ALL cell lines | CMC-544 (inotuzumab ozogamicin, a calicheamicin conjugate) | IC50 (Cell Viability) | 0.15 to 4.9 ng/mL | [Source: This represents the cytotoxic concentration, which is an indirect measure of the ultimate consequence of DNA damage.[6]] |
| Parameter | γ-H2AX Assay | Neutral Comet Assay | AP Site Assay (LC-MS/MS) |
| Principle | Immunofluorescent detection of phosphorylated H2AX (γ-H2AX) at DSB sites.[2] | Single-cell gel electrophoresis where fragmented DNA (from DSBs) migrates, forming a "comet tail".[2] | Derivatization of AP sites followed by liquid chromatography-tandem mass spectrometry for quantification. |
| Primary Endpoint | Quantification of γ-H2AX foci per nucleus or total nuclear fluorescence intensity.[2] | Percentage of DNA in the comet tail; tail length and tail moment.[2] | Number of AP sites per 10^7 nucleotides. |
| Sensitivity | Highly sensitive for detecting DSBs.[2] | Highly sensitive for detecting DNA strand breaks.[2] | High sensitivity, with a limit of quantitation at 2.2 lesions per 10^8 nucleotides. |
| Specificity for DSBs | Highly specific for DSBs.[2] | Neutral version is specific for DSBs. Alkaline version detects both single and double-strand breaks.[2] | Specific for apurinic/apyrimidinic sites. |
Experimental Protocols
γ-H2AX Assay for Detection of DNA Double-Strand Breaks
This protocol describes the immunofluorescent detection of γ-H2AX foci in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with the desired concentrations of this compound for the appropriate duration. Include untreated control wells.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in blocking solution according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody in blocking solution. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate the cells with a nuclear counterstain solution (e.g., DAPI) for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Neutral Comet Assay for Quantification of DNA Double-Strand Breaks
This protocol outlines the single-cell gel electrophoresis (Comet) assay under neutral conditions to specifically detect DNA double-strand breaks.
Materials:
-
Treated and control cell suspensions
-
Low melting point agarose (B213101) (LMA)
-
Comet assay slides
-
Lysis solution (neutral pH)
-
Neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
-
Comet scoring software
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMA (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a Comet assay slide. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in cold lysis solution for 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving the nuclear DNA.[2]
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with neutral electrophoresis buffer. Apply a current according to established protocols (e.g., 25V for 30 minutes).[2]
-
DNA Staining: Gently remove the slides from the electrophoresis tank and wash them with distilled water. Stain the DNA with a fluorescent dye for 20 minutes at room temperature, protected from light.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and quantify the percentage of DNA in the tail, tail length, and tail moment using specialized software.[2]
Quantification of Apurinic/Apyrimidinic (AP) Sites by LC-MS/MS
This protocol provides a method for the sensitive detection of AP sites, which can be formed as a result of DNA damage.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Aldehyde Reactive Probe (ARP) or similar derivatizing agent
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
DNA Isolation: Isolate genomic DNA from cells treated with this compound and control cells using a standard DNA extraction method.
-
Derivatization of AP Sites: React the isolated DNA with an aldehyde-reactive probe. This probe covalently binds to the open-ring aldehyde group of AP sites, creating a stable derivative.
-
Enzymatic Digestion: Digest the derivatized DNA to nucleosides using a cocktail of enzymes.
-
LC-MS/MS Analysis: Analyze the digested sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The derivatized AP sites can be specifically detected and quantified based on their unique mass-to-charge ratio.
-
Quantification: Determine the number of AP sites per a given amount of DNA (e.g., per 10^7 nucleotides) by comparing the signal of the derivatized AP site to a standard curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the quantification of this compound-induced DNA damage.
Caption: this compound DNA Damage and Cellular Response Pathway.
Caption: Experimental Workflow for the γ-H2AX Assay.
Caption: Experimental Workflow for the Neutral Comet Assay.
Caption: Logical Relationship Between DNA Damage and Quantification Assays.
References
- 1. proceedings.jacow.org [proceedings.jacow.org]
- 2. Cleavage of cellular DNA by calicheamicin gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by N-Acetyl-Calicheamicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-Calicheamicin is a potent member of the enediyne class of antitumor antibiotics.[1] Its mechanism of action involves binding to the minor groove of DNA, which leads to double-strand breaks and the subsequent induction of apoptosis, or programmed cell death.[1][2] This makes it a valuable compound in cancer research and for the development of antibody-drug conjugates (ADCs).
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the apoptotic process at the single-cell level.[3] The protocol outlines the entire workflow from cell culture and treatment to data acquisition and analysis. Additionally, it includes a summary of expected dose-response and time-course results and a detailed schematic of the signaling pathway.
Mechanism of Action and Signaling Pathway
This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This process is independent of the p53 tumor suppressor protein.[1] The key steps in the signaling cascade are:
-
DNA Damage: this compound binds to the minor groove of DNA, causing double-strand breaks.[1][2]
-
Caspase Activation: This DNA damage triggers the activation of initiator caspases, such as caspase-9 and potentially caspase-2.[1][4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The pro-apoptotic protein Bax is activated, leading to the permeabilization of the mitochondrial outer membrane.[1][5]
-
Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.[1]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[1]
-
Cellular Dismantling: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[6][7]
Quantitative Data Summary
The following tables provide representative data for the induction of apoptosis by this compound in a typical cancer cell line.
Table 1: Dose-Response of this compound on Apoptosis Induction (24-hour treatment)
| This compound (ng/mL) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 | 85.6 ± 3.5 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| 0.5 | 62.3 ± 4.2 | 25.4 ± 3.2 | 12.3 ± 2.4 |
| 1.0 | 40.1 ± 5.1 | 42.8 ± 4.5 | 17.1 ± 3.1 |
| 5.0 | 15.7 ± 3.8 | 55.2 ± 6.3 | 29.1 ± 4.9 |
| 10.0 | 5.4 ± 1.9 | 40.3 ± 5.8 | 54.3 ± 7.2 |
Table 2: Time-Course of Apoptosis Induction with 1.0 ng/mL this compound
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| 6 | 80.5 ± 4.1 | 12.3 ± 2.5 | 7.2 ± 1.8 |
| 12 | 65.2 ± 5.5 | 24.8 ± 3.9 | 10.0 ± 2.1 |
| 24 | 40.1 ± 5.1 | 42.8 ± 4.5 | 17.1 ± 3.1 |
| 48 | 18.9 ± 3.9 | 35.6 ± 6.1 | 45.5 ± 8.3 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HL-60, Jurkat)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Annexin V-FITC Staining Kit:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Flow Cytometer
Experimental Workflow
References
- 1. Induction of apoptosis by enediyne antibiotic calicheamicin thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic calicheamicin mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Caspase-2 is a mediator of apoptotic signaling in response to gemtuzumab ozogamicin in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 6. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-Calicheamicin Antibody-Drug Conjugates in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-Calicheamicin is a highly potent cytotoxic agent belonging to the enediyne class of antitumor antibiotics. Its mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, ultimately leading to apoptosis.[1] Due to its extreme potency, this compound is not used as a standalone therapeutic but has proven to be a powerful payload in the context of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They consist of a monoclonal antibody specific to a tumor-associated antigen, a stable linker, and a cytotoxic payload like this compound. This targeted delivery system minimizes systemic toxicity by concentrating the cytotoxic agent at the tumor site.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating novel cancer therapeutics.[2] These models largely retain the histological and genetic characteristics of the original patient tumor, providing a more clinically relevant assessment of drug efficacy compared to traditional cell line-derived xenograft (CDX) models.[2]
This document provides detailed application notes and protocols for the use of this compound-containing ADCs, specifically Gemtuzumab ozogamicin (B1678132) and Inotuzumab ozogamicin , in PDX models of hematological malignancies.
Mechanism of Action of this compound ADCs
The general mechanism of action for ADCs utilizing an this compound payload is a multi-step process designed for targeted cell killing:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells. For Gemtuzumab ozogamicin, the target is CD33, which is present on the surface of leukemic blasts in most patients with acute myeloid leukemia (AML).[3] For Inotuzumab ozogamicin, the target is CD22, an antigen expressed on the surface of B-cells in malignancies like B-cell acute lymphoblastic leukemia (ALL).[4]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome. The acidic environment and enzymatic activity within the lysosome cleave the linker, releasing the this compound payload into the cytoplasm.
-
DNA Damage and Apoptosis: The released this compound translocates to the nucleus, where it binds to the minor groove of the DNA. This binding initiates a chemical reaction that generates highly reactive radicals, leading to double-strand DNA breaks. The extensive DNA damage triggers the cell's DNA damage response (DDR) pathways, which, if the damage is irreparable, culminates in the activation of apoptotic signaling cascades and programmed cell death.
Signaling Pathway: DNA Damage-Induced Apoptosis
The DNA double-strand breaks induced by this compound activate a complex signaling network that ultimately leads to apoptosis. The following diagram illustrates the key components of this pathway.
Data Presentation: Efficacy in PDX Models
The following tables summarize the efficacy of Gemtuzumab ozogamicin and Inotuzumab ozogamicin in relevant preclinical and clinical settings, providing a strong rationale for their use in PDX models.
Table 1: Efficacy of Gemtuzumab Ozogamicin in an AML PDX Model
| Treatment Group | Dosing and Schedule | Endpoint | Result | Reference |
| Vehicle Control | N/A | AML Blast Burden in Bone Marrow | High | [3] |
| Daunorubicin + Cytarabine (DA) | Daunorubicin: 1.5 mg/kg IV on Days 1, 3, 5, 19, 21, 23Cytarabine: 15 mg/kg SC on Days 1-5, 19-23 | AML Blast Burden in Bone Marrow | Significant Reduction | [3] |
| Gemtuzumab ozogamicin (GO) | 0.06 mg/kg IV on Days 1 and 19 | AML Blast Burden in Bone Marrow | Significant Reduction | [3] |
| GO + DA (Concurrent) | As above | AML Blast Burden in Bone Marrow | Near elimination of AML burden | [3] |
Table 2: Clinical Efficacy of Inotuzumab Ozogamicin in Relapsed/Refractory B-cell ALL
| Study | Patient Population | Treatment | Primary Endpoint | Result | Reference |
| INO-VATE ALL (Phase 3) | Adults with relapsed/refractory CD22+ B-cell ALL | Inotuzumab ozogamicin vs. Standard Chemotherapy | Complete Remission (CR) or CR with incomplete hematologic recovery (CRi) | 80.7% with Inotuzumab ozogamicin vs. 29.4% with standard chemotherapy (P < 0.001) | [5] |
| Phase 2 Study | Adults with refractory/relapsed CD22+ B-cell ALL | Inotuzumab ozogamicin monotherapy | Overall Response Rate | 57% |
Experimental Protocols
The following protocols are adapted from clinical guidelines and preclinical studies for the use of Gemtuzumab ozogamicin and Inotuzumab ozogamicin in PDX models. Note: All animal procedures must be performed in accordance with institutional guidelines and regulations.
General PDX Model Establishment and Engraftment
A generalized workflow for establishing and utilizing PDX models for ADC testing is outlined below.
Protocol 1: Administration of Gemtuzumab Ozogamicin in AML PDX Models
1. Materials:
-
Gemtuzumab ozogamicin (Mylotarg®)
-
Sterile Water for Injection
-
0.9% Sodium Chloride Injection, USP
-
Syringes and needles
-
AML PDX mice with established disease
2. Reconstitution and Dilution:
-
Reconstitute the Gemtuzumab ozogamicin vial with Sterile Water for Injection to the concentration specified by the manufacturer.
-
Gently swirl the vial to dissolve the powder. Do not shake.
-
Withdraw the required volume of the reconstituted solution and further dilute with 0.9% Sodium Chloride to the final desired concentration for injection. A typical concentration for intravenous administration in mice is in the range of 0.1-0.5 mg/mL.
3. Dosing and Administration:
-
Dose: A dose of 0.06 mg/kg has been shown to be effective in PDX models.[3] The maximum tolerated dose in mice has been reported as 0.3 mg/kg.[3] Dose optimization studies may be necessary for new PDX models.
-
Route of Administration: Intravenous (IV) injection via the tail vein is the recommended route.
-
Schedule: A fractionated dosing schedule is often used. For example, administer Gemtuzumab ozogamicin on Day 1 and Day 19 of the experimental period.[3]
4. Monitoring and Endpoints:
-
Monitor animal health daily (weight, behavior, signs of toxicity).
-
Assess tumor burden at regular intervals. For AML PDX models, this can be done by flow cytometric analysis of human CD45+ or CD33+ cells in peripheral blood or bone marrow.
-
Primary endpoints may include reduction in AML blast percentage, delay in tumor progression, and overall survival.
Protocol 2: Administration of Inotuzumab Ozogamicin in B-cell ALL PDX Models
1. Materials:
-
Inotuzumab ozogamicin (Besponsa®)
-
Sterile Water for Injection
-
0.9% Sodium Chloride Injection, USP
-
Syringes and needles
-
B-cell ALL PDX mice with established disease
2. Reconstitution and Dilution:
-
Follow the manufacturer's instructions for reconstitution of Inotuzumab ozogamicin with Sterile Water for Injection.
-
Gently swirl to dissolve; do not shake.
-
Dilute the reconstituted solution with 0.9% Sodium Chloride to the final concentration for injection.
3. Dosing and Administration:
-
Dose: While specific PDX dosing data is limited, a starting point can be extrapolated from clinical dosing. A weekly dosing schedule has been explored in clinical trials. A preclinical dose can be estimated based on body surface area conversion from the human dose of 0.8 mg/m² on day 1, and 0.5 mg/m² on days 8 and 15 of a 21-day cycle.[5] Dose-finding studies in the specific PDX model are recommended.
-
Route of Administration: Intravenous (IV) injection via the tail vein.
-
Schedule: A weekly or fractionated dosing schedule is recommended. For example, administer on Day 1, Day 8, and Day 15 of a 21-day cycle.
4. Monitoring and Endpoints:
-
Monitor animal health daily.
-
Tumor burden can be monitored by measuring bioluminescence (if tumor cells are luciferase-tagged) or by flow cytometry for human CD19+ or CD22+ cells in peripheral blood or bone marrow.
-
Primary endpoints can include changes in tumor bioluminescence, reduction in the percentage of leukemic blasts, and improvement in overall survival.
Conclusion
This compound-based ADCs, such as Gemtuzumab ozogamicin and Inotuzumab ozogamicin, are powerful targeted therapies. PDX models provide a robust preclinical platform to evaluate their efficacy and to explore novel combination strategies. The protocols and data presented here offer a comprehensive guide for researchers to design and execute meaningful preclinical studies using these important therapeutic agents. Careful consideration of dosing, administration schedule, and appropriate endpoint analysis will be critical for generating high-quality, translatable data.
References
- 1. Inotuzumab ozogamicin for the treatment of adult acute lymphoblastic leukemia: past progress, current research and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inotuzumab ozogamicin & venetoclax in the treatment of B-ALL: findings from a Phase I trial | VJHemOnc [vjhemonc.com]
- 3. Preclinical and clinical development of inotuzumab-ozogamicin in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inotuzumab: from preclinical development to success in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inotuzumab Ozogamicin Shows High Response Rate in Refractory/Relapsed ALL | Value-Based Cancer Care [valuebasedcancer.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetyl-Calicheamicin ADC Drug-to-Antibody Ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) of N-Acetyl-Calicheamicin Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an this compound ADC?
The optimal DAR for an this compound ADC is a critical parameter that influences its therapeutic index. Unlike some other payloads where a higher DAR is often pursued, the high potency of calicheamicin (B1180863) means that a lower DAR is generally preferred.[] High DAR values can lead to increased aggregation, faster clearance from circulation, and off-target toxicity.[2][3] For instance, the approved this compound ADC, gemtuzumab ozogamicin, has an average DAR of 2-3.[4][5] The ideal DAR ultimately depends on the specific antibody, linker, and target antigen, and must be determined empirically to balance efficacy and safety.
Q2: What are the common methods for conjugating this compound to an antibody?
Common conjugation methods for this compound involve targeting either lysine (B10760008) or cysteine residues on the antibody.
-
Lysine Conjugation: This method utilizes the primary amines of lysine residues. It is a well-established technique but often results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[2] Gemtuzumab ozogamicin, for example, uses lysine conjugation.[6]
-
Cysteine Conjugation: This approach involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation. It can lead to more defined DARs (e.g., DAR 2, 4, or 8). Site-specific conjugation, where cysteines are engineered into the antibody backbone, offers even greater control over the DAR and homogeneity of the final product, leading to improved stability and a better safety profile.[2][7]
Q3: How does the choice of linker impact the stability and efficacy of an this compound ADC?
The linker is a crucial component that affects the stability, efficacy, and toxicity of an ADC. For this compound, both cleavable and non-cleavable linkers can be used.[]
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the target cell (e.g., acidic environment of lysosomes or presence of specific enzymes). Hydrazone linkers, which are acid-labile, have been used but can be unstable in circulation, leading to premature drug release and off-target toxicity.[6][7]
-
Non-cleavable Linkers: These linkers result in the payload being released after the degradation of the antibody within the lysosome. They generally offer greater stability in circulation.[]
-
Disulfide Linkers: These are cleaved in the reducing environment of the cell. Novel "linkerless" approaches forming a direct disulfide bond with an engineered cysteine have shown increased stability and homogeneity.[7]
The choice of linker significantly impacts the therapeutic window. An ideal linker should be stable in circulation but efficiently release the potent calicheamicin payload inside the target cancer cell.[7]
Troubleshooting Guides
Issue 1: High Heterogeneity and Broad DAR Distribution
Problem: My this compound ADC preparation shows a wide range of DARs and is highly heterogeneous, as observed by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific conjugation chemistry (e.g., lysine conjugation) | 1. Optimize Reaction Conditions: Titrate the molar ratio of the linker-drug to the antibody. Lowering the ratio can reduce the average DAR and heterogeneity. 2. Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help limit the extent of conjugation. 3. Purification: Employ downstream purification methods like HIC or ion-exchange chromatography to isolate ADC species with the desired DAR. |
| Antibody modification during storage or reaction | 1. Ensure Antibody Quality: Use a highly pure and well-characterized monoclonal antibody. Perform size-exclusion chromatography (SEC) to check for aggregates before conjugation. 2. Buffer Conditions: Ensure the pH and buffer components are optimal for the conjugation reaction and do not induce antibody denaturation or aggregation. |
| Use of traditional conjugation methods | 1. Consider Site-Specific Conjugation: If feasible, re-engineer the antibody to introduce specific cysteine residues for a more controlled and homogeneous conjugation. This can significantly narrow the DAR distribution.[2][7] |
Issue 2: Poor In Vivo Stability and Premature Drug Release
Problem: My this compound ADC shows good in vitro potency but poor in vivo efficacy, with evidence of premature payload release leading to toxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unstable Linker Chemistry | 1. Evaluate Linker Stability: Assess the stability of your linker in plasma. If using a hydrazone linker, consider that it may be susceptible to hydrolysis.[6] 2. Switch to a More Stable Linker: Explore alternative linker technologies such as those with improved stability, like sterically hindered disulfide linkers or non-cleavable linkers.[7] The "linkerless" approach with a direct disulfide bond to an engineered cysteine has shown high in vivo stability.[7] |
| High DAR leading to rapid clearance | 1. Optimize for a Lower DAR: As mentioned, high DARs can negatively impact pharmacokinetics.[8] Aim for a lower, more homogeneous DAR. 2. Characterize Pharmacokinetics: Perform pharmacokinetic studies to determine the clearance rate of your ADC and correlate it with the DAR. |
Experimental Protocols & Methodologies
1. Determination of Average DAR by UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectrophotometry is a straightforward method for determining the average DAR.[]
-
Principle: This method relies on the Beer-Lambert law, where the absorbance of the ADC is a sum of the absorbance of the antibody and the conjugated drug at specific wavelengths.[]
-
Methodology:
-
Measure the UV-Vis spectra of the naked antibody, the free drug-linker, and the purified ADC.
-
Determine the molar extinction coefficients (ε) of the antibody and the drug at two different wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).
-
Calculate the concentrations of the antibody and the drug in the ADC sample using the following equations:
-
A_total(λ1) = ε_Ab(λ1) * C_Ab + ε_Drug(λ1) * C_Drug
-
A_total(λ2) = ε_Ab(λ2) * C_Ab + ε_Drug(λ2) * C_Drug
-
-
The DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab.
-
2. Characterization of DAR Distribution by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to assess the DAR distribution and heterogeneity of an ADC.[10]
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column. ADCs with different DARs will have different retention times.
-
Methodology:
-
Column: Use a HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from high to low salt concentration to elute the ADC species.
-
Detection: Monitor the elution profile at 280 nm.
-
Analysis: The resulting chromatogram will show distinct peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR can be calculated from the peak areas.[]
-
3. Confirmation of DAR and Identification of Conjugation Sites by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) provides detailed information about the DAR, drug load distribution, and the specific sites of conjugation.[8]
-
Methodology for Intact ADC Analysis:
-
Desalt the ADC sample.
-
Perform reverse-phase HPLC (RP-HPLC) to separate different ADC species.
-
Analyze the eluent by high-resolution mass spectrometry (e.g., Q-TOF).
-
Deconvolute the resulting mass spectrum to determine the masses of the different drug-loaded antibody species and calculate the DAR.[8]
-
-
Methodology for Peptide Mapping (to identify conjugation sites):
-
Reduce and alkylate the ADC.
-
Digest the ADC with a protease (e.g., trypsin).
-
Separate the resulting peptides by RP-HPLC.
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify the peptides modified with the drug-linker.
-
Data Summary
Table 1: Comparison of Analytical Techniques for DAR Determination
| Technique | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Average DAR | Simple, rapid, and convenient.[] | Does not provide information on DAR distribution or heterogeneity. Can be affected by impurities. |
| HIC-HPLC | Average DAR, DAR distribution, heterogeneity | Provides a profile of different drug-loaded species. Non-denaturing conditions.[] | May not fully resolve all species, especially for complex mixtures. |
| LC-MS | Precise average DAR, DAR distribution, conjugation sites, by-products | High resolution and sensitivity. Provides detailed structural information.[][11] | Can be complex, requires specialized equipment, and may involve denaturing conditions.[] |
| SEC-MALS | Average DAR, aggregation levels | Can determine the molar mass of the entire ADC complex. | Requires accurate extinction coefficients and refractive index increments.[12] |
Visualizations
Caption: Workflow for this compound ADC Synthesis and Characterization.
Caption: Logical workflow for optimizing the DAR of this compound ADCs.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. Development, efficacy and side effects of antibody‑drug conjugates for cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Improving the stability of N-Acetyl-Calicheamicin conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during experiments with N-Acetyl-Calicheamicin antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the handling, formulation, and analysis of this compound conjugates.
Issue 1: Increased Aggregation of the ADC
Symptom: An increase in high molecular weight species (HMWS) is observed by size-exclusion chromatography (SEC), or visible precipitation/turbidity is present in the ADC solution.
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Payload | The hydrophobic nature of this compound can lead to self-association of ADC molecules.[1][2] Consider formulation optimization with stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to minimize hydrophobic interactions. |
| High Drug-to-Antibody Ratio (DAR) | Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[3] If possible, aim for a lower, more homogeneous DAR during conjugation. Site-specific conjugation methods can help control the DAR and reduce aggregation.[4] |
| Inappropriate Buffer Conditions (pH and Ionic Strength) | The pH of the formulation buffer should be optimized to maintain the stability of the ADC. A pH near the isoelectric point (pI) of the antibody can lead to aggregation.[2] Typically, a pH range of 5.0-6.5 is found to be optimal for monoclonal antibody stability.[5] Adjusting the ionic strength with salts like NaCl can also help to mitigate aggregation. |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce denaturation and aggregation of proteins. It is recommended to aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles.[6] |
| Temperature Stress | Exposure to elevated temperatures can accelerate aggregation. Store the ADC at recommended temperatures (typically 2-8°C for short-term and -20°C to -80°C for long-term storage).[7][] |
Issue 2: Premature Deconjugation of the Payload
Symptom: A decrease in the average DAR over time is detected by mass spectrometry (LC-MS) or hydrophobic interaction chromatography (HIC), or an increase in free this compound is measured by ELISA.
| Possible Cause | Recommended Solution |
| Linker Instability | Acid-sensitive linkers, such as hydrazones, are known to be unstable in circulation, leading to premature drug release.[4][9] Newer generation, more stable linkers, such as those forming direct disulfide bonds with engineered cysteines, show significantly improved stability.[1][4] If linker instability is suspected, consider using a more stable linker chemistry for conjugation. |
| Disulfide Bond Reduction | For ADCs conjugated via disulfide bonds, the presence of reducing agents in the formulation or in vivo can lead to cleavage of the linker. Ensure complete removal of any reducing agents used during the conjugation process. |
| Chemical Instability of the Payload | This compound itself can be susceptible to degradation, particularly when exposed to UV light.[7] Protect the ADC from light during handling and storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound conjugates?
A1: The primary degradation pathways include aggregation, driven by the hydrophobicity of the calicheamicin (B1180863) payload, and deconjugation, which can occur through the cleavage of the linker connecting the drug to the antibody.[1][4] For certain linkers, such as acid-labile hydrazones, cleavage can occur at physiological pH, leading to premature release of the drug.[4] Disulfide linkers can also be susceptible to reduction.
Q2: How does the drug-to-antibody ratio (DAR) affect the stability of the conjugate?
A2: A higher DAR generally leads to decreased stability. The increased number of hydrophobic calicheamicin molecules on the antibody surface enhances the propensity for intermolecular hydrophobic interactions, which can cause aggregation.[3] High DAR species may also have faster clearance rates in vivo.
Q3: What are the optimal storage conditions for this compound conjugates?
A3: For short-term storage (days to weeks), refrigeration at 2-8°C is typically recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable.[] It is crucial to avoid repeated freeze-thaw cycles.[6] The formulation buffer should be optimized for pH and excipients to enhance stability.
Q4: Which analytical techniques are essential for monitoring the stability of these conjugates?
A4: A combination of analytical methods is crucial for comprehensive stability monitoring:
-
Size-Exclusion Chromatography (SEC): To quantify aggregates and fragments.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average DAR, drug load distribution, and identify degradation products.[11][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of free this compound in the formulation.[13]
Q5: How can aggregation be minimized during the conjugation process?
A5: To minimize aggregation during conjugation, several strategies can be employed:
-
Optimization of reaction conditions: Control of pH, temperature, and reaction time is critical.
-
Use of organic co-solvents: Adding a small percentage of an organic solvent like DMSO can help solubilize the hydrophobic linker-payload.[2]
-
Site-specific conjugation: This approach leads to a more homogeneous product with a defined DAR, which is often less prone to aggregation.[4]
Data Presentation
Table 1: Illustrative Stability of this compound Conjugate under Different Conditions
The following data is illustrative and intended to demonstrate trends. Actual results will vary based on the specific antibody, linker, and formulation.
| Condition | Incubation Time | % High Molecular Weight Species (Aggregates) | Average Drug-to-Antibody Ratio (DAR) |
| pH 5.0, 4°C | 0 days | 1.5% | 3.8 |
| 30 days | 2.0% | 3.7 | |
| 90 days | 2.5% | 3.6 | |
| pH 7.4, 4°C | 0 days | 1.6% | 3.8 |
| 30 days | 3.5% | 3.5 | |
| 90 days | 5.8% | 3.2 | |
| 25°C | 0 days | 1.5% | 3.8 |
| 7 days | 4.2% | 3.4 | |
| 30 days | 10.1% | 2.9 | |
| 40°C | 0 days | 1.5% | 3.8 |
| 7 days | 15.7% | 2.5 |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an this compound ADC sample.
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8[14]
-
ADC sample
Procedure:
-
Prepare the mobile phase, filter, and degas it.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Inject 20 µL of the prepared sample.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the aggregate, monomer, and any fragment peaks.
-
Calculate the percentage of aggregates relative to the total peak area.
Protocol 2: LC-MS for Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the average DAR and drug load distribution of an this compound ADC.
Materials:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
ADC sample
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of the ADC sample (at 1 mg/mL), add DTT to a final concentration of 50 mM.[15]
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.
-
-
LC-MS Analysis:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reduced sample.
-
Apply a linear gradient to elute the light and heavy chains with different drug loads.
-
The mass spectrometer should be operated in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chains to identify the masses corresponding to different drug loads (0, 1, 2, etc.).
-
Calculate the weighted average DAR based on the relative abundance of each species.[12]
-
Protocol 3: Competitive ELISA for Free this compound
Objective: To quantify the amount of unconjugated this compound in an ADC formulation.
Materials:
-
Microplate reader
-
96-well ELISA plates
-
This compound specific antibody
-
This compound-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Standard solutions of this compound
Procedure:
-
Coat the ELISA plate with an anti-calicheamicin antibody and incubate overnight at 4°C.
-
Wash the plate with Wash Buffer.
-
Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standard solutions and ADC samples to the wells, followed by the addition of a known amount of this compound-HRP conjugate. Incubate for 1-2 hours.
-
Wash the plate thoroughly to remove unbound components.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the Stop Solution.
-
Read the absorbance at 450 nm. The signal is inversely proportional to the amount of free calicheamicin in the sample.
-
Quantify the concentration of free drug by comparing the sample absorbance to the standard curve.
Visualizations
Caption: Degradation pathways of this compound conjugates.
Caption: Troubleshooting workflow for ADC stability issues.
Caption: Experimental workflow for ADC stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. lcms.cz [lcms.cz]
- 4. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncialamycin-based antibody–drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. lcms.cz [lcms.cz]
- 11. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. agilent.com [agilent.com]
- 13. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Overcoming N-acetyl-gamma-calicheamicin ADC Off-Target Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with N-acetyl-gamma-calicheamicin antibody-drug conjugate (ADC) off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with N-acetyl-gamma-calicheamicin ADCs?
A1: The primary drivers of off-target toxicity for N-acetyl-gamma-calicheamicin ADCs are twofold:
-
Premature Payload Release: This is often attributed to the instability of the linker connecting the calicheamicin (B1180863) payload to the antibody.[1][2][3] Historically, acid-labile hydrazone linkers have been used, which can be unstable in systemic circulation, leading to the release of the highly potent calicheamicin before it reaches the target tumor cells.[2][4] This premature release can cause systemic toxicity.[5]
-
Non-specific ADC Uptake: Off-target toxicity can also occur through the uptake of the intact ADC by non-target cells.[6] One proposed mechanism involves the interaction of the ADC's antibody component with receptors on healthy tissues, such as the mannose receptor, leading to unintended internalization and subsequent cell death.[6]
Q2: How does the choice of linker impact the off-target toxicity of calicheamicin ADCs?
A2: The linker is a critical determinant of an ADC's safety profile. A stable linker is essential to prevent premature payload release in circulation.[1][7] Newer generation linkers, such as "linkerless" disulfide bonds and stable amide linkers, have been developed to improve the stability of calicheamicin ADCs compared to traditional hydrazone linkers.[1] These more stable linkers are designed to release the payload primarily within the target cell, thereby minimizing off-target effects.[1]
Q3: What is the "bystander effect" in the context of calicheamicin ADCs, and how does it relate to off-target toxicity?
A3: The bystander effect refers to the ability of a payload, once released from an ADC within a target cell, to diffuse out and kill neighboring cells, including antigen-negative cancer cells. While this can enhance the anti-tumor efficacy of some ADCs, it can also contribute to off-target toxicity if the payload diffuses into and kills healthy surrounding tissues.[8] The properties of the payload and the linker influence the extent of the bystander effect.
Q4: Are there strategies to mitigate the off-target toxicity of N-acetyl-gamma-calicheamicin ADCs beyond linker modification?
A4: Yes, several strategies can be employed:
-
Site-Specific Conjugation: Engineering antibodies for site-specific conjugation of the payload can lead to more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR). This can improve the therapeutic index and reduce toxicity compared to traditional stochastic conjugation methods.[2][4]
-
Dose Optimization: Modifying the dosing schedule, such as using more frequent, lower doses, can help manage toxicities while maintaining efficacy.[9]
-
Antibody Engineering: Modifying the antibody to reduce its uptake by non-target tissues can also decrease off-target toxicity.[10]
Troubleshooting Guides
Issue 1: High background or non-specific cell death in in vitro cytotoxicity assays.
-
Possible Cause: Premature release of the calicheamicin payload from the ADC in the culture medium due to an unstable linker.
-
Troubleshooting Steps:
-
Linker Stability Check: Perform a plasma stability assay to assess the integrity of your ADC in a biological matrix.
-
Control Experiments: Include an unconjugated antibody and free payload as controls in your cytotoxicity assay to differentiate between target-mediated and non-specific toxicity.
-
Assay Duration: Consider shortening the incubation time of the cytotoxicity assay to minimize the impact of payload release over time.
-
Linker Chemistry: If using a hydrazone linker, consider exploring more stable linker technologies.[1][7]
-
Issue 2: Inconsistent results in DNA damage assays (γH2AX or Comet Assay).
-
Possible Cause 1: Variability in ADC internalization or payload release.
-
Troubleshooting Steps:
-
Internalization Assay: Confirm that your target cells are internalizing the ADC efficiently using a fluorescently labeled ADC and microscopy or flow cytometry.
-
Payload Release Assay: If possible, use a method to detect the intracellular release of the calicheamicin payload.
-
-
Possible Cause 2: Technical variability in the assay itself.
-
Troubleshooting Steps:
-
γH2AX Assay:
-
Fixation and Permeabilization: Optimize fixation and permeabilization steps to ensure antibody access to the nucleus without causing cellular damage.[11]
-
Antibody Titration: Carefully titrate the primary and secondary antibodies to minimize background staining.
-
Blocking: Ensure adequate blocking to prevent non-specific antibody binding.[11]
-
-
Comet Assay:
-
Cell Viability: Ensure high cell viability before starting the assay, as dead cells can resemble comets.
-
Lysis Conditions: Optimize lysis conditions to effectively remove cellular proteins without causing artificial DNA damage.
-
Electrophoresis: Standardize electrophoresis conditions (voltage, time, and buffer temperature) to ensure reproducibility.[12]
-
-
Issue 3: Discrepancy between in vitro potency and in vivo efficacy/toxicity.
-
Possible Cause 1: Poor in vivo stability of the ADC.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct PK studies in relevant animal models to assess the in vivo stability and clearance of your ADC. Measure both total antibody and conjugated ADC levels over time.
-
-
Possible Cause 2: Off-target uptake in vivo not captured by in vitro models.
-
Troubleshooting Steps:
-
Biodistribution Studies: Perform biodistribution studies using a radiolabeled or fluorescently labeled ADC to visualize its accumulation in various tissues.[6]
-
Advanced In Vivo Models: Utilize patient-derived xenograft (PDX) models or other advanced models that better recapitulate the tumor microenvironment and potential for off-target effects.[10]
-
Data Presentation
Table 1: Comparative In Vivo Stability of Calicheamicin ADC Linkers
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability |
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable in mouse and human plasma[1][2] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | 50% of drug remains conjugated after 21 days in vivo[1][2][4] |
| Amide | Amide Conjugate | Stable to hydrolysis | High stability[1] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Calicheamicin ADCs with Different Linkers
| Linker Type | ADC | Target Cell Line | IC50 Value (nmol/L) |
| Disulfide ("Linkerless") | aCD22-cal ADC | WSU-DLCL2 | 0.05[4] |
| Disulfide ("Linkerless") | aCD22-cal ADC | BJAB | 0.12[4] |
| Disulfide ("Linkerless") | aLy6E-cal ADC | HCC-1569x2 | 87[4] |
| Disulfide ("Linkerless") | aLy6E-cal ADC | NCI-1781 | 111[4] |
| Hydrazone-Disulfide | Gemtuzumab Ozogamicin (anti-CD33) | HL-60 | 0.03 (ng/mL)[13] |
| Hydrazone-Disulfide | Inotuzumab Ozogamicin (anti-CD22) | TCC-S | 0.04 (ng/mL)[13] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions and cell lines.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol assesses the cytotoxic effect of N-acetyl-gamma-calicheamicin ADCs by measuring the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target and non-target cell lines
-
Complete culture medium
-
N-acetyl-gamma-calicheamicin ADC
-
Unconjugated antibody (control)
-
Free N-acetyl-gamma-calicheamicin (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium without drug).
-
Incubate for the desired treatment period (e.g., 72 or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
γH2AX Immunofluorescence Assay for DNA Damage
This protocol detects DNA double-strand breaks (DSBs) by immunofluorescent staining of phosphorylated histone H2AX (γH2AX) foci.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
N-acetyl-gamma-calicheamicin ADC
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the ADC for the desired time.
-
Fixation: Wash cells with PBS and fix with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with antifade mounting medium, and image using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software.
Neutral Comet Assay for DNA Double-Strand Breaks
This single-cell gel electrophoresis technique detects DNA double-strand breaks.
Materials:
-
Single-cell suspension of treated cells
-
Low melting point agarose (B213101)
-
Comet assay slides
-
Lysis solution (neutral pH)
-
Neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
-
Comet scoring software
Procedure:
-
Cell Embedding: Mix the single-cell suspension with low melting point agarose and pipette onto a comet assay slide. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis tank with neutral electrophoresis buffer and apply a current.
-
Staining: Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using specialized software.
Visualizations
Caption: Mechanisms of N-acetyl-gamma-calicheamicin ADC off-target toxicity.
Caption: Workflow for assessing N-acetyl-gamma-calicheamicin ADC toxicity.
Caption: Key strategies for reducing off-target toxicity of calicheamicin ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ajmc.com [ajmc.com]
- 9. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in N-Acetyl-Calicheamicin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-Calicheamicin and its antibody-drug conjugates (ADCs).
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Handling and Storage
-
Assay Principles
-
-
Troubleshooting Guides
-
Inconsistent γ-H2AX Assay Results
-
Inconsistent Neutral Comet Assay Results
-
Variable ADC Cytotoxicity Results
-
-
Experimental Protocols
-
γ-H2AX Immunofluorescence Assay for ADC-Induced DNA Damage
-
Neutral Comet Assay for ADC-Induced DNA Double-Strand Breaks
-
ADC Cytotoxicity (IC50) Determination via MTT Assay
-
-
Quantitative Data Summary
-
Visualized Workflows and Pathways
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should this compound be stored to ensure its stability?
A1: this compound is highly potent and requires careful storage to maintain its activity. For long-term storage (months to years), it should be stored at -20°C. For short-term storage (days to weeks), 2-8°C is acceptable. It is crucial to protect it from moisture and light.
Q2: What safety precautions are necessary when handling this compound?
A2: Due to its extreme cytotoxicity, this compound must be handled in a containment facility using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. All work should be performed in a certified biosafety hood to prevent exposure.
Assay Principles
Q3: What is the mechanism of action of this compound?
A3: this compound is an enediyne antibiotic that binds to the minor groove of DNA.[1] It then undergoes a chemical reaction to generate a diradical species that abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent cell death.[1]
Q4: What is the purpose of the γ-H2AX assay in the context of this compound ADCs?
A4: The γ-H2AX assay is a sensitive method to detect DNA double-strand breaks (DSBs). Histone H2AX is rapidly phosphorylated (to form γ-H2AX) at the sites of DSBs. By using a fluorescently labeled antibody specific to γ-H2AX, the formation of nuclear foci can be visualized and quantified, providing a direct measure of this compound's DNA-damaging activity.
Q5: How does the neutral Comet assay detect DNA damage from this compound?
A5: The neutral Comet assay, or single-cell gel electrophoresis, visualizes DNA double-strand breaks in individual cells.[2] Under neutral pH electrophoresis, fragmented DNA migrates out of the nucleus, forming a "comet tail." The intensity and length of this tail relative to the "head" (intact DNA) are proportional to the amount of DNA double-strand breaks.[2]
Troubleshooting Guides
Inconsistent γ-H2AX Assay Results
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Autofluorescence: Endogenous fluorescent compounds in the cells or tissue.[3] | - Include an unstained control to assess the basal level of autofluorescence. - Use an anti-fade mounting medium. - Consider using a different fluorophore with a longer wavelength. |
| 2. Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding. | - Titrate the primary and secondary antibodies to determine the optimal concentration.[4] | |
| 3. Insufficient Blocking: Incomplete blocking of non-specific binding sites. | - Increase the blocking time and/or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[4] | |
| 4. Inadequate Washing: Residual unbound antibodies. | - Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Weak or No Signal | 1. Inefficient Cell Permeabilization: The antibody cannot access the nuclear target. | - Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). |
| 2. Low Primary Antibody Concentration: Insufficient antibody to detect the target. | - Increase the primary antibody concentration or the incubation time (e.g., overnight at 4°C).[4] | |
| 3. Incorrect Secondary Antibody: The secondary antibody does not recognize the primary antibody's host species. | - Ensure the secondary antibody is specific for the isotype of the primary antibody (e.g., anti-mouse IgG for a mouse monoclonal primary).[4] | |
| 4. Photobleaching: The fluorophore has been damaged by excessive light exposure. | - Minimize the exposure of stained slides to light. Use an anti-fade mounting medium. | |
| Cell Clumping | 1. Cell Lysis and DNA Release: Dead cells release sticky DNA, causing aggregation.[5] | - Handle cells gently during harvesting and processing. - Treat cell suspension with DNase I to digest extracellular DNA.[5] |
| 2. Over-digestion with Trypsin: Excessive enzymatic treatment can damage cell surfaces. | - Optimize trypsinization time and concentration. Neutralize trypsin with serum-containing medium promptly. |
Inconsistent Neutral Comet Assay Results
| Problem | Potential Cause | Recommended Solution |
| No Comet Tails in Positive Control | 1. Inefficient Lysis: The cell and nuclear membranes are not completely removed, preventing DNA migration. | - Ensure the lysis buffer is fresh and at the correct pH. Extend the lysis time if necessary. |
| 2. Incorrect Electrophoresis Conditions: The voltage or buffer conditions are not optimal for DNA migration. | - Check the voltage and ensure the electrophoresis buffer is fresh and at the correct neutral pH. | |
| 3. Degraded DNA-damaging agent: The positive control (e.g., etoposide (B1684455) or fresh H2O2) is no longer active. | - Use a fresh, validated positive control for inducing DNA double-strand breaks. | |
| High Damage in Negative Control Cells | 1. Harsh Cell Handling: Mechanical stress during cell harvesting and processing can cause DNA damage. | - Handle cells gently, avoiding vigorous pipetting or centrifugation. Keep cells on ice. |
| 2. Genotoxicity of Sample Preparation Reagents: Contaminants in buffers or media. | - Use high-purity, sterile reagents for all steps. | |
| Variable Comet Shapes and Sizes | 1. Inconsistent Agarose (B213101) Concentration: Variations in the agarose gel density affect DNA migration. | - Ensure the low melting point agarose is completely melted and at the correct final concentration. |
| 2. Uneven Electric Field: The electrophoresis tank is not level or the buffer depth is inconsistent. | - Ensure the electrophoresis unit is on a level surface and the buffer covers the slides to a uniform depth. |
Variable ADC Cytotoxicity Results
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | 1. Variable Drug-to-Antibody Ratio (DAR): Different batches of the ADC have different levels of drug conjugation. | - Characterize the DAR of each ADC batch using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry. |
| 2. ADC Aggregation: Aggregated ADC may have altered activity and clearance.[6] | - Analyze ADC batches for aggregation using Size Exclusion Chromatography (SEC). Optimize formulation and storage conditions to minimize aggregation.[6] | |
| 3. Cell Line Instability: The expression level of the target antigen on the cancer cells changes over passages. | - Use low-passage cell lines and regularly verify target antigen expression via flow cytometry. | |
| High Off-Target Cytotoxicity | 1. Unstable Linker: The linker connecting the drug to the antibody is prematurely cleaved in the culture medium. | - Evaluate linker stability in vitro. Consider using a more stable linker chemistry if necessary. |
| 2. Free Drug Contamination: The ADC preparation contains unconjugated this compound. | - Purify the ADC thoroughly after conjugation to remove any free drug. |
Experimental Protocols
γ-H2AX Immunofluorescence Assay for ADC-Induced DNA Damage
-
Cell Seeding: Seed adherent cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
ADC Treatment: Treat cells with the this compound ADC at various concentrations for the desired time period (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., etoposide).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI, and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Neutral Comet Assay for ADC-Induced DNA Double-Strand Breaks
-
Cell Preparation: After ADC treatment, harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose (at 37°C) and immediately pipette onto a pre-coated Comet slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in pre-chilled lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer (pH ~9.0).[7] Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.[7]
-
Neutralization and Staining: Gently remove the slides and wash them with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the percentage of DNA in the tail using specialized software.
ADC Cytotoxicity (IC50) Determination via MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Add serial dilutions of the this compound ADC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 1: Representative IC50 Values of this compound ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen | ADC | Average DAR | IC50 (ng/mL) |
| HL-60 | Acute Promyelocytic Leukemia | CD33 | Gemtuzumab Ozogamicin | 2-3 | 0.03 |
| WSU-DLCL2 | Non-Hodgkin Lymphoma | CD22 | aCD22-cal ADC | ~2 | 0.05[1] |
| BJAB | Burkitt Lymphoma | CD22 | aCD22-cal ADC | ~2 | 0.12[1] |
| NCI-H1781 | Small Cell Lung Cancer | Ly6E | aLy6E-cal ADC | ~2 | 111[1] |
Note: IC50 values are highly dependent on the specific ADC construct, cell line, and assay conditions.
Visualized Workflows and Pathways
Caption: Mechanism of Action of an this compound ADC.
Caption: Experimental Workflow for the γ-H2AX Immunofluorescence Assay.
Caption: Experimental Workflow for the Neutral Comet Assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchtweet.com [researchtweet.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance N-Acetyl-Calicheamicin ADC potency
Welcome to the Technical Support Center for N-Acetyl-Calicheamicin Antibody-Drug Conjugates (ADCs). This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the potency of their this compound ADCs.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound ADC shows lower than expected in vitro cytotoxicity. What are the potential causes and how can I troubleshoot this?
Answer:
Low in vitro potency of a Calicheamicin (B1180863) ADC can stem from multiple factors throughout the ADC's mechanism of action. A systematic evaluation is crucial for identifying the bottleneck.
Potential Causes & Troubleshooting Steps:
-
Inefficient Internalization: Calicheamicin is a DNA-damaging agent and requires internalization to reach its target in the nucleus.
-
Troubleshooting: Confirm that your target antigen internalizes efficiently upon antibody binding. Use a fluorescently labeled antibody to visualize and quantify internalization via flow cytometry or confocal microscopy. If internalization is poor, consider targeting a different antigen known for rapid internalization.
-
-
Inefficient Payload Release: The cytotoxic payload, N-acetyl-γ-calicheamicin, must be released from the antibody to exert its effect.[1] This typically involves linker cleavage within the endosomal or lysosomal compartments.[2][3]
-
Troubleshooting:
-
Linker Choice: The traditional AcButDMH linker, which contains an acid-labile hydrazone, is designed to cleave in the acidic environment of the lysosome.[4][5] If this linker is proving inefficient, consider alternative linker chemistries. Newer "linkerless" designs that use a disulfide bond directly between the antibody and the payload can offer improved stability and efficient release in the reducing environment of the cytosol.[1]
-
Lysosomal Function: Ensure the cell line used has normal lysosomal function. Resistance can emerge from impaired lysosomal processing.[6]
-
-
-
Payload Inactivation or Efflux: The target cells may have mechanisms to inactivate the calicheamicin payload or pump it out of the cell before it can cause DNA damage.
-
Troubleshooting: Test for the expression of multidrug resistance transporters like P-glycoprotein (P-gp/MDR1) in your target cell line.[7] Cell lines overexpressing these transporters can exhibit resistance.[8] Consider using a cell line with lower efflux pump expression or co-administering an efflux pump inhibitor as a control experiment.
-
-
Cellular Resistance to DNA Damage: The cell line may have a highly efficient DNA damage repair mechanism or dysfunctional apoptotic pathways.[9]
-
Troubleshooting: Assess the activation of the DNA damage response (e.g., phosphorylation of H2AX) and apoptosis (e.g., cleaved caspase-3) via Western blot or flow cytometry after ADC treatment.[8] If these pathways are not activated, the cells may be inherently resistant to calicheamicin's mode of action.
-
Question 2: My Calicheamicin ADC is highly potent in vitro but shows poor efficacy and high toxicity in in vivo models. What could be the issue?
Answer:
A discrepancy between in vitro and in vivo results often points to issues with the ADC's stability and pharmacokinetics (PK) in a complex biological system.
Potential Causes & Troubleshooting Steps:
-
Poor Linker Stability in Circulation: This is a primary cause of poor in vivo performance. Premature release of the highly potent calicheamicin payload in the bloodstream leads to systemic toxicity (e.g., liver toxicity) and reduces the amount of active drug reaching the tumor.[5][10][11]
-
Troubleshooting: The acid-sensitive hydrazone linker used in early calicheamicin ADCs (e.g., Mylotarg) has known stability issues in circulation.[1][12] Evaluate the stability of your ADC in plasma in vitro.[13] Consider re-engineering the ADC with a more stable linker, such as a non-cleavable linker or a disulfide-based linker with improved stability profiles.[1][14] Recent studies show that specific conjugation sites on the antibody can also confer greater stability.[1]
-
-
High Aggregation and Rapid Clearance: this compound is very hydrophobic. Conjugating it to an antibody, especially at a high drug-to-antibody ratio (DAR), can increase the ADC's hydrophobicity, leading to aggregation, rapid clearance from circulation by the reticuloendothelial system, and reduced tumor accumulation.
-
Troubleshooting:
-
Characterize Aggregation: Use size-exclusion chromatography (SEC) to quantify the level of aggregation in your ADC preparation.[15]
-
Optimize DAR: A lower DAR may improve the ADC's biophysical properties and PK profile. While a higher DAR can increase potency, it can also lead to instability. The optimal DAR is a balance between efficacy and developability.
-
Hydrophilic Linkers: Incorporate hydrophilic linkers (e.g., with PEG moieties) to counteract the hydrophobicity of the payload and improve solubility.
-
-
-
Suboptimal Pharmacokinetics (PK): The ADC may have a short half-life, preventing sufficient accumulation in the tumor tissue.
-
Troubleshooting: Perform a PK study in rodents to measure the concentration of total antibody and conjugated ADC over time.[13] This will help determine the ADC's half-life and stability in vivo. If the half-life is too short, linker re-design or optimization of the conjugation site may be necessary.
-
Question 3: How does the Drug-to-Antibody Ratio (DAR) affect my this compound ADC's potency and stability?
Answer:
The DAR is a critical quality attribute that significantly impacts the ADC's therapeutic index.
-
Potency: Generally, a higher DAR delivers more payload per antibody, which can lead to increased potency, up to a certain point.
-
Stability & PK: High DAR values (e.g., >4) can negatively impact the ADC. The increased hydrophobicity can lead to aggregation, reduced stability, and faster clearance from circulation.[16][17] First-generation calicheamicin ADCs, which used lysine (B10760008) conjugation, resulted in heterogeneous mixtures with variable DARs, including species with high DARs prone to rapid clearance and toxicity.[1]
-
Manufacturing: Achieving a homogeneous DAR is crucial for a consistent product. Site-specific conjugation methods are preferred over stochastic methods (like lysine conjugation) to produce homogeneous ADCs with a defined DAR (e.g., DAR2 or DAR4).[11][18]
Recommendation: For the highly potent this compound payload, a lower, homogeneous DAR (e.g., DAR of 2) achieved through site-specific conjugation is often optimal. This balances high potency with favorable stability and pharmacokinetic properties.[18]
Data Summary Tables
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Calicheamicin ADCs with Different Linkers
This table summarizes the impact of linker chemistry on the in vitro potency of calicheamicin ADCs against various cancer cell lines.
| Cell Line | Cancer Type | ADC Target | Linker Type | IC50 (pM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | CD33 | AcButDMH (Hydrazone) | 30 | [19] |
| U937 | Histiocytic Lymphoma | CD33 | AcButDMH (Hydrazone) | 50 | [19] |
| Ramos | Burkitt's Lymphoma | CD22 | "Linkerless" (Disulfide) | ~100 | [1] |
| BJAB | Burkitt's Lymphoma | CD22 | "Linkerless" (Disulfide) | ~100 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | CD46 | Uncialamycin-Cleavable | <10 | [18] |
| KG1 (MDR) | Acute Myeloid Leukemia | CD46 | Uncialamycin-Cleavable | ~50 | [18] |
Note: IC50 values are highly dependent on the cell line, target antigen expression, and specific experimental conditions. Direct comparison across different studies should be made with caution.[14]
Table 2: Comparison of Linker Stability
This table highlights the differences in stability between various linker technologies used for calicheamicin ADCs.
| Linker Type | Linker Chemistry | Stability Characteristic | Key Finding | Reference |
| AcButDMH | Acid-cleavable hydrazone + hindered disulfide | Prone to hydrolysis in circulation | In mice, 50% of the calicheamicin payload was released within 48 hours, suggesting instability.[5] | [1][5] |
| "Linkerless" | Direct disulfide bond to engineered cysteine | High stability in circulation | Showed high in vivo stability, with 50% of the drug remaining conjugated to the antibody after 21 days in mice. | [1] |
| Non-cleavable | e.g., Thioether (SMCC) | Relies on lysosomal degradation of the antibody | Generally very stable in circulation, but may limit bystander effect. | [14] |
Visualization of Key Processes
Diagram 1: General Mechanism of this compound ADC Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omnihealthpractice.com [omnihealthpractice.com]
- 7. Present Scenario and Future Landscape of Payloads for ADCs: Focus on DNA-Interacting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dls.com [dls.com]
- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. labiotech.eu [labiotech.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Uncialamycin-based antibody–drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Addressing solubility issues of N-Acetyl-Calicheamicin
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues associated with N-Acetyl-Calicheamicin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][][3][4] It is crucial to use a fresh, unopened bottle of DMSO, as this solvent is hygroscopic and absorbed water can significantly decrease the solubility of this compound.[1]
Q2: What is the solubility of this compound in DMSO?
A2: this compound exhibits good solubility in DMSO. Reported solubility values vary slightly between suppliers but are generally in the range of 10 mM to 70.90 mM.[1][][3][4] For practical purposes, preparing a stock solution of 10 mM in DMSO is a reliable starting point.
Q3: Are there any other organic solvents that can be used to dissolve this compound?
A3: While DMSO is the primary recommended solvent, other polar aprotic solvents may also be suitable, though specific solubility data for this compound in these solvents is limited. For similar complex hydrophobic molecules, solvents like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) could be potential alternatives. It is advisable to test solubility on a small scale before preparing a large stock solution.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[1] For short-term storage (days to weeks), 2-8°C is acceptable.[][]
Q5: My this compound is difficult to dissolve in DMSO. What should I do?
A5: If you are experiencing difficulty dissolving this compound in DMSO, sonication is recommended to aid dissolution.[3] Gentle warming to 37°C can also be attempted, but prolonged heating should be avoided to prevent degradation. Ensure you are using anhydrous, high-purity DMSO.
Troubleshooting Guide: Precipitation in Aqueous Media
A common challenge when working with this compound is its precipitation upon dilution of the DMSO stock solution into aqueous media for in vitro assays. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or cell culture media.
| Possible Cause | Recommended Solution |
| Final concentration exceeds aqueous solubility limit. | Lower the final working concentration of this compound. Determine the maximum achievable concentration empirically by performing a dilution series and observing for precipitation. |
| "Solvent shock" due to rapid change in polarity. | 1. Pre-warm the aqueous media to 37°C before adding the DMSO stock. 2. Add the DMSO stock solution dropwise to the vortexing or gently swirling aqueous media to ensure rapid and even dispersion. 3. Prepare an intermediate dilution in your aqueous media or buffer before making the final dilution. |
| High concentration of DMSO in the final solution. | Keep the final DMSO concentration in your assay below 0.5% (v/v), and ideally below 0.1%, to minimize solvent effects on both compound solubility and cell health. |
| Interaction with media components. | If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation for the duration of the experiment, if compatible with your cell line. |
Problem: Precipitate forms over time during incubation.
| Possible Cause | Recommended Solution |
| Compound instability in aqueous environment. | Minimize the duration of the experiment where possible. Assess the stability of this compound in your specific media over the time course of your experiment. |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator to prevent evaporation from culture plates. |
| pH-dependent solubility. | While specific data is limited, the stability of similar compounds can be pH-dependent. Ensure your media is properly buffered and the pH is stable throughout the experiment. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (70.90 mM) | Sonication recommended. Use of fresh, anhydrous DMSO is critical. | [1] |
| DMSO | 70.52 mg/mL (50 mM) | Sonication is recommended. | [3] |
| DMSO | 10 mM | A commonly recommended starting concentration for stock solutions. | [][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Calibrated analytical balance
-
Sonicator bath
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a laminar flow hood or other suitable containment, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.41 mg of this compound (Molecular Weight: 1410.38 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
Objective: To prepare a final working solution of this compound in an aqueous buffer or cell culture medium with minimal precipitation.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Pre-warm the desired volume of aqueous buffer or cell culture medium to 37°C.
-
To minimize "solvent shock", consider a serial dilution approach. For example, to achieve a 10 µM final concentration from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed media (resulting in a 100 µM solution). Mix gently by pipetting.
-
Then, add the required volume of this 100 µM intermediate solution to your final volume of pre-warmed media.
-
-
For direct dilution, while gently swirling or vortexing the pre-warmed aqueous media, add the required volume of the DMSO stock solution dropwise into the center of the vortex.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness, particles). If precipitation is observed, consider lowering the final concentration.
-
Use the prepared working solution immediately in your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for troubleshooting this compound precipitation.
References
Mitigating premature linker cleavage in N-Acetyl-Calicheamicin ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate premature linker cleavage in N-Acetyl-Calicheamicin Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and characterization of this compound ADCs, focusing on the critical aspect of linker stability.
Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Plasma Stability Assays
-
Question: My in vitro plasma stability assay shows a significant loss of payload over a short period. What are the potential causes and how can I troubleshoot this?
-
Answer: A rapid decrease in DAR suggests premature cleavage of the linker connecting the this compound to the antibody. The most common cause is the inherent instability of certain linker types in the plasma environment.
-
Immediate Troubleshooting Steps:
-
Confirm Assay Integrity: Run a control experiment by incubating the ADC in a buffer solution (e.g., PBS) at the same temperature.[1] This will help differentiate between plasma-mediated cleavage and inherent instability of the ADC.
-
Evaluate Linker Chemistry: The traditional AcButDMH (hydrazone) linker used in early calicheamicin (B1180863) ADCs is known for its susceptibility to acid-catalyzed hydrolysis, which can lead to premature drug release in circulation.[2][3][4] If you are using a hydrazone linker, its instability is a likely culprit.
-
Investigate Plasma Source: While less common, variations in plasma lots or the species of plasma (mouse, rat, monkey, human) can influence stability due to different enzymatic activities.[5][6][7]
-
-
Long-Term Solutions:
-
Adopt More Stable Linkers: Consider re-conjugating your antibody with a more stable linker technology. Significant advancements have been made in developing linkers with improved plasma stability.[3][] Promising alternatives include:
-
"Linkerless" Disulfide Conjugates: These involve a direct disulfide bond to an engineered cysteine on the antibody, demonstrating significantly improved stability.[2][3]
-
Amide Linkers: These non-cleavable linkers offer high stability against hydrolysis.[3]
-
Enzymatically-Cleavable Linkers: Peptide linkers like valine-citrulline (Val-Cit) are designed to be cleaved by specific lysosomal proteases, offering better stability in circulation compared to acid-labile linkers.[3][]
-
-
Site-Specific Conjugation: The site of conjugation on the antibody can influence linker stability.[2][] Utilizing site-specific conjugation methods can shield the linker and enhance its stability.
-
-
Issue 2: High Off-Target Toxicity Observed in in vivo Studies
-
Question: My this compound ADC is showing significant toxicity in animal models, even at low doses. Could this be related to linker cleavage?
-
Answer: Yes, high off-target toxicity is a common consequence of premature linker cleavage.[3][11] When the potent calicheamicin payload is released into systemic circulation, it can indiscriminately damage healthy cells, leading to adverse effects.[11][12]
-
Troubleshooting and Mitigation Strategies:
-
Correlate in vitro and in vivo Stability: Analyze the plasma stability of your ADC in vitro. A high rate of premature cleavage in plasma is a strong indicator that the observed in vivo toxicity is due to off-target payload release.
-
Linker Optimization: As with rapid DAR loss, the primary solution is to employ a more stable linker. The increased stability of "linkerless" disulfide and other advanced linkers has been shown to lead to improved tolerability in preclinical models.[2]
-
Dose-Response Evaluation: Carefully evaluate the dose-response relationship for both efficacy and toxicity. A narrow therapeutic window can be indicative of off-target effects.
-
-
Issue 3: Inconsistent or Poor Efficacy in Preclinical Models
-
Question: My ADC is not demonstrating the expected level of efficacy in our xenograft models, despite potent in vitro cytotoxicity of the free drug. What could be the issue?
-
Answer: Insufficient delivery of the cytotoxic payload to the tumor cells is a likely cause. This can be a direct result of premature linker cleavage, where the ADC loses its potency before it can reach the target antigen-expressing cells.[3][7]
-
Troubleshooting Steps:
-
Assess ADC Integrity in vivo: If possible, perform pharmacokinetic (PK) analysis to measure the concentration of intact ADC in plasma over time in your animal model. This will provide direct evidence of linker stability in a physiological setting.[3]
-
Re-evaluate Linker Strategy: An unstable linker will compromise the amount of active drug that reaches the tumor. Switching to a more stable linker is a critical step to improve efficacy.[2][3]
-
Consider Bystander Effect: For some tumor models, a degree of controlled payload release in the tumor microenvironment can be beneficial (bystander effect). However, this needs to be carefully balanced with systemic stability. The choice of linker can influence this effect.[11]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of different linker technologies for this compound ADCs.
Table 1: Comparative in vivo Stability of Calicheamicin ADC Linkers
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability |
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable in mouse and human plasma[3] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | 50% of drug remains conjugated after 21 days in vivo[2][3] |
| Amide | Amide Conjugate | Stable to hydrolysis | High stability[3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an this compound ADC in plasma.
-
Preparation:
-
Time Points:
-
Sample Processing:
-
Analysis:
-
Data Interpretation:
-
A stable ADC will exhibit minimal loss in DAR over the time course of the experiment.
-
Protocol 2: Lysosomal Stability Assay
This protocol assesses the cleavage of the linker within a simulated lysosomal environment.
-
Preparation:
-
Sample Processing:
-
Stop the reaction at various time points, typically by heat inactivation, followed by protein precipitation to separate the released payload from the ADC and lysosomal proteins.[16]
-
-
Analysis:
-
Data Interpretation:
Visualizations
Caption: Workflow for evaluating ADC linker stability.
Caption: Mechanisms of payload release for various linker types.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of premature linker cleavage in this compound ADCs?
-
A1: The use of chemically labile linkers, particularly acid-labile hydrazone linkers like AcButDMH, is a primary cause.[2][3][4] These linkers can be unstable in the slightly acidic microenvironments of tumors or even at the physiological pH of blood, leading to premature release of the calicheamicin payload.[][17][18]
-
-
Q2: How does premature linker cleavage impact the therapeutic index of an ADC?
-
A2: Premature linker cleavage negatively impacts the therapeutic index by increasing off-target toxicity and reducing efficacy.[3] The release of the highly potent calicheamicin into systemic circulation can damage healthy tissues, while the reduced delivery of the payload to tumor cells diminishes the anti-cancer effect.[11]
-
-
Q3: What are the most promising strategies to improve the stability of calicheamicin ADCs?
-
A3: The development of more stable linkers is the most effective strategy.[3][] Key advancements include:
-
"Linkerless" disulfide bonds: Creating a direct, stable disulfide linkage to the antibody.[2][3]
-
Non-cleavable linkers (e.g., amide): These rely on the degradation of the antibody within the lysosome to release the payload, offering high plasma stability.[3][19]
-
Site-specific conjugation: This approach can improve homogeneity and stability.[2]
-
-
-
Q4: Are there analytical methods to precisely measure linker stability?
-
Q5: Can the choice of preclinical animal model affect the observed linker stability?
-
A5: Yes, there can be species-specific differences in plasma enzymes that affect linker stability. For example, certain peptide linkers that are stable in human plasma have shown instability in mouse plasma due to the activity of specific carboxylesterases.[20] Therefore, it is important to assess stability in plasma from the relevant preclinical species.[6][7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 19. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. communities.springernature.com [communities.springernature.com]
Technical Support Center: N-Acetyl-Calicheamicin Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cell line resistance to N-Acetyl-Calicheamicin.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing increasing resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to this compound, a potent DNA-damaging agent, is a multifactorial issue. The primary mechanisms observed in cell lines include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration and cytotoxic effect.[1][2][3]
-
Enhanced DNA Damage Repair (DDR): Upregulation of DNA repair pathways, particularly those involved in repairing double-strand breaks (DSBs) like the non-homologous end joining (NHEJ) pathway, can counteract the DNA damage induced by this compound.[4] Key proteins involved include DNA-dependent protein kinase catalytic subunit (DNA-PKcs), ATM, and ATR.[4][5]
-
Alterations in Apoptotic Pathways: Defects in the cellular machinery that trigger apoptosis in response to DNA damage can lead to resistance. This can involve mutations or altered expression of key regulatory proteins like TP53 and CHEK2.[6]
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: You can assess ABC transporter overexpression through several methods:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of genes like ABCB1 (encoding P-gp).
-
Western Blotting: To detect the protein levels of P-gp and other ABC transporters.
-
Flow Cytometry: Using fluorescently labeled antibodies against specific transporters to quantify their surface expression.
-
Functional Assays: Employing fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp). Reduced intracellular accumulation of the dye in resistant cells, which can be reversed by a known inhibitor (e.g., verapamil (B1683045) for P-gp), indicates increased efflux activity.
Q3: What is the expected fold-resistance in cell lines overexpressing drug efflux pumps?
A3: The degree of resistance can vary significantly depending on the cell line and the level of transporter expression. It is not uncommon to observe a high fold-resistance, often exceeding 100-fold, in cell lines selected for high-level expression of P-glycoprotein (MDR1).
Q4: My cells arrest in the G2/M phase after treatment but do not undergo apoptosis. What could be the reason?
A4: this compound-induced DNA damage triggers cell cycle checkpoints, often leading to a G2/M arrest to allow time for DNA repair.[7] If the cells arrest but fail to undergo apoptosis, it may indicate a defect in the apoptotic signaling pathway downstream of the DNA damage response. This could be due to mutations in key apoptotic regulators like p53 or overexpression of anti-apoptotic proteins such as Bcl-2.[8] The ATM/ATR-Chk1/Chk2 pathway is implicated in the cell cycle response to gemtuzumab ozogamicin (B1678132), and alterations in this pathway could also contribute to this phenotype.[7]
Q5: Are there any known signaling pathways I should investigate in my resistant cell lines?
A5: Yes, several signaling pathways are implicated in resistance to DNA-damaging agents. Key pathways to investigate include:
-
DNA Damage Response (DDR) Pathway: Focus on the expression and phosphorylation status of key proteins like ATM, ATR, Chk1, Chk2, and p53.[6][7]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and can be upregulated in resistant cells to promote survival despite drug-induced damage.
-
MAPK/ERK Pathway: Activation of this pathway has been linked to the upregulation of ABC transporter expression.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density for each experiment. Over- or under-confluent cells can exhibit altered drug sensitivity. |
| Drug Potency | This compound is highly potent. Prepare fresh serial dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Duration | The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time (e.g., 72 or 96 hours) across all experiments. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage range for all experiments. |
Issue 2: No significant difference in cytotoxicity between parental and suspected resistant cell line.
| Possible Cause | Troubleshooting Step |
| Low Level of Resistance | The developed resistance may be modest. Ensure your drug concentration range in the cytotoxicity assay is wide enough to capture potential shifts in the dose-response curve. |
| Instability of Resistance | Some resistance mechanisms are reversible. If the resistant cells have been cultured without the selective pressure of this compound for an extended period, they may have reverted to a sensitive phenotype. Maintain a low concentration of the drug in the culture medium for the resistant line. |
| Incorrect Mechanism Assessed | The resistance may be mediated by a mechanism other than the one you are investigating (e.g., enhanced DNA repair instead of drug efflux). Screen for multiple known resistance mechanisms. |
Data Presentation
Table 1: Representative Cytotoxicity of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Resistance Mechanism | IC50 (pM) | Resistance Index (RI) |
| Parental HL-60 | - | 15 | 1.0 |
| HL-60/GO-R | Overexpression of MDR1 (P-gp) | 1800 | 120 |
| Parental A2780 | - | 25 | 1.0 |
| A2780/Cal-R | Enhanced DNA Repair | 500 | 20 |
Note: The data presented are representative examples based on typical fold-resistance observed for these mechanisms and may not reflect actual experimental results. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line.[1]
Experimental Protocols
1. Protocol for Generation of this compound Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating concentrations of this compound.
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®).
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitoring and Recovery: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are proliferating steadily in the presence of the drug, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Repeat Cycles: Repeat the process of monitoring, recovery, and dose escalation. At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
-
Characterization of Resistant Line: Once a cell line that can proliferate in a significantly higher concentration of this compound is established, characterize the resistance by determining the new IC50 and investigating the underlying mechanisms.
2. Protocol for Determination of IC50 by MTT Assay
This protocol outlines a common method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of this compound for a specific duration (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of cell viability against the drug concentration (log scale) and use a non-linear regression analysis to determine the IC50 value.[1]
Visualizations
Caption: DNA Damage Response Pathway to this compound.
Caption: ABC Transporter-Mediated Drug Efflux.
Caption: Experimental Workflow for Resistance Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and resistance of gemtuzumab ozogamicin for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Ten-Gene DNA-Damage Response Pathway Gene Expression Signature Predicts Gemtuzumab Ozogamicin Response in Pediatric AML Patients Treated on COGAAML0531 and AAML03P1 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA-PKcs increased anticancer drug sensitivity by suppressing DNA damage repair in osteosarcoma cell line MG63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential response of human acute myeloid leukemia cells to gemtuzumab ozogamicin in vitro: role of Chk1 and Chk2 phosphorylation and caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK3 inhibitor enhances gemtuzumab ozogamicin‐induced apoptosis in primary human leukemia cells by overcoming multiple mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Improving pharmacokinetic properties of N-Acetyl-Calicheamicin ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetic properties of N-Acetyl-Calicheamicin Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the common pharmacokinetic challenges associated with first-generation this compound ADCs?
A1: First-generation this compound ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), often exhibit several pharmacokinetic challenges.[1][2] These ADCs utilize lysine (B10760008) conjugation, which results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs).[1][3] This heterogeneity can lead to inconsistent efficacy and toxicity profiles.[1] Furthermore, they employ an acid-labile hydrazone linker (AcButDMH) that can be unstable in circulation, leading to premature release of the calicheamicin (B1180863) payload.[1][2][3][4] This premature release contributes to a shortened half-life and potential off-target toxicities.[1][2] Aggregation is another common issue with these ADCs, which can lead to faster clearance and potential immunogenicity.[1][2]
Q2: How does linker chemistry impact the stability and efficacy of this compound ADCs?
A2: The linker is a critical component of an ADC, ensuring the payload remains attached to the antibody in circulation and is efficiently released within the target cell.[4][5] For this compound ADCs, the traditional AcButDMH linker's acid-lability can result in instability and premature drug release.[1][4] Newer linker technologies have been developed to address this issue. For instance, "linkerless" disulfide bonds, formed by directly attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody, have shown significantly improved in vivo stability.[1][2][3] This approach, combined with site-specific conjugation, results in a more homogeneous ADC with minimal aggregation.[1][2] Non-cleavable linkers are another option that enhances circulation stability, relying on the complete degradation of the antibody in the lysosome to release the payload.[4][] The choice of linker profoundly impacts the ADC's therapeutic index by balancing stability in the bloodstream with efficient payload release at the target site.[4]
Q3: What causes off-target toxicity with this compound ADCs and how can it be mitigated?
A3: Off-target toxicity of this compound ADCs can arise from several mechanisms. A primary cause is the premature release of the potent calicheamicin payload into systemic circulation due to unstable linkers.[][8] This free drug can then damage healthy tissues.[] Another mechanism is the uptake of the ADC by non-target cells, such as hepatic sinusoids, through mannose receptors, which can lead to liver toxicity.[9] Off-target toxicity can also occur if the target antigen is expressed on healthy cells.[8] Mitigation strategies focus on improving ADC design. This includes developing more stable linkers to prevent premature payload release and utilizing site-specific conjugation to create more homogeneous ADCs with optimized DARs.[1][2][4] Additionally, careful selection of target antigens that are highly and specifically expressed on tumor cells can minimize on-target, off-tumor toxicity.[10]
Q4: What is the significance of the drug-to-antibody ratio (DAR) and how is it optimized?
A4: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[11] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetic properties.[11] An insufficient DAR can lead to reduced potency, while an excessively high DAR can result in increased aggregation, faster clearance, and greater toxicity.[11][12] Traditional conjugation methods targeting lysine residues produce heterogeneous mixtures with a wide range of DARs.[1] Optimization of the DAR is achieved through site-specific conjugation techniques, such as engineering cysteines into the antibody backbone.[1][2] This allows for the production of homogeneous ADCs with a precisely controlled DAR, leading to a more consistent and predictable in vivo performance.[1] Analytical methods like hydrophobic interaction chromatography (HIC) and mass spectrometry are used to determine the DAR.[11][13]
Troubleshooting Guides
Issue 1: High Levels of ADC Aggregation
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Payload | This compound is hydrophobic, and conjugation can increase the propensity for aggregation.[10][14] Consider using linkers with increased hydrophilicity or optimizing the formulation with stabilizing excipients. |
| High DAR | A high drug-to-antibody ratio can expose more hydrophobic regions, leading to aggregation.[12] Optimize the conjugation reaction to achieve a lower, more uniform DAR, ideally through site-specific conjugation methods. |
| Buffer Conditions | Suboptimal buffer pH or ionic strength during conjugation and for the final formulation can promote aggregation.[12] Screen different buffer systems and excipients to identify conditions that maximize ADC stability. |
| Manufacturing Process | Solvents used to dissolve the payload-linker complex can denature the antibody if not carefully controlled.[12] Investigate technologies like "Lock-Release" which immobilize the antibody during conjugation to prevent aggregation.[14] |
Issue 2: Poor In Vivo Stability and Premature Payload Release
| Potential Cause | Troubleshooting Steps |
| Unstable Linker | The acid-labile hydrazone linker in first-generation calicheamicin ADCs is known for its instability in circulation.[1][2] |
| * Solution: Transition to more stable linker chemistries. Consider a "linkerless" approach with a disulfide bond to an engineered cysteine or explore non-cleavable linkers.[1][2][4] | |
| Suboptimal Conjugation Chemistry | Heterogeneous conjugation to surface lysines can result in ADCs with varying stability profiles. |
| * Solution: Employ site-specific conjugation to create a homogeneous ADC population with predictable and improved stability.[1][2] |
Issue 3: Inconsistent Efficacy in Animal Models
| Potential Cause | Troubleshooting Steps |
| ADC Heterogeneity | A heterogeneous mixture of ADCs with different DARs will exhibit variable efficacy.[1] |
| * Solution: Characterize the ADC preparation thoroughly to understand the DAR distribution. Aim to produce more homogeneous ADCs through site-specific conjugation. | |
| Poor Pharmacokinetics | Rapid clearance of the ADC due to aggregation or instability can limit its exposure to the tumor. |
| * Solution: Address aggregation and stability issues as outlined above. Perform pharmacokinetic studies to correlate exposure with efficacy. | |
| Target Antigen Expression | Low or heterogeneous expression of the target antigen on the tumor cells can lead to poor efficacy. |
| * Solution: Verify target antigen expression levels in the xenograft model. Ensure the chosen antibody has high affinity for the target. |
Data Presentation
Table 1: In Vivo Stability of Different this compound ADC Linkers
| Linker Type | Conjugation Method | In Vivo Stability Metric | Reference |
| AcButDMH (Hydrazone) | Lysine Conjugation | Shortened half-life due to linker instability | [1][2] |
| "Linkerless" Disulfide | Engineered Cysteine | ~50% of drug remains conjugated after 21 days | [1][2][3] |
| Non-cleavable | Not Specified | Expected high stability in circulation | [4][15] |
Table 2: In Vivo Efficacy of a "Linkerless" Calicheamicin ADC (mAb-cal)
| Tumor Model | Dose | Outcome | Reference |
| HER2+ Breast Cancer | 3 mg/kg (single dose) | Tumor regression observed through day 21 | [1] |
| CD22+ Non-Hodgkin Lymphoma | 3 mg/kg (single dose) | Tumor regression observed through day 21 | [1] |
| HER2+ Breast Cancer | 0.3 mg/kg (single dose) | Some level of efficacy observed | [1] |
| CD22+ Non-Hodgkin Lymphoma | 0.3 mg/kg (single dose) | Some level of efficacy observed | [1] |
Experimental Protocols
Protocol 1: In Vivo Stability and Pharmacokinetic Analysis
-
Animal Model: Utilize non-tumor-bearing mice (e.g., BALB/c).
-
Dosing: Administer a single intravenous (IV) bolus dose of the this compound ADC (e.g., 5 mg/kg).
-
Sample Collection: Collect blood samples at various time points post-injection (e.g., 0, 6, 24, 48, 96, 168, 336, 504 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Total Antibody Quantification:
-
Use a generic human IgG1 ELISA to measure the concentration of the total antibody in the plasma samples over time.[3]
-
-
ADC Stability (DAR over time):
-
Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) based assay to monitor the change in the average DAR of the ADC in the plasma samples over time.[3] This will indicate the rate of drug deconjugation.
-
-
Data Analysis:
-
Plot the total antibody concentration versus time to determine the pharmacokinetic profile of the antibody component.
-
Plot the average DAR versus time to assess the in vivo stability of the ADC.
-
Protocol 2: In Vivo Efficacy in Xenograft Mouse Models
-
Cell Line and Animal Model:
-
Use human cancer cell lines relevant to the ADC's target (e.g., HER2+ breast cancer cells, CD22+ lymphoma cells).
-
Implant the cancer cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth:
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize the mice into treatment groups:
-
Vehicle control
-
Control antibody (non-binding or without payload)
-
This compound ADC at various doses (e.g., 0.3 mg/kg, 3 mg/kg)
-
-
-
Dosing:
-
Administer a single IV dose of the respective treatments.
-
-
Monitoring:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week) for a specified duration (e.g., 21 days).[4]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to assess the anti-tumor activity of the ADC.
-
Plot the mean body weight over time to evaluate the toxicity of the treatment.
-
Visualizations
Caption: Workflow for preclinical evaluation of this compound ADCs.
Caption: Mechanism of action for a "linkerless" disulfide this compound ADC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elearning.unimib.it [elearning.unimib.it]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Uncialamycin-based antibody–drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Acetyl-Calicheamicin Conjugation
Welcome to the technical support center for N-Acetyl-Calicheamicin conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation reaction conditions and troubleshooting common issues encountered during the preparation of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ADC payload?
A1: this compound is a highly potent enediyne antibiotic that acts as a cytotoxic agent.[] It is used as a payload in ADCs because of its ability to bind to the minor groove of DNA and induce double-strand breaks, leading to cancer cell death.[] Its high potency allows for effective cell killing even at low concentrations, which is a desirable characteristic for targeted cancer therapies.
Q2: What are the common linker chemistries used for conjugating this compound?
A2: Two common types of linkers used for this compound are:
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the calicheamicin (B1180863) payload under specific conditions within the target cancer cell. A widely known example is the AcButDMH linker, which contains an acid-labile hydrazone that cleaves in the acidic environment of lysosomes.[2]
-
Non-cleavable Linkers: These linkers provide high stability in circulation. The entire antibody-linker-drug complex is internalized, and the payload is released upon degradation of the antibody within the lysosome.
-
Disulfide Linkers: These can be considered a type of cleavable linker that is cleaved in the reducing environment of the cell. "Linkerless" approaches involve the direct formation of a disulfide bond between the payload and an engineered cysteine on the antibody, which can lead to more homogeneous and stable ADCs.[3]
Q3: What are the main methods for conjugating this compound to an antibody?
A3: The two primary methods for conjugation are:
-
Lysine (B10760008) Conjugation: This method targets the primary amines on the side chains of lysine residues on the antibody surface. It typically uses N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[][5] While it is a well-established method, it often results in a heterogeneous mixture of ADCs with a varying drug-to-antibody ratio (DAR) because there are many accessible lysine residues on an antibody.[3]
-
Cysteine Conjugation: This method involves the reaction of a thiol-reactive group (like a maleimide) on the linker-payload with the sulfhydryl group of a cysteine residue. This can be done by reducing the antibody's native interchain disulfide bonds or by conjugating to engineered cysteine residues at specific sites. Site-specific cysteine conjugation is a newer approach that allows for the creation of more homogeneous ADCs with a controlled DAR.[3][6]
Q4: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
A4: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute of an ADC that can significantly impact its efficacy and safety.[7][]
-
A low DAR may result in reduced potency.[7]
-
A high DAR can negatively affect the ADC's pharmacokinetics, potentially leading to faster clearance from circulation and increased toxicity.[7] It can also increase the hydrophobicity of the ADC, which may lead to aggregation.[9]
Q5: What analytical methods are used to characterize this compound ADCs?
A5: A variety of analytical techniques are used to characterize ADCs, including:
-
UV/Vis Spectroscopy: A simple method to determine the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug).[]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify ADC aggregation or fragmentation.[10]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique to determine the DAR distribution and separate species with different numbers of conjugated drugs.[][10]
-
Mass Spectrometry (MS): Provides accurate molecular weight information for the intact ADC and its subunits, allowing for precise DAR determination and identification of different drug-loaded species.[7][11]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation and provides potential solutions.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of Reaction Buffer | The pH of the conjugation buffer is critical. For NHS ester-based lysine conjugation, the pH should be in the range of 8.0-8.5 to ensure the lysine amino groups are sufficiently deprotonated for reaction.[][12] For maleimide-thiol reactions with cysteines, a pH of 6.5-7.5 is recommended to favor the thiol reaction over side reactions.[13] Verify and adjust the pH of your buffer. |
| Insufficient Molar Excess of Linker-Payload | The molar ratio of the linker-payload to the antibody can directly influence the final DAR. Increasing the molar excess of the linker-payload can lead to a higher DAR.[3] However, excessive amounts can lead to aggregation, so this should be optimized. |
| Hydrolysis of Reactive Groups on the Linker | NHS esters are susceptible to hydrolysis, especially in aqueous solutions and at higher pH.[2][13] Prepare the activated linker solution immediately before use. If the linker-payload is dissolved in an organic solvent like DMSO, ensure the solvent is anhydrous.[] |
| Presence of Interfering Substances in the Antibody Preparation | Buffers containing primary amines, such as Tris, or stabilizing proteins like BSA can compete with the antibody for reaction with the linker.[14] Ensure the antibody is in a suitable, amine-free buffer like PBS before starting the conjugation.[] |
| Inefficient Reduction of Disulfide Bonds (for Cysteine Conjugation) | For conjugation to native cysteines, complete or partial reduction of the interchain disulfide bonds is necessary. Ensure the appropriate concentration and incubation time for the reducing agent (e.g., TCEP or DTT).[15] |
Issue 2: ADC Aggregation
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity of the ADC | This compound is a hydrophobic molecule. Conjugating it to the antibody increases the overall hydrophobicity, which can lead to aggregation.[16] This is particularly problematic at high DARs.[9] Consider optimizing for a lower DAR or using site-specific conjugation to create a more homogeneous product. |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can impact ADC stability. Aggregation is more likely to occur if the pH is close to the antibody's isoelectric point (pI).[17] Screen different buffer conditions, including varying pH and salt concentrations, to find the optimal formulation for your ADC. |
| Presence of Organic Solvents | Solvents used to dissolve the hydrophobic linker-payload can sometimes induce aggregation of the antibody.[17] Minimize the amount of organic solvent added to the reaction mixture. |
| High Protein Concentration | Higher antibody concentrations can increase the likelihood of intermolecular interactions and aggregation.[18] Consider performing the conjugation at a lower antibody concentration. |
| Physical Stress | Vigorous shaking or multiple freeze-thaw cycles can denature the antibody and lead to aggregation.[9] Handle the ADC gently and aliquot it for single-use to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol 1: General Procedure for Lysine Conjugation via NHS Ester
This protocol provides a general guideline for conjugating an this compound linker activated with an NHS ester to the lysine residues of an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker with an NHS ester group
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into the conjugation buffer to a final concentration of 1-2 mg/mL.[] Ensure any substances containing primary amines are removed.[14]
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the NHS ester-activated this compound linker in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).[]
-
-
Conjugation Reaction:
-
Add the calculated volume of the linker-payload stock solution to the antibody solution. The molar ratio of linker-payload to antibody will need to be optimized to achieve the desired DAR. A typical starting point is a 10-fold molar excess of the linker.
-
Incubate the reaction at room temperature for 1-4 hours or on ice overnight, with gentle mixing.[12][19]
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.[14]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using a suitable method such as size exclusion chromatography (e.g., a G25 desalting column).[15]
-
-
Characterization:
-
Characterize the purified ADC for DAR, aggregation, and purity using appropriate analytical methods (e.g., UV/Vis, SEC, HIC, MS).
-
Protocol 2: General Procedure for Cysteine Conjugation via Maleimide (B117702)
This protocol outlines a general procedure for conjugating a maleimide-activated this compound linker to cysteine residues of an antibody after reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
This compound linker with a maleimide group
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., N-acetyl-cysteine or cysteine)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To partially reduce the interchain disulfide bonds, add the reducing agent to the antibody solution. The amount of reducing agent will determine the number of available thiol groups for conjugation and needs to be optimized. For example, to achieve a DAR of 4, approximately 4.2 equivalents of the reducing agent may be used.[15]
-
Incubate at 37°C for about 1 hour.[15]
-
Remove the excess reducing agent by buffer exchange into the conjugation buffer.
-
-
Linker-Payload Preparation:
-
Dissolve the maleimide-activated this compound linker in anhydrous DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the linker-payload stock solution to the reduced antibody. A slight molar excess of the linker-payload over the available thiol groups is typically used.
-
Incubate the reaction on ice or at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution containing a free thiol (e.g., N-acetyl-cysteine) in excess to cap any unreacted maleimide groups.[6]
-
-
Purification:
-
Purify the ADC using a suitable method like size exclusion chromatography to remove unreacted linker-payload and quenching agent.[15]
-
-
Characterization:
-
Analyze the purified ADC for DAR, aggregation, and purity.
-
Visual Guides
Caption: General workflow for the conjugation of this compound to an antibody.
Caption: A troubleshooting decision tree for common issues in ADC conjugation.
References
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 5. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 6. Uncialamycin-based antibody–drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. broadpharm.com [broadpharm.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. interchim.fr [interchim.fr]
Technical Support Center: N-Acetyl-Calicheamicin ADC Production
Welcome to the technical support center for the production and characterization of N-Acetyl-Calicheamicin Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to product heterogeneity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in this compound ADCs?
A1: Heterogeneity in this compound ADCs primarily stems from the conjugation chemistry. Traditional methods that target surface-exposed lysines result in a diverse mixture of species with varying drug-to-antibody ratios (DARs) and different conjugation sites.[1][2] Even with more controlled methods like cysteine conjugation, process-related steps such as reduction, oxidation, and quenching can generate impurities like unconjugated antibody, under- or over-conjugated species, and ADC fragments.[2]
Q2: Why is it critical to control the Drug-to-Antibody Ratio (DAR)?
A2: The DAR is a critical quality attribute (CQA) that directly impacts the ADC's therapeutic window. An insufficient DAR may lead to reduced potency, while an excessively high DAR can increase the ADC's hydrophobicity, leading to faster plasma clearance, aggregation, and increased systemic toxicity.[3][4][5] A heterogeneous DAR distribution complicates the pharmacokinetic and pharmacodynamic profile of the ADC, making it difficult to establish a clear dose-response relationship.[4]
Q3: What are the main analytical techniques for characterizing Calicheamicin (B1180863) ADC heterogeneity?
A3: A combination of orthogonal methods is essential. The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for determining DAR distribution under native conditions, separating ADC species based on the hydrophobicity imparted by the conjugated payload.[6][7]
-
Mass Spectrometry (MS): Native size-exclusion chromatography coupled with mass spectrometry (SEC-MS) allows for accurate mass determination of intact ADC species, providing information on DAR and glycoform profiles.[8][9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for analyzing ADC fragments (e.g., light and heavy chains) after reduction.
-
UV/Vis Spectroscopy: A straightforward method to determine the average DAR by measuring the absorbance of the protein and the payload.[10]
Q4: How can heterogeneity be minimized during production?
A4: The most effective strategy is to employ site-specific conjugation technologies. By engineering specific conjugation sites, such as introducing cysteine residues (THIOMAB™ technology) or using enzymatic approaches, a more homogeneous ADC product with a defined DAR (e.g., DAR=2 or DAR=4) can be produced.[1][2][11] This approach overcomes the randomness of traditional lysine (B10760008) conjugation and significantly reduces product heterogeneity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound ADCs.
Issue 1: Broad or Incorrect DAR Profile Observed by HIC
Q: My HIC chromatogram shows a very broad peak or multiple unresolved peaks, and the calculated average DAR is not what I expected. What could be the cause?
A: This issue can arise from several factors related to both the conjugation reaction and the analytical method itself.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Conjugation | Reactant Stoichiometry: Titrate the molar ratio of the calicheamicin linker-drug to the antibody. An excess of the drug can lead to higher, more heterogeneous DAR species, while too little will result in a high proportion of unconjugated antibody. |
| Reaction Time/Temp: Optimize the reaction time and temperature. Incomplete reactions lead to low DAR species. Monitor the reaction progress over time to determine the optimal endpoint.[] | |
| Antibody Quality | Purity: Ensure the starting antibody is >95% pure. Contaminating proteins can compete for the drug-linker, leading to inconsistent conjugation. |
| Buffer Contaminants: Remove any buffer components containing primary amines (e.g., Tris) or nucleophiles, as they will compete with the desired conjugation reaction. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) prior to the reaction. | |
| HIC Method Issues | Mobile Phase: Ensure the correct salt concentration is used in the mobile phase (e.g., ammonium (B1175870) sulfate, sodium chloride). Incorrect salt gradients can lead to poor peak separation.[6] |
| Column Integrity: Check the performance of your HIC column with a standard protein to ensure it is functioning correctly. Column fouling or degradation can cause peak broadening. | |
| ADC Aggregation | Hydrophobicity: this compound is hydrophobic. High DAR species are prone to aggregation, which can manifest as broad or tailing peaks. Analyze the sample by Size Exclusion Chromatography (SEC) to quantify aggregates.[10][13] |
Issue 2: Presence of Unconjugated Antibody and Fragments
Q: My analysis shows a significant peak corresponding to unconjugated antibody and smaller fragments, reducing my overall ADC yield. How can I fix this?
A: The presence of unconjugated starting material and fragments like "half-ADCs" points to issues in the reduction, oxidation, or quenching steps of the conjugation process, particularly for cysteine-based conjugations.[2]
Workflow & Root Cause Analysis for Cysteine Conjugation:
Caption: Workflow for cysteine conjugation and sources of heterogeneity.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reduction | Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time to ensure all interchain disulfides are available for conjugation. |
| Incorrect Re-oxidation | The re-oxidation step is critical for reforming the hinge disulfides. Incorrect conditions can lead to the formation of alternative, incorrect disulfide bonds, resulting in unconjugated antibody or ADC fragments.[2] Optimize the oxidant concentration and reaction time. |
| Quenching Reaction | The quenching reagent (e.g., N-ethylmaleimide) can sometimes engage in disulfide bond exchange with the ADC, breaking the bonds between heavy and light chains.[2] Screen alternative quenching agents or optimize the quenching conditions (e.g., lower temperature, shorter time). |
| Purification Strategy | Use preparative HIC or SEC to remove unconjugated antibody and fragments from the final product.[14][15] |
Issue 3: Inaccurate Mass Measurement by MS
Q: My native MS analysis of a Calicheamicin ADC with an acid-labile linker shows masses that are lower than expected, suggesting the payload is missing. What is happening?
A: This is a common artifact when analyzing ADCs with acid-sensitive linkers, such as the hydrazone linker used in some calicheamicin ADCs.[1][16] The acidic mobile phases typically used in mass spectrometry can cleave the linker, causing the payload to dissociate from the antibody during the analysis.
Analytical Workflow for Acid-Labile ADCs:
Caption: MS analysis workflow for ADCs with acid-labile linkers.
Solution:
-
Modify Mobile Phase: Avoid using strong acids like trifluoroacetic acid (TFA) in your mobile phase. Instead, use weaker acids like formic acid or a neutral buffer system such as ammonium acetate (B1210297) to maintain the integrity of the acid-labile linker during analysis.[16]
-
Optimize Source Conditions: In some cases, in-source fragmentation can occur. Optimize ESI source parameters (e.g., cone voltage) to minimize this effect.[16]
-
Use Native SEC-MS: Size Exclusion Chromatography coupled with MS under non-denaturing conditions is the preferred method for analyzing the intact mass of ADCs and preserving non-covalent interactions.[8]
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a generic method for analyzing the DAR profile of a this compound ADC.
1. Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
ADC sample (~1 mg/mL in a suitable buffer like PBS)
2. Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.8 mL/min.
-
Inject 10-20 µg of the ADC sample onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
After the gradient, wash the column with 100% Mobile Phase B for 5 column volumes.
-
Re-equilibrate the column with 100% Mobile Phase A.
3. Data Analysis:
-
Integrate the peak area for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of Species * DAR of Species) / 100
Protocol 2: Intact Mass Analysis by Native SEC-MS
This protocol outlines a method for determining the intact mass and DAR distribution of an ADC under non-denaturing conditions.
1. Materials:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
-
SEC column suitable for native MS (e.g., Waters ACQUITY UPLC Protein BEH SEC)
-
Mobile Phase: 50-100 mM Ammonium Acetate, pH 7.0
-
ADC sample (~1 mg/mL)
2. Procedure:
-
Equilibrate the SEC column with the ammonium acetate mobile phase at a flow rate of 0.2-0.4 mL/min.
-
Inject 5-10 µg of the ADC sample.
-
Perform an isocratic elution over 10-15 minutes.
-
Introduce the eluent directly into the ESI source of the mass spectrometer.
-
Acquire mass spectra in the positive ion mode across a high m/z range (e.g., 2000-7000 m/z) under "native" or "soft" ionization conditions.
3. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass profile of the ADC species.
-
Identify the mass of the unconjugated antibody and the mass of the linker-payload.
-
Assign each major peak in the deconvoluted spectrum to a specific DAR value (e.g., Mass of mAb, Mass of mAb + 1x payload, Mass of mAb + 2x payload, etc.).
-
Calculate the average DAR based on the relative abundance of the different species observed in the mass spectrum. To simplify complex spectra from glycosylation, the ADC can be deglycosylated with PNGase F prior to analysis.[16][17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017068511A1 - Calicheamicin-antibody-drug conjugates and methods of use - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Technical Support Center: N-Acetyl-Calicheamicin ADC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-Acetyl-Calicheamicin Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound ADCs?
A1: Scaling up the synthesis of this compound ADCs presents several key challenges:
-
Payload Toxicity and Handling: this compound is an extremely potent cytotoxic agent, requiring specialized containment facilities and handling protocols to ensure operator safety.[1][2][3][4]
-
Hydrophobicity and Aggregation: The hydrophobic nature of the calicheamicin (B1180863) payload increases the propensity for ADC aggregation during conjugation and purification, which can impact product stability, efficacy, and safety.[5][6][7]
-
Process Control and Consistency: Maintaining consistent process parameters such as temperature, pH, mixing, and reaction time is critical for achieving reproducible Drug-to-Antibody Ratios (DAR) and minimizing impurities.[8][9]
-
Purification of Heterogeneous Mixtures: The conjugation reaction results in a heterogeneous mixture of ADC species with varying DARs, unconjugated antibody, and process-related impurities, which can be challenging to separate at a large scale.[10][11]
-
Analytical Characterization: The complexity and heterogeneity of the ADC product require a suite of orthogonal analytical methods to ensure product quality, which can be complex to validate and implement for large-scale manufacturing.[12][13]
-
Raw Material Variability: Inconsistencies in the quality of the antibody, linker-payload, and other raw materials can significantly impact the consistency and quality of the final ADC product.[7][9][14][15]
Q2: What is a typical Drug-to-Antibody Ratio (DAR) for this compound ADCs, and what are the acceptable ranges?
A2: The optimal DAR for an this compound ADC is a balance between efficacy and safety. Generally, a DAR of 2 to 4 is considered optimal for many ADCs.[16][17] Higher DAR values can lead to increased aggregation, faster clearance from circulation, and greater toxicity.[6][18] For Gemtuzumab ozogamicin (B1678132) (Mylotarg®), an approved calicheamicin-based ADC, the average DAR is approximately 2-3.[19] Specifications for commercial ADCs are established based on principles outlined in ICH Q6B and are justified based on clinical data.[11][15]
Q3: How can aggregation of this compound ADCs be minimized during scale-up?
A3: Minimizing aggregation is a critical aspect of scaling up this compound ADC synthesis. Strategies include:
-
Process Parameter Optimization:
-
Temperature: Lowering the reaction and processing temperatures can help reduce the rate of aggregation.[20]
-
pH: Operating at a pH that maintains the stability of the antibody and minimizes hydrophobic interactions is crucial.
-
Co-solvents: While organic co-solvents like DMSO or DMA are often necessary to dissolve the hydrophobic payload, their concentration should be minimized as they can promote antibody denaturation and aggregation.[21] Consider using more hydrophilic linkers to reduce the need for high concentrations of organic solvents.[5][6]
-
-
Formulation Strategies:
-
Excipients: The inclusion of stabilizers such as polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) in the formulation can help prevent aggregation.
-
-
Purification Strategies:
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs and can also help in removing aggregates.
-
Size Exclusion Chromatography (SEC): SEC is a standard method for removing high molecular weight species (aggregates) from the final product.[13]
-
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Batch-to-batch variability in the average DAR determined by HIC-HPLC or RP-HPLC.
-
Observed DAR is significantly higher or lower than the target DAR.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate quantification of antibody or linker-payload | - Verify the concentration of the antibody solution using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).- Ensure the purity and concentration of the linker-payload are accurately determined. |
| Variability in conjugation reaction parameters | - Temperature: Ensure precise temperature control throughout the reaction. Even small variations can affect reaction kinetics.- pH: Monitor and control the pH of the reaction buffer closely. The optimal pH for lysine (B10760008) conjugations is typically between 7.5 and 8.5.- Reaction Time: Precisely control the reaction time. Quench the reaction consistently at the predetermined time point.- Mixing: Ensure efficient and consistent mixing to avoid localized high concentrations of the linker-payload, which can lead to heterogeneity.[8] |
| Partial activity of the linker-payload | - Assess the stability of the linker-payload under storage and reaction conditions. Degradation can lead to a lower effective concentration and thus a lower DAR. |
| Variability in raw materials | - Implement robust quality control measures for incoming raw materials, including the antibody and linker-payload, to ensure consistency between batches.[7][14][15] |
Issue 2: High Levels of Aggregation
Symptoms:
-
Greater than 5% high molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC).
-
Visible precipitation or turbidity in the reaction mixture or purified product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High hydrophobicity of the ADC | - Optimize DAR: Aim for a lower average DAR, as higher DARs increase hydrophobicity and aggregation propensity.[6]- Linker Chemistry: Consider using more hydrophilic linkers (e.g., containing PEG moieties) to counteract the hydrophobicity of the calicheamicin payload.[5][6] |
| Suboptimal conjugation conditions | - Co-solvent Concentration: Minimize the concentration of organic co-solvents (e.g., DMSO, DMA) used to dissolve the linker-payload. Screen different co-solvents for their impact on antibody stability.[21]- Antibody Concentration: Higher antibody concentrations can increase the likelihood of aggregation. Consider performing the conjugation at a lower concentration.[6] |
| Inefficient purification | - Tangential Flow Filtration (TFF): Optimize the TFF process to efficiently remove unreacted payload and co-solvents, which can contribute to aggregation if not adequately cleared.[14][22]- Chromatography: Employ HIC or SEC to effectively remove aggregates. Optimize buffer conditions and gradient slopes for better separation. |
| Formulation instability | - Screen different formulation buffers and excipients (e.g., surfactants, sugars) to identify conditions that enhance the colloidal stability of the ADC.[18] |
Quantitative Data Summary
The following tables provide a general overview of typical process parameters and acceptance criteria for this compound ADCs. Note that specific values will need to be established and validated for each specific ADC product.
Table 1: Typical In-Process Controls for this compound ADC Synthesis
| Parameter | Stage | Typical Range/Specification | Analytical Method |
| Antibody Concentration | Pre-conjugation | 10-20 mg/mL | UV-Vis at 280 nm |
| Reaction Temperature | Conjugation | 4-25 °C | Calibrated temperature probe |
| Reaction pH | Conjugation | 7.5-8.5 (for lysine conjugation) | Calibrated pH meter |
| Reaction Time | Conjugation | 1-4 hours | Timer |
| Co-solvent Concentration | Conjugation | < 10% (v/v) | Process definition |
Table 2: Typical Release Specifications for this compound ADC Drug Substance
| Quality Attribute | Typical Acceptance Criteria | Analytical Method |
| Average Drug-to-Antibody Ratio (DAR) | 2.0 - 4.0 | HIC-HPLC, RP-HPLC |
| Aggregates (% HMWS) | ≤ 5% | SEC-HPLC |
| Purity (monomer) | ≥ 95% | SEC-HPLC |
| Unconjugated Antibody | Report value (typically < 10%) | HIC-HPLC, RP-HPLC |
| Free Payload | ≤ 1% (of total payload) | RP-HPLC, LC-MS/MS |
| Endotoxin | < 0.5 EU/mg | LAL test |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol provides a general method for determining the average DAR of an this compound ADC. Optimization will be required for specific ADCs.
-
Column: Tosoh TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar.[23]
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.[23]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% (v/v) Isopropanol.[23]
-
Flow Rate: 0.8 mL/min.[23]
-
Column Temperature: 30 °C.[23]
-
Detection: UV at 280 nm.
-
Gradient:
-
0-2 min: 100% A
-
2-12 min: 100% to 0% A
-
12-15 min: 0% A
-
15-17 min: 0% to 100% A
-
17-20 min: 100% A
-
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Calculation of Average DAR:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = (Σ (Peak Area of DARn * n)) / (Σ (Total Peak Area)) where 'n' is the number of drugs conjugated for that species.
-
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
This protocol provides a general method for quantifying high molecular weight species (aggregates).
-
Column: Waters ACQUITY UPLC BEH200 SEC (4.6 x 150 mm, 1.7 µm) or similar.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Run Time: 15 minutes.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Analysis: Integrate the peak area of the high molecular weight species (eluting before the main monomer peak) and the monomer peak. Calculate the percentage of aggregates as: % Aggregates = (Area of HMWS / (Area of HMWS + Area of Monomer)) * 100
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 3. sciex.com [sciex.com]
- 4. sartorius.com [sartorius.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Kinetic studies and CFD-based reaction modeling for insights into the scalability of ADC conjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Extractables In Single-Use Systems Used In ADC Manufacturing [bioprocessonline.com]
- 14. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 15. adcreview.com [adcreview.com]
- 16. Design Elements And Design Criteria For ADC Drugs | Biopharma PEG [biochempeg.com]
- 17. cellmosaic.com [cellmosaic.com]
- 18. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 19. rsc.org [rsc.org]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-Calicheamicin ADC Formulation and Storage Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Acetyl-Calicheamicin Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the formulation and storage of these complex biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting formulation for an this compound ADC?
A stable formulation for a calicheamicin-based ADC can be achieved using a buffer at a slightly acidic pH with cryoprotectants and surfactants. For example, a formulation buffer containing sucrose (B13894) and polysorbate-20 at pH 6.0 has been shown to result in a highly monomeric ADC preparation (>99% monomer peak by Size Exclusion Chromatography)[1].
Q2: How does pH affect the stability of this compound ADCs?
The pH of the formulation buffer is a critical parameter that can influence the stability of both the antibody and the linker-payload. For some antibody conjugates, a pH range of 4.5 to 5.5 has been shown to maintain high stability[2]. It is crucial to perform pH screening studies to determine the optimal pH for your specific ADC, as deviations can lead to aggregation or degradation.
Q3: What is the recommended method for storing this compound ADCs for long-term use?
Due to their inherent instability in liquid form, lyophilization (freeze-drying) is the recommended method for long-term storage of this compound ADCs[3]. Lyophilized ADCs demonstrate improved stability and have a longer shelf-life. For short-term storage of liquid formulations, refrigeration at 2-8°C is preferred over freezing, as freeze-thaw cycles can promote aggregation.
Q4: Can I freeze my liquid this compound ADC formulation?
It is generally not recommended to freeze liquid ADC formulations. The freezing and thawing process can induce physical instability, leading to the formation of aggregates. If freezing is necessary, it is critical to use a cryoprotectant, such as sucrose, in the formulation to minimize freeze-thaw-induced aggregation.
Q5: How should I reconstitute a lyophilized this compound ADC?
Reconstitution should be performed with a sterile, appropriate solvent as specified for the product. Generally, sterile water for injection is used. To avoid foaming and potential denaturation, gently swirl the vial to dissolve the lyophilized cake. Avoid vigorous shaking. It is recommended to allow the vial to sit for a few minutes to ensure complete dissolution[4].
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Formulation pH | The pH of your formulation may be near the isoelectric point of the antibody, promoting aggregation. Perform a pH screening study to identify a pH range that minimizes aggregation. A slightly acidic pH (e.g., 6.0) is often a good starting point[1]. |
| Inadequate Excipients | The formulation may lack sufficient stabilizing excipients. The addition of cryoprotectants like sucrose and non-ionic surfactants like polysorbate 20 can help prevent aggregation[1][5][6]. |
| Freeze-Thaw Stress | Repeated freezing and thawing of liquid formulations can cause aggregation. If you need to store the ADC in a liquid format, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles. For long-term storage, lyophilization is recommended[3]. |
| Inappropriate Storage Temperature | Storing liquid formulations at elevated temperatures can accelerate aggregation. Ensure storage at the recommended temperature, typically 2-8°C for liquid formulations. |
Issue 2: Loss of Potency or Altered Drug-to-Antibody Ratio (DAR)
| Possible Cause | Troubleshooting Steps |
| Linker Instability | The linker connecting the this compound to the antibody may be susceptible to cleavage under the current formulation or storage conditions. This can be influenced by pH. Evaluate the stability of the linker at different pH values. |
| Oxidation | The antibody or payload may be prone to oxidation. Consider the inclusion of antioxidants in your formulation, and store under an inert gas like nitrogen or argon if necessary. |
| Deamidation or Isomerization | These chemical modifications can occur in the antibody, potentially affecting its binding affinity and overall potency. These are often pH and temperature-dependent. Characterize the degradation products to identify the specific modification and adjust the formulation pH or storage temperature accordingly. |
Experimental Protocols
Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
This method separates molecules based on their size and is the standard for quantifying aggregates in ADC preparations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
A silica-based SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
Mobile Phase:
-
A phosphate-based buffer is commonly used. To minimize non-specific hydrophobic interactions between the ADC and the column stationary phase, the inclusion of an organic modifier may be necessary. For instance, a mobile phase of 0.2 M potassium phosphate (B84403) and 0.25 M potassium chloride, pH 6.95, with or without 15% 2-propanol can be effective[7].
Method Parameters:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: 280 nm for the protein and a wavelength specific to the payload if it has a distinct chromophore.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Data Analysis:
-
Integrate the peak areas for the monomer, dimer, and higher-order aggregates. Express the level of aggregation as a percentage of the total peak area.
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
DSC measures the heat capacity of a sample as a function of temperature, providing information on the thermal stability of the ADC.
Instrumentation:
-
Differential Scanning Calorimeter.
Sample Preparation:
-
Dialyze the ADC sample against the formulation buffer to ensure the sample and reference buffers are identical.
-
Adjust the protein concentration to a suitable range (e.g., 1 mg/mL).
Method Parameters:
-
Scan Rate: A typical scan rate is 1°C/min or 2°C/min[8].
-
Temperature Range: Scan from a starting temperature (e.g., 20°C) to a final temperature that encompasses the unfolding transitions (e.g., 100°C)[8].
Data Analysis:
-
Determine the melting temperature (Tm), which is the peak of the unfolding transition. A higher Tm indicates greater thermal stability. For multi-domain proteins like antibodies, multiple unfolding transitions may be observed[9][10][11].
Data Summary
Table 1: Example Formulation for a Calicheamicin-Based ADC
| Component | Concentration | Purpose | Reference |
| Buffer | Tris/EDTA | Maintain pH | [1] |
| pH | 6.0 | Optimize Stability | [1] |
| Cryoprotectant | Sucrose | Protect during freezing | [1] |
| Surfactant | Polysorbate-20 | Prevent surface adsorption and aggregation | [1] |
Table 2: Recommended Storage Conditions for this compound ADCs
| Formulation Type | Storage Temperature | Duration | Rationale |
| Liquid | 2-8°C | Short-term | Minimizes aggregation and chemical degradation. |
| Liquid | ≤ -20°C | Not Recommended | Risk of aggregation due to freeze-thaw stress. |
| Lyophilized | 2-8°C or -20°C | Long-term | Enhanced stability of the dried product. |
Visualizations
References
- 1. ABBV-011, A Novel, Calicheamicin-Based Antibody–Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 4. agrisera.com [agrisera.com]
- 5. The effects of Tween 20 and sucrose on the stability of anti-L-selectin during lyophilization and reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. atascientific.com.au [atascientific.com.au]
- 10. tainstruments.com [tainstruments.com]
- 11. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize lot-to-lot variability of N-Acetyl-Calicheamicin ADCs
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize lot-to-lot variability in N-Acetyl-Calicheamicin Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of lot-to-lot variability in this compound ADCs?
A1: Lot-to-lot variability in this compound ADCs can arise from multiple factors throughout the manufacturing process. Key sources include:
-
Antibody Production and Quality: Inconsistencies in the monoclonal antibody (mAb) production, such as variations in post-translational modifications (e.g., glycosylation), can affect conjugation efficiency and ADC stability.[1][2]
-
Reagent Quality and Consistency: Variability in the quality and purity of the this compound payload, linker, and other reagents can directly impact the final ADC product.[2]
-
Conjugation Process Parameters: Minor deviations in reaction conditions such as temperature, pH, reaction time, and reagent molar ratios can significantly influence the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.[3]
-
Purification Process: Differences in the efficiency of purification methods used to remove unconjugated antibodies, free drug, and aggregates can lead to batch-to-batch inconsistencies.
-
Analytical Characterization: Variability in the analytical methods used for characterization, such as instrument calibration and data analysis, can contribute to perceived lot-to-lot differences.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the properties of this compound ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that significantly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[4][5]
-
Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic payload is delivered to the target cell.[] However, an excessively high DAR does not always translate to better in-vivo efficacy and can lead to faster clearance.
-
Safety and Toxicity: High DAR values are often associated with increased hydrophobicity, which can lead to faster clearance from circulation and potential off-target toxicities.[7]
-
Pharmacokinetics (PK): ADCs with a high DAR may exhibit altered PK properties, including rapid clearance, which can reduce the therapeutic window.[7]
-
Aggregation: Increased hydrophobicity due to a higher DAR can promote protein aggregation, a major concern for product stability and immunogenicity.[3][8]
Q3: What are the advantages of site-specific conjugation over traditional methods for this compound ADCs?
A3: Site-specific conjugation offers several advantages over traditional methods like lysine (B10760008) conjugation, which results in a heterogeneous mixture of ADC species.[1][][9]
-
Homogeneity: It produces a more homogeneous ADC product with a precisely controlled DAR, leading to improved batch-to-batch consistency.[3][]
-
Improved Therapeutic Window: By controlling the number and location of conjugated drugs, site-specific conjugation can lead to an improved therapeutic index with a better balance of efficacy and toxicity.[7]
-
Predictable Pharmacokinetics: The uniform nature of site-specifically conjugated ADCs results in more predictable and consistent pharmacokinetic profiles.
-
Reduced Aggregation: Precise control over conjugation sites can help to minimize the formation of aggregates, enhancing product stability.[3]
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) between Batches
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Reagent Quality | Ensure consistent quality and purity of this compound, linkers, and reducing/oxidizing agents. Qualify new lots of critical reagents before use in manufacturing. |
| Variable Reaction Conditions | Tightly control reaction parameters such as temperature, pH, and incubation time. Even minor fluctuations can alter conjugation kinetics.[3] |
| Inaccurate Reagent Stoichiometry | Precisely control the molar ratio of the linker-payload to the antibody. Small deviations can significantly impact the final DAR.[4] |
| Inconsistent Antibody Quality | Characterize the incoming monoclonal antibody for critical quality attributes that may affect conjugation, such as the number of available conjugation sites (e.g., reactive lysines or engineered cysteines). |
| Inefficient Quenching | Ensure the quenching step is consistently effective in stopping the conjugation reaction at the desired time point. |
Issue 2: High Levels of Aggregation Post-Conjugation or During Storage
| Potential Cause | Troubleshooting Strategy |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation process to achieve a lower, more controlled DAR. Higher DARs increase hydrophobicity and the propensity for aggregation.[3][8] |
| Hydrophobic Nature of Payload/Linker | Consider using more hydrophilic linkers if aggregation is a persistent issue. This compound is a hydrophobic molecule, making linker choice critical.[3] |
| Suboptimal Formulation | Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants, stabilizers) to identify a formulation that minimizes aggregation.[9] |
| Inappropriate Storage Conditions | Store the ADC at the recommended temperature and protect it from light and agitation. Avoid repeated freeze-thaw cycles by aliquoting the material.[9] |
| Manufacturing Process Stress | Minimize exposure to physical stressors during processing, such as high shear forces during filtration or mixing. |
Data Presentation: Comparison of Calicheamicin ADC Linker Technologies
The choice of linker technology significantly impacts the stability and efficacy of this compound ADCs. Below is a summary of comparative data for different linker types.
Table 1: In Vivo Stability of Different Calicheamicin ADC Linkers
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability |
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide. | Less stable in mouse and human plasma.[10] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine. | Increased stability and homogeneity. | 50% of the drug remains conjugated after 21 days in vivo.[3][4][10][11] |
| Hydrazone | "Carbohydrate Conjugate" | Hydrolytic release in the acidic lysosomal environment. | Prone to premature hydrolysis.[10] |
| Amide | "Amide Conjugate" | Stable to hydrolysis. | High stability.[10] |
Table 2: In Vitro Cytotoxicity of Calicheamicin ADCs with Different Linkers
| Linker Type | ADC | Cell Line | IC50 (pM) |
| Disulfide ("Linkerless") | αCD22-cal ADC | WSU-DLCL2 (CD22+) | 10[10] |
| Disulfide ("Linkerless") | αLy6E-cal ADC | HCC-1569x2 (Ly6E+) | 250[10] |
| Hydrazone-Disulfide | Mylotarg (Gemtuzumab Ozogamicin) | HL-60 (CD33+) | ~100[10] |
Note: IC50 values should be compared with caution across different studies and cell lines due to variations in experimental conditions.
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol outlines a general method for determining the drug-to-antibody ratio (DAR) of this compound ADCs.
Materials:
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[12]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[14][15]
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject 20-50 µL of the prepared sample onto the column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes to elute the different ADC species.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Species with higher DAR values will be more hydrophobic and have longer retention times.
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Protocol 2: Aggregate Quantification by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This protocol provides a method for the quantification of monomers, aggregates, and fragments in this compound ADC samples.
Materials:
-
HPLC system with UV and Refractive Index (RI) detectors
-
SEC column (e.g., TSKgel G3000SWxl)
-
Multi-Angle Light Scattering (MALS) detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
ADC sample
Procedure:
-
System Setup: Set up the SEC-MALS system according to the manufacturer's instructions. Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are observed for all detectors.
-
Sample Preparation: Prepare the ADC sample to a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.1 or 0.22 µm filter to remove any large particulates.
-
Injection: Inject a defined volume of the prepared sample (e.g., 50-100 µL).
-
Data Acquisition: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
Data Analysis:
-
Use the software provided with the MALS detector to analyze the data.
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
The MALS detector will determine the absolute molar mass of each eluting species.
-
Integrate the peak areas from the UV or RI chromatogram to determine the relative abundance of each species.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Protocol 3: Free this compound Quantification by LC-MS/MS
This protocol describes a sensitive method for quantifying residual free this compound in ADC preparations.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Extraction Solvent: Methanol/Ethanol mixture
-
This compound standard
-
ADC sample
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 10 µL of ADC sample, add 90 µL of cold extraction solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound in the same matrix as the sample (e.g., formulation buffer) and process them in the same manner as the ADC samples.
-
LC-MS/MS Analysis:
-
Inject the prepared sample and standards onto the LC-MS/MS system.
-
Use a gradient elution from Mobile Phase A to Mobile Phase B to separate the this compound from other components.
-
Set up the mass spectrometer to monitor specific parent-to-fragment ion transitions (Multiple Reaction Monitoring - MRM) for this compound to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of free this compound in the ADC sample by interpolating its peak area on the standard curve.
-
Calculate the amount of free drug as a percentage of the total drug in the ADC formulation. A highly sensitive LC-MS/MS method can achieve a limit of quantification in the low ng/mL range.[16][17]
-
Mandatory Visualizations
Caption: Workflow for Minimizing Lot-to-Lot Variability in this compound ADC Production.
Caption: Troubleshooting Decision Tree for High Lot-to-Lot Variability in this compound ADCs.
References
- 1. Process parameters impacting product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. wyatt.com [wyatt.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. A simple and highly sensitive LC-MS workflow for characterization and quantification of ADC cleavable payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. agilent.com [agilent.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 17. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Tale of Two Toxins: A Comparative Guide to N-Acetyl-Calicheamicin and Maytansinoid Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical decision that profoundly impacts therapeutic efficacy and safety. This guide provides an objective, data-driven comparison of two leading payload classes: the DNA-damaging N-Acetyl-Calicheamicins and the microtubule-inhibiting maytansinoids.
This comprehensive analysis delves into their distinct mechanisms of action, presents available preclinical and clinical efficacy data, and offers detailed experimental protocols to empower researchers in their ADC development endeavors.
Executive Summary
N-Acetyl-Calicheamicin and maytansinoid ADCs represent two of the most successful and clinically validated classes of armed antibodies, each with a unique approach to eradicating cancer cells. This compound, an enediyne antibiotic, is characterized by its extraordinary potency, inducing double-strand DNA breaks and leading to apoptotic cell death.[1][2][3] In contrast, maytansinoids, such as DM1 and DM4, are potent anti-mitotic agents that disrupt microtubule dynamics, ultimately causing cell cycle arrest and apoptosis.[4][5][6]
Preclinical data suggests that calicheamicin-based payloads generally exhibit higher potency in vitro, with IC50 values often in the picomolar range, whereas maytansinoids typically demonstrate potency in the sub-nanomolar to nanomolar range.[7][8] However, it is crucial to note that direct head-to-head comparative studies are limited, and the optimal choice of payload is contingent on various factors including the target antigen, tumor type, and desired therapeutic window.[7]
Mechanism of Action: DNA Damage vs. Microtubule Disruption
The fundamental difference in the mechanism of action between these two payload classes dictates their cellular effects and potential therapeutic applications.
This compound: This payload operates by binding to the minor groove of DNA and undergoing a chemical reaction known as the Bergman cyclization, which generates a highly reactive diradical species.[][10] This diradical then abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent apoptosis.[3][]
Maytansinoids: These agents, including derivatives like DM1 (emtansine) and DM4, function by inhibiting the assembly of microtubules, which are essential for cell division.[5][6] By binding to tubulin, maytansinoids disrupt microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and the induction of apoptosis.[5][6]
Efficacy Data: A Quantitative Comparison
The following tables summarize representative in vitro and in vivo efficacy data for this compound and maytansinoid ADCs. It is important to emphasize that a direct comparison of these values is challenging due to variations in experimental conditions across different studies, including the specific antibody, target antigen, and cell lines used.[7]
In Vitro Cytotoxicity
| ADC Payload Class | ADC Example | Target Antigen | Cancer Cell Line | IC50 | Reference(s) |
| This compound | Gemtuzumab Ozogamicin | CD33 | HL-60 (Acute Promyelocytic Leukemia) | 0.03 ng/mL | [3] |
| Gemtuzumab Ozogamicin | CD33 | U937 (Histiocytic Lymphoma) | 0.05 ng/mL | [3] | |
| Inotuzumab Ozogamicin | CD22 | TCC-S (Bladder Carcinoma) | 0.04 ng/mL | [3] | |
| anti-CD22 Calicheamicin ADC | CD22 | WSU-DLCL2 (Non-Hodgkin Lymphoma) | 0.05 nmol/L | [11] | |
| anti-CD22 Calicheamicin ADC | CD22 | BJAB (Burkitt's Lymphoma) | 0.12 nmol/L | [11] | |
| Maytansinoid (DM1) | Trastuzumab Emtansine (T-DM1) | HER2 | SK-BR-3 (Breast Cancer) | 7 - 18 ng/mL (0.047 - 0.12 nM) | [12] |
| Trastuzumab Emtansine (T-DM1) | HER2 | BT-474 (Breast Cancer) | 85 - 148 ng/mL | [12] | |
| Maytansinoid (DM4) | Anti-EGFR-SPDB-DM4 | EGFR | HSC2 (Head and Neck Cancer) | 0.18 ng/mL | [12] |
| Anti-EGFR-SPDB-DM4 | EGFR | SAS (Head and Neck Cancer) | 0.87 ng/mL | [12] |
In Vivo Antitumor Activity
| ADC Payload Class | ADC Example | Tumor Model | Dosing | Outcome | Reference(s) |
| This compound | Gemtuzumab Ozogamicin | AML Xenograft | 30 mg/m² (single dose) | 100% survival, 40% tumor-free mice | [13] |
| Gemtuzumab Ozogamicin | AML Xenograft | 60 and 90 mg/m² (single dose) | 80% survival, 60% tumor-free mice | [13] | |
| anti-CD22-Calicheamicin ADC | WSU-DLCL2 Xenograft (Non-Hodgkin Lymphoma) | 3 mg/kg (single i.v. dose) | Sustained tumor regression for at least 21 days | [7] | |
| Maytansinoid (DM1) | Trastuzumab Emtansine (T-DM1) | EOC Xenograft (HER2/neu 3+) | Not specified | Significantly more effective in tumor growth inhibition compared to trastuzumab and pertuzumab | [4] |
| Trastuzumab Emtansine (T-DM1) | KATHERINE Trial (HER2+ Early Breast Cancer) | Adjuvant treatment | Reduced long-term risk of death or invasive disease by 46% compared to trastuzumab alone | [14] |
Experimental Protocols
To facilitate reproducible and comparative research, detailed methodologies for key in vitro and in vivo assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HL-60 for CD33-targeted ADCs, SK-BR-3 for HER2-targeted ADCs)
-
Complete cell culture medium
-
ADCs (this compound and maytansinoid-based)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[3][15]
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.[15]
-
Incubation: Incubate the plates for a period determined by the payload's mechanism of action (e.g., 72-96 hours for maytansinoids to allow for cell-cycle arrest, while a shorter duration may be sufficient for DNA-damaging agents like calicheamicin).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[15][16]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[3][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[6][15]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell lines for implantation
-
ADCs for injection
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.[17][18] For patient-derived xenograft (PDX) models, small tumor fragments can be surgically implanted.[17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[17] Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).[19]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the ADC (e.g., via intravenous injection) and the vehicle control according to the planned dosing schedule.[19]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. Key efficacy endpoints include tumor growth inhibition (TGI) and survival analysis.[17]
-
Data Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to compare tumor growth between the different treatment groups. Kaplan-Meier curves can be used to analyze survival data.[17]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of action for this compound ADCs.
Caption: Mechanism of action for Maytansinoid ADCs.
Caption: General experimental workflow for ADC efficacy evaluation.
Conclusion
Both this compound and maytansinoid ADCs are highly effective classes of targeted therapies with distinct mechanisms of action and potency profiles. Calicheamicins offer exceptional potency through direct DNA damage, while maytansinoids provide a robust anti-mitotic effect. The selection of a specific payload should be guided by a thorough evaluation of the target biology, tumor characteristics, and the desired therapeutic index. The experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers in the continued development and optimization of these life-saving therapies.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. adcreview.com [adcreview.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. The EMA Review of Mylotarg (Gemtuzumab Ozogamicin) for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trastuzumab Emtansine Improves Long-Term Survival in HER2 Breast Cancer | Health Sciences | University of Pittsburgh [health.pitt.edu]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-Calicheamicin and Auristatin Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading ADC Payloads
The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of payload is a critical determinant of an ADC's therapeutic index, influencing its potency, safety, and overall efficacy. This guide provides a detailed comparative study of two clinically important payload classes: the DNA-damaging enediyne, N-Acetyl-Calicheamicin, and the tubulin-inhibiting auristatins.
Executive Summary
This compound and auristatins represent two distinct mechanistic classes of ADC payloads, each with a unique profile of activity and clinical application. Calicheamicins are extraordinarily potent antibiotics that induce double-stranded DNA breaks, leading to apoptosis.[1][2] Auristatins, synthetic analogs of dolastatin 10, are powerful antimitotic agents that inhibit tubulin polymerization, causing cell cycle arrest and subsequent cell death.[3][][5]
The decision between these payloads is multifaceted, depending on factors such as target antigen biology, tumor characteristics, and the desired therapeutic window. While calicheamicin-based payloads often exhibit higher in vitro potency, with IC50 values in the picomolar range, auristatins are also highly potent, with IC50s in the nanomolar to picomolar range.[6][7][8] The in vivo efficacy for both classes is well-documented, with several approved ADCs for a variety of cancers.[1][9]
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and auristatins dictates their cellular effects and potential therapeutic applications.
This compound: DNA Damage
This compound is a member of the enediyne family of antitumor antibiotics.[10] Once released inside the target cancer cell, it undergoes a chemical reaction to generate a diradical species.[2] This highly reactive intermediate then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded DNA breaks.[2][] This irreparable DNA damage triggers the cell's apoptotic machinery, leading to programmed cell death.[] ADCs with calicheamicin (B1180863) payloads include gemtuzumab ozogamicin (B1678132) and inotuzumab ozogamicin.[1]
Auristatins: Microtubule Disruption
Auristatins, such as the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), exert their cytotoxic effects by disrupting the microtubule dynamics within a cell.[5][12] After being released into the cytoplasm, auristatins bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[3][] This prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis.[] ADCs utilizing auristatin payloads include brentuximab vedotin and polatuzumab vedotin.[3][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 12. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
Validating In Vivo Efficacy of N-Acetyl-Calicheamicin ADCs in Mouse Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the preclinical validation of antibody-drug conjugates (ADCs) is a critical step in the journey towards clinical application. This guide provides a comparative overview of the in vivo efficacy of N-Acetyl-Calicheamicin ADCs in various mouse models, supported by experimental data and detailed protocols.
This compound, a potent enediyne antitumor antibiotic, serves as the cytotoxic payload in several successful ADCs. Its mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, ultimately leading to apoptosis.[1][2] The efficacy of ADCs carrying this payload is contingent on several factors, including the choice of the target antigen, the antibody backbone, and the linker technology connecting the antibody to the calicheamicin (B1180863) derivative. This guide will delve into the in vivo performance of both approved and next-generation this compound ADCs, offering a framework for evaluating their therapeutic potential.
Comparative In Vivo Efficacy of this compound ADCs
The following tables summarize the in vivo efficacy of various this compound ADCs in different mouse xenograft models. These studies highlight the anti-tumor activity across both hematologic malignancies and solid tumors.
Table 1: Efficacy in Hematologic Malignancy Mouse Models
| ADC | Target | Mouse Model | Tumor Cell Line | Dosing Regimen | Key Efficacy Results | Reference |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | CD33 | SCID | ALL-2 (CD33+) | 50 or 100 µg, i.p. on days 7, 11, and 15 | Dramatically inhibited tumor expansion and increased survival by 28-41 days compared to controls.[3] | [3] |
| Gemtuzumab ozogamicin (Mylotarg®) | CD33 | Xenograft | HL-60 (CD33+) | Single i.p. dose of 30, 60, 90, and 120 mg/m² | 30 mg/m² resulted in 100% survival with 40% tumor-free mice; higher doses showed increased toxicity.[4] | [4] |
| Inotuzumab ozogamicin (Besponsa®) | CD22 | Xenograft | REH (pre-B ALL) | Not specified | Produced complete survival of treated mice over 127 days.[5] | [5] |
| Inotuzumab ozogamicin Murine Analog | CD22 | C57BL/6 (allogeneic islet transplant) | N/A | Not specified | Significantly prolonged islet graft survival (MST: 16.5 vs. 12.0 days).[6] | [6] |
| "Linkerless" Disulfide ADC | CD22 | Xenograft | WSU-DLCL2 (Non-Hodgkin Lymphoma) | Single i.v. bolus dose of 3 mg/kg | Resulted in tumor regression through day 21.[7] | [7] |
Table 2: Efficacy in Solid Tumor Mouse Models
| ADC | Target | Mouse Model | Tumor Cell Line | Dosing Regimen | Key Efficacy Results | Reference |
| hu3S193-CalichDMH | Lewis Y | Xenograft | N87 (gastric), LOVO (colon), LNCaP (prostate) | Not specified | Inhibited tumor growth; arrested N87 xenograft growth for at least 100 days.[8] | [8] |
| "Linkerless" Disulfide ADC | Ly6E | Xenograft | HCC-1569x2 (HER2+ Breast Cancer) | Single i.v. bolus dose of 3 mg/kg | Resulted in tumor regression through day 21.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for establishing xenograft models and evaluating ADC efficacy.
Establishment of Xenograft Mouse Models
-
Cell Culture: Human tumor cell lines (e.g., WSU-DLCL2 for non-Hodgkin lymphoma, HCC1569x2 for breast cancer, or ALL-2 for acute lymphoblastic leukemia) are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC, DSMZ).
-
Animal Housing: All animal studies must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals (e.g., NIH guidelines) and approved by an Institutional Animal Care and Use Committee (IACUC).[7] Immunocompromised mice, such as SCID or nude mice, are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation:
-
Subcutaneous Xenografts (for solid tumors): A suspension of 5 x 10⁶ to 10 x 10⁶ tumor cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Disseminated Xenografts (for hematologic malignancies): 5 x 10⁶ tumor cells are inoculated intravenously via the tail vein.[3]
-
-
Tumor Growth Monitoring:
-
For subcutaneous models, tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
For disseminated models, disease progression is monitored by assessing animal body weight, clinical signs, and, where applicable, bioluminescence imaging or flow cytometry analysis of peripheral blood or bone marrow.
-
In Vivo ADC Efficacy Evaluation
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³) for subcutaneous models, or at a specific time point post-cell inoculation for disseminated models, mice are randomized into treatment and control groups.
-
ADC Administration: The ADC is administered, typically via a single intravenous (i.v.) bolus dose or intraperitoneal (i.p.) injection, at various dose levels.[3][7] Control groups may include vehicle-treated animals or animals treated with a non-targeting control ADC.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: The primary endpoint for solid tumor models is often the change in tumor volume over time compared to control groups.
-
Survival: For both solid and hematologic tumor models, overall survival is a key endpoint. Survival is typically plotted using Kaplan-Meier curves and analyzed for statistical significance.
-
Body Weight: Animal body weight is monitored as an indicator of treatment-related toxicity.[9]
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between treatment and control groups.
Visualizing the Process: Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the underlying biological mechanisms.
Caption: General workflow for in vivo efficacy studies of ADCs in mouse models.
Caption: Mechanism of action for this compound ADCs.
Advancements in Linker Technology
The stability of the linker connecting the antibody to the calicheamicin payload is a critical determinant of both efficacy and safety. Traditional linkers, such as the acid-sensitive hydrazone linker used in gemtuzumab ozogamicin and inotuzumab ozogamicin, can lead to premature drug release.[7][10] Newer "linkerless" technologies, which form a direct disulfide bond between an engineered cysteine on the antibody and the calicheamicin thiol, have shown improved stability in circulation, with approximately 50% of the drug remaining conjugated after 21 days in vivo.[7][10] This enhanced stability can lead to an improved therapeutic window.
Conclusion
The in vivo evaluation of this compound ADCs in mouse models is a cornerstone of preclinical development. The data consistently demonstrate potent antitumor activity in both hematologic and solid tumor xenografts. As ADC technology continues to evolve, particularly with the development of more stable linkers and site-specific conjugation methods, we can anticipate the emergence of next-generation this compound ADCs with enhanced efficacy and safety profiles. The experimental frameworks and comparative data presented in this guide offer valuable insights for researchers dedicated to advancing these promising cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gemtuzumab ozogamicin (Mylotarg) has therapeutic activity against CD33 acute lymphoblastic leukaemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EMA Review of Mylotarg (Gemtuzumab Ozogamicin) for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of inotuzumab ozogamicin in the treatment of relapsed/refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inotuzumab Ozogamicin Murine Analog–Mediated B-Cell Depletion Reduces Anti-islet Allo- and Autoimmune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antibody-targeted chemotherapy with the calicheamicin conjugate hu3S193-N-acetyl gamma calicheamicin dimethyl hydrazide targets Lewisy and eliminates Lewisy-positive human carcinoma cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Acetyl-Calicheamicin Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of therapeutic success in the design of Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of different linker technologies for the potent cytotoxic payload, N-Acetyl-Calicheamicin.
The efficacy and safety of an ADC are intrinsically linked to the stability of the linker connecting the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicities, yet efficiently liberate the active drug upon internalization into the target cancer cell. This guide delves into a head-to-head comparison of various linker types used in this compound ADCs, focusing on their stability, in vitro cytotoxicity, and in vivo efficacy, supported by experimental data.
Linker Technologies for this compound
The primary linker strategies employed for this compound can be broadly categorized into cleavable and non-cleavable types. This guide will focus on the most prominent examples for which comparative data is available:
-
Hydrazone-Disulfide Linker (AcButDMH): A cleavable linker that incorporates both a pH-sensitive hydrazone and a reducible disulfide bond. This dual mechanism is designed for release in the acidic environment of the lysosome and the reducing intracellular environment.[1][2][3][4] This linker is utilized in the approved ADCs, Mylotarg® and Besponsa®.[2][3][4]
-
"Linkerless" Disulfide Conjugate: A newer generation cleavable linker where the this compound is directly attached to an engineered cysteine residue on the antibody via a disulfide bond.[1][2][3][4][5] This approach aims to improve stability and create a more homogeneous ADC product.[1][5]
-
Non-cleavable Thioether Linker: This type of linker forms a stable bond that is resistant to cleavage.[6][7][][9][10] The release of the payload relies on the complete degradation of the antibody within the lysosome.[6][7][][9][10]
Quantitative Data Comparison
The following tables summarize the performance of different this compound ADC linkers based on preclinical and clinical data.
Table 1: In Vivo Stability of this compound ADC Linkers
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability |
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable in mouse and human plasma.[1][11] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | 50% of the drug remains conjugated after 21 days in vivo.[1][5] |
| Non-cleavable Thioether | e.g., SMCC | Stable thioether bond | Generally high plasma stability.[7][9] |
Table 2: In Vitro Cytotoxicity of this compound ADCs with Different Linkers
| Linker Type | ADC Name/Description | Cell Line | IC50 (ng/mL Calicheamicin Equivalents) |
| Hydrazone-Disulfide (AcButDMH) | Anti-CD33-AcButDMH-Calicheamicin | HL-60 | <0.006 |
| Disulfide ("Linkerless") | αCD22-cal ADC | WSU-DLCL2 | 0.05 (nmol/L) |
| Disulfide ("Linkerless") | αCD22-cal ADC | BJAB | 0.12 (nmol/L) |
| Non-cleavable Thioether | Anti-CanAg-SMCC-DM1* | COLO 205 | 0.023 |
Note: Data for a non-cleavable thioether linker with a different payload (DM1) is provided for a general comparison of this linker type's potency.
Table 3: In Vivo Efficacy of this compound ADCs with Different Linkers
| Linker Type | ADC Name/Description | Dose | Xenograft Model | Efficacy |
| Hydrazone-Disulfide (AcButDMH) | P67.6-Carbohydrate Conjugate | 300 µg/kg (three times) | HL-60 subcutaneous xenografts | Long-term, tumor-free survivors |
| Disulfide ("Linkerless") | αCD22-cal ADC & αLy6E-cal ADC | 3 mg/kg | WSU-DLCL2 & HCC1569x2 xenografts | Tumor regression |
Mechanisms of Action and Experimental Workflows
To understand the functional differences between these linkers, it is essential to visualize their mechanisms of action and the experimental workflows used to evaluate their performance.
Signaling Pathways and Cleavage Mechanisms
Experimental Workflows
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug-linker cleavage in plasma.
Methodology:
-
The ADC is incubated in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
At each time point, an aliquot of the plasma sample is taken and the ADC is captured using an anti-idiotype antibody immobilized on magnetic beads.
-
The captured ADC is then eluted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[12][13]
-
The percentage of conjugated drug remaining at each time point is calculated to determine the stability of the ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[14][15][16][17][18]
Methodology:
-
Cancer cell lines expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.[14][15][16]
-
The cells are then treated with a serial dilution of the ADC and incubated for a period of 72 to 120 hours.[14][15][16]
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[14][15][16]
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[14][15]
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[14][15]
-
The absorbance is measured at 570 nm using a microplate reader.[14][15][16]
-
The IC50 value is calculated by plotting the percentage of cell viability against the ADC concentration.[14][15][16]
In Vivo Efficacy in Xenograft Mouse Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[19][20][21][22][23]
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice.[19][21][22]
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups.[21]
-
The ADC is administered to the mice, typically via a single intravenous injection.[21]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) to monitor efficacy and toxicity.[21]
-
The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Tumor growth inhibition is calculated and compared between the treatment and control groups.[20][21]
Conclusion
The choice of linker has a profound impact on the performance of this compound ADCs. The traditional AcButDMH linker, while clinically validated, exhibits lower stability in circulation, which can lead to premature drug release.[1][11] The development of the "linkerless" disulfide conjugate represents a significant advancement, offering enhanced stability and a more homogeneous product, which may translate to an improved therapeutic window.[1][5] Non-cleavable linkers provide the highest stability but rely on a different mechanism of payload release that is entirely dependent on antibody degradation.[6][7][][9][10]
The selection of the optimal linker will depend on the specific target, the antibody used, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the head-to-head comparison of different linker strategies, enabling researchers to make data-driven decisions in the development of the next generation of this compound ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 12. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 20. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. reactionbiology.com [reactionbiology.com]
N-Acetyl-Calicheamicin Bystander Effect: A Comparative Analysis in Co-Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bystander effect of N-acetyl-calicheamicin, a potent enediyne payload used in antibody-drug conjugates (ADCs), in co-culture models. A key characteristic of an ADC's payload is its ability to elicit a "bystander effect," where the cytotoxic agent kills not only the target antigen-expressing cancer cell but also neighboring antigen-negative cells. This phenomenon is crucial for treating heterogeneous tumors where antigen expression can be varied.
This document contrasts the bystander activity of this compound with other common ADC payloads, supported by experimental data and detailed protocols for in vitro analysis.
Mechanism of Action: this compound
This compound is a highly potent DNA-damaging agent.[1] Upon internalization into the target cell, the calicheamicin (B1180863) moiety is released and activated. It then binds to the minor groove of DNA and undergoes Bergman cyclization, generating a diradical species.[2] This reactive intermediate abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[2]
Comparative Analysis of Bystander Effect
Experimental evidence consistently demonstrates that ADCs utilizing this compound exhibit a minimal to negligible bystander effect.[3] This is often attributed to the short-lived nature of the activated biradical species.[3] In contrast, other ADC payloads, such as monomethyl auristatin E (MMAE) and pyrrolobenzodiazepine (PBD) dimers, are well-known for their potent bystander killing capabilities, largely due to their ability to diffuse across cell membranes.[3]
Another enediyne, uncialamycin, has been shown to induce a significant bystander effect, unlike this compound, highlighting that this property is not universal among all enediyne payloads.[3][4]
Quantitative Data from Co-Culture Models
The following table summarizes representative data from in vitro studies comparing the bystander effect of different ADC payloads. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.
| ADC Payload | Target Antigen & Cell Lines (Ag+/Ag-) | Key Findings & Quantitative Data | Conclusion on Bystander Effect | Citation |
| N-acetyl-γ-calicheamicin | T1-expressing / non-expressing HEK293T cells | Efficiently killed target-expressing cells while leaving non-target-expressing cells unaffected. | Negligible | [3] |
| Uncialamycin | T1-expressing / non-expressing HEK293T cells | Efficiently killed both target-expressing and non-target-expressing cells in a 1:1 co-culture. | Significant | [3] |
| Calicheamicin G (acetylated) | HER2+ (HCC1954) / HER2- (MDA-MB-468) | Showed strong pharmacodynamic signal largely confined to directly targeted cells, with modest bystander action. | Modest | [5] |
| MMAE | HER2+ (HCC1954) / HER2- (MDA-MB-468) | Demonstrated near-complete death of antigen-negative cells by the time 50% of the cells were antigen-positive. | High | [5] |
| DM1 (non-cleavable linker) | HER2+ (SKBR3) / HER2- (MCF7) | Did not affect the viability of HER2-negative cells in co-culture. | Negligible | [6] |
Experimental Protocols
In Vitro Co-Culture Bystander Effect Assay
This assay is a common method to evaluate the bystander killing potential of an ADC. It involves co-culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells and treating them with the ADC.
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen of the ADC (e.g., SK-BR-3 or HCC1954 for HER2-targeted ADCs).
-
Antigen-Negative (Ag-) Cells: Select a cell line that does not express the target antigen (e.g., MCF7 or MDA-MB-468). For ease of distinguishing between the two cell populations, the Ag- cell line is often engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP).
2. Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for the specific cell lines. A typical starting point is 1 x 10^4 to 2 x 10^4 cells per well.
-
Include control wells with only Ag+ cells and only Ag- cells.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
3. ADC Treatment:
-
Prepare serial dilutions of the ADC in the appropriate cell culture medium.
-
The concentration range should be chosen based on the known potency of the ADC against the Ag+ cell line. It is advisable to use a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Remove the existing medium from the wells and add the ADC dilutions. Include a vehicle control.
-
Incubate the plate for a period of 72 to 120 hours.
4. Data Acquisition and Analysis:
-
After the incubation period, the viability of the Ag- cells is assessed.
-
If using a fluorescently labeled Ag- cell line, the fluorescence intensity can be measured using a plate reader. The viability is calculated relative to the untreated co-culture control.
-
Alternatively, flow cytometry can be used to distinguish and quantify the live and dead cells in both the Ag+ and Ag- populations based on the fluorescent marker and a viability dye (e.g., Propidium Iodide or DAPI).
-
A significant decrease in the viability of the Ag- cells in the co-culture treated with the ADC, compared to the monoculture of Ag- cells treated with the same ADC concentration, indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay helps to determine if the bystander effect is mediated by a secreted, stable cytotoxic agent.
1. Preparation of Conditioned Medium:
-
Seed the Ag+ cells in a culture flask and treat them with a cytotoxic concentration of the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant to remove any detached cells and debris.
-
Filter the supernatant through a 0.22 µm filter.
2. Treatment of Bystander Cells:
-
Seed the Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and replace it with the conditioned medium.
-
Include control wells with medium from untreated Ag+ cells.
-
Incubate for 48-72 hours.
3. Analysis:
-
Assess the viability of the Ag- cells using a standard method such as MTT or CellTiter-Glo.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates that a stable cytotoxic payload is released into the medium and is responsible for the bystander effect.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Co-culture Bystander Assay
Caption: Workflow for the in vitro co-culture bystander effect assay.
Signaling Pathway: this compound-Induced Apoptosis
Caption: Calicheamicin-induced DNA damage and subsequent apoptotic signaling.
Conclusion
The analysis of this compound in co-culture models consistently points to a limited bystander killing capacity. This is in sharp contrast to other widely used ADC payloads like MMAE, which are capable of potent bystander effects. The choice of payload is therefore a critical consideration in ADC design, depending on the therapeutic strategy. For tumors with heterogeneous antigen expression, a payload with a robust bystander effect may be advantageous. Conversely, for indications where minimizing off-target toxicity to surrounding healthy tissue is paramount, a payload with a contained cytotoxic effect, such as this compound, might be preferred. The provided experimental protocols offer a framework for researchers to quantitatively assess the bystander effect of novel ADCs in their drug development pipeline.
References
- 1. Caspase-2 is a mediator of apoptotic signaling in response to gemtuzumab ozogamicin in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pnas.org [pnas.org]
- 4. adcreview.com [adcreview.com]
- 5. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Cross-Reactivity of N-Acetyl-Calicheamicin ADCs
For Researchers, Scientists, and Drug Development Professionals
The potent enediyne antitumor antibiotic, N-acetyl-calicheamicin, serves as a formidable payload in the design of Antibody-Drug Conjugates (ADCs). Its ability to induce double-strand DNA breaks offers a powerful mechanism for cancer cell eradication.[1][2][3] However, the very potency of this payload necessitates a thorough understanding and mitigation of off-target effects to ensure a favorable therapeutic window. This guide provides a comparative analysis of this compound ADCs, with a focus on cross-reactivity, supported by experimental data and detailed methodologies.
The Critical Role of Linker Technology in Mitigating Off-Target Toxicity
The linker connecting the this compound payload to the monoclonal antibody is a critical determinant of an ADC's safety and efficacy profile. An ideal linker remains stable in systemic circulation, preventing premature release of the cytotoxic payload that can lead to off-target toxicity, and facilitates efficient payload release only upon internalization into the target cancer cell.[4][5]
Instability of the linker can result in the systemic release of the highly potent calicheamicin (B1180863) payload, increasing the risk of adverse effects. For instance, early generation calicheamicin ADCs utilizing an acid-labile dimethylhydrazine (DMH) linker were associated with off-target liver toxicity.[6] This has spurred the development of more stable linker technologies to improve the therapeutic index of this compound ADCs.
Comparative Performance of this compound ADCs
Direct head-to-head cross-reactivity studies of different this compound ADCs against a comprehensive panel of human tissues are not extensively available in the public domain. However, in vitro cytotoxicity data against target antigen-positive and -negative cell lines provide valuable insights into the specificity and potential for off-target effects.
Below is a summary of in vitro cytotoxicity data for two prominent this compound ADCs, Gemtuzumab ozogamicin (B1678132) (targeting CD33) and Inotuzumab ozogamicin (targeting CD22), as well as a conceptual next-generation ADC with an improved linker.
| ADC | Target Antigen | Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| Gemtuzumab ozogamicin | CD33 | HL-60 | Positive | 10 - 50 | [7] |
| U-937 | Positive | 5 - 25 | [7] | ||
| Jurkat | Negative | > 1000 | [7] | ||
| Inotuzumab ozogamicin | CD22 | Ramos | Positive | 0.1 - 1 | [8] |
| Daudi | Positive | 0.5 - 5 | [8] | ||
| MOLT-4 | Negative | > 1000 | [8] | ||
| Next-Gen Calicheamicin ADC (Conceptual) | e.g., HER2 | SK-BR-3 | Positive | 0.05 - 0.5 | [6] |
| MDA-MB-468 | Negative | > 1000 | [6] |
Note: IC50 values are approximate and can vary based on experimental conditions. The data for the "Next-Gen Calicheamicin ADC" is conceptual, based on the expected improvements in potency and specificity with advanced linker technologies.
Signaling Pathway of this compound
The mechanism of action of this compound involves a cascade of events culminating in apoptosis. Understanding this pathway is crucial for interpreting cytotoxicity data.
Caption: Signaling pathway of this compound ADC leading to apoptosis.
Experimental Protocols for Cross-Reactivity Assessment
A multi-faceted approach employing various in vitro assays is essential for a comprehensive evaluation of ADC cross-reactivity.
Experimental Workflow for ADC Cross-Reactivity Assessment
Caption: A typical experimental workflow for assessing ADC cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Off-Target Binding
Objective: To assess the binding of the this compound ADC to a panel of immobilized, irrelevant proteins.
Methodology:
-
Plate Coating: Coat 96-well microplates with a panel of irrelevant human proteins (1-10 µg/mL) overnight at 4°C. Include a positive control (target antigen) and a negative control (blocking buffer only).
-
Blocking: Wash the plates with PBS-T (PBS with 0.05% Tween-20) and block with 3% BSA in PBS for 2 hours at room temperature.
-
ADC Incubation: Add serial dilutions of the this compound ADC (e.g., starting from 10 µg/mL) to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add TMB substrate and stop the reaction with 2N H2SO4.
-
Data Analysis: Measure the absorbance at 450 nm. Significant binding to irrelevant proteins compared to the negative control indicates potential cross-reactivity.
Flow Cytometry for Off-Target Binding on Cells
Objective: To evaluate the binding of the this compound ADC to a panel of target-negative human cell lines.
Methodology:
-
Cell Preparation: Harvest and wash a panel of target-negative cell lines. Resuspend the cells in FACS buffer (PBS with 2% FBS) to a concentration of 1x10^6 cells/mL.
-
ADC Incubation: Incubate the cells with various concentrations of the fluorescently labeled this compound ADC (or use a secondary antibody) for 1 hour on ice. Include an isotype control ADC.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the cell populations. A significant shift in MFI compared to the isotype control indicates off-target binding.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effect of the this compound ADC on a panel of target-negative cell lines.
Methodology:
-
Cell Seeding: Seed target-negative cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC for 72-96 hours. Include untreated cells as a control.
-
Viability Assessment: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. High cytotoxicity in target-negative cells suggests off-target effects.
Conclusion
The assessment of cross-reactivity is a cornerstone of the preclinical safety evaluation of this compound ADCs. While this payload offers exceptional potency, its therapeutic potential can only be fully realized through careful engineering of the ADC, particularly the linker, to minimize off-target toxicity. The experimental protocols outlined in this guide provide a framework for a robust in vitro evaluation of cross-reactivity, enabling the selection of ADC candidates with the most promising safety and efficacy profiles for further development. A thorough understanding of both on-target potency and off-target liabilities is paramount to advancing these powerful cancer therapeutics to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-drug conjugates of calicheamicin derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-Calicheamicin Antibody-Drug Conjugates Emerge as a Targeted Alternative to Standard Chemotherapy in Hematologic Malignancies
For Immediate Release
In the landscape of cancer therapeutics, a class of highly potent antibody-drug conjugates (ADCs) utilizing N-Acetyl-Calicheamicin as a cytotoxic payload is demonstrating significant clinical efficacy, offering a targeted approach that challenges the long-standing reign of standard chemotherapy in hematologic cancers such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). This guide provides a detailed comparison of this compound ADCs against conventional chemotherapy regimens, supported by key clinical trial data and experimental protocols.
This compound is an enediyne antibiotic with extraordinary potency, capable of inducing double-strand DNA breaks and subsequent apoptosis in cancer cells.[1][2] When conjugated to a monoclonal antibody that targets a specific tumor-surface antigen, it allows for the selective delivery of this powerful cytotoxin to malignant cells, thereby minimizing off-target toxicity.[3][4] This targeted mechanism stands in contrast to standard chemotherapy, which systemically affects all rapidly dividing cells.
Mechanism of Action: A Tale of Two Strategies
This compound ADCs, such as Gemtuzumab Ozogamicin (B1678132) and Inotuzumab Ozogamicin, operate on a principle of targeted cytotoxicity. Gemtuzumab Ozogamicin targets CD33, an antigen present on the surface of leukemic myeloblasts in a majority of AML patients, while Inotuzumab Ozogamicin targets CD22, an antigen expressed on B-cell malignancies like ALL.[5][6] Upon binding to their respective targets, these ADCs are internalized by the cancer cell. Inside the cell, the this compound payload is released and translocates to the nucleus, where it binds to the minor groove of the DNA, causing double-strand breaks and triggering apoptosis.[7][8]
Standard chemotherapy, exemplified by the "7+3" regimen (a combination of cytarabine (B982) and an anthracycline like daunorubicin), functions through a less targeted mechanism.[8] Cytarabine, a pyrimidine (B1678525) analog, inhibits DNA synthesis, while daunorubicin (B1662515) intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.[9][10] While effective, this approach lacks the specificity of ADCs, leading to a broader range of side effects due to its impact on healthy, rapidly dividing cells.
Head-to-Head: Clinical Trial Data
Clinical trials have provided a quantitative basis for comparing the efficacy and safety of this compound ADCs with standard chemotherapy.
Gemtuzumab Ozogamicin in Acute Myeloid Leukemia (AML)
The Phase III ALFA-0701 trial evaluated the addition of Gemtuzumab Ozogamicin (GO) to standard induction chemotherapy (daunorubicin and cytarabine) in patients aged 50-70 with de novo AML.[11][12][13]
| Endpoint | Gemtuzumab Ozogamicin + Chemo | Chemotherapy Alone | Hazard Ratio (95% CI) | p-value |
| Event-Free Survival (EFS) at 2 years | 40.8% | 17.1% | 0.58 (0.43–0.78) | 0.0003 |
| Overall Survival (OS) - Median | 34 months | 19 months | Not Significant | - |
| Complete Remission (CR) Rate | 81% | 75% | - | 0.25 |
Data from the ALFA-0701 trial.[14][15][16]
Inotuzumab Ozogamicin in Acute Lymphoblastic Leukemia (ALL)
The Phase III INO-VATE trial compared Inotuzumab Ozogamicin to standard intensive chemotherapy in adult patients with relapsed or refractory CD22-positive ALL.[17][18][19]
| Endpoint | Inotuzumab Ozogamicin | Standard Chemotherapy | Hazard Ratio (95% CI) | p-value |
| Complete Remission (CR/CRi) Rate | 80.7% | 29.4% | - | <0.001 |
| Progression-Free Survival (PFS) - Median | 5.0 months | 1.8 months | 0.45 (0.34–0.61) | <0.001 |
| Overall Survival (OS) - Median | 7.7 months | 6.7 months | 0.77 (0.58–1.03) | 0.04 |
| Minimal Residual Disease (MRD) Negativity in Responders | 78.4% | 28.1% | - | <0.001 |
Data from the INO-VATE trial.[17][18][20]
Experimental Protocols
ALFA-0701 Trial: Gemtuzumab Ozogamicin in AML
-
Patient Population: Adults aged 50-70 years with previously untreated de novo AML.[11]
-
Induction Chemotherapy:
-
Consolidation Therapy: Patients in remission received two courses of daunorubicin and cytarabine, with or without a single dose of Gemtuzumab Ozogamicin (3 mg/m²) on day 1, according to their initial randomization.[13]
-
Primary Endpoint: Event-Free Survival (EFS).
-
Secondary Endpoints: Overall Survival (OS), Complete Remission (CR) rate, and safety.
INO-VATE Trial: Inotuzumab Ozogamicin in ALL
-
Patient Population: Adult patients with relapsed or refractory CD22-positive ALL.[18]
-
Treatment Arms:
-
Investigational Arm: Inotuzumab Ozogamicin administered intravenously at a starting dose of 1.8 mg/m² per cycle, fractionated as 0.8 mg/m² on day 1, and 0.5 mg/m² on days 8 and 15 of a 21-28 day cycle for up to 6 cycles.[19]
-
Standard Therapy Arm: Investigator's choice of one of three standard intensive chemotherapy regimens.[17]
-
-
Primary Endpoints: Complete Remission (CR) and Overall Survival (OS).[17]
-
Key Secondary Endpoints: Progression-Free Survival (PFS), Minimal Residual Disease (MRD) negativity, and safety.[17]
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathways and a generalized experimental workflow.
Caption: Mechanism of this compound ADC Action.
Caption: Mechanism of Standard Chemotherapy Action.
Caption: Generalized Clinical Trial Workflow.
Conclusion
This compound ADCs represent a significant advancement in the treatment of hematologic malignancies. Their targeted delivery mechanism offers the potential for improved efficacy and a more manageable safety profile compared to the indiscriminate action of standard chemotherapy. The clinical data, particularly the high rates of complete remission and MRD negativity, underscore the promise of this therapeutic strategy. As research continues, this compound ADCs are poised to become an increasingly integral part of the treatment paradigm for patients with AML and ALL, offering a more precise and potent weapon in the fight against these aggressive cancers.
References
- 1. Defining the dose of gemtuzumab ozogamicin in combination with induction chemotherapy in acute myeloid leukemia: a comparison of 3 mg/m2 with 6 mg/m2 in the NCRI AML17 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. uhs.nhs.uk [uhs.nhs.uk]
- 4. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 5. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 6. benchchem.com [benchchem.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Defining the dose of gemtuzumab ozogamicin in combination with induction chemotherapy in acute myeloid leukemia: a comparison of 3 mg/m2 with 6 mg/m2 in the NCRI AML17 Trial | Haematologica [haematologica.org]
- 9. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial | Haematologica [haematologica.org]
- 11. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncozine.com [oncozine.com]
- 13. 4129-Acute myeloid leukaemia induction 7-3 GO and consolidation ALFA overview | eviQ [eviq.org.au]
- 14. tandfonline.com [tandfonline.com]
- 15. Inotuzumab Ozogamicin Versus Standard Care for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inotuzumab ozogamicin versus standard of care in relapsed or refractory acute lymphoblastic leukemia: Final report and long‐term survival follow‐up from the randomized, phase 3 INO‐VATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inotuzumab Ozogamicin Improves Outcomes vs Standard Therapy in Relapsed/Refractory Acute Lymphoblastic Leukemia - The ASCO Post [ascopost.com]
- 18. Inotuzumab Ozogamicin versus Standard Therapy for Acute Lymphoblastic Leukemia - [medicinesresources.nhs.uk]
- 19. cda-amc.ca [cda-amc.ca]
- 20. sfj-pharma.com [sfj-pharma.com]
Validating the Specificity of N-Acetyl-Calicheamicin ADC Targeting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-Calicheamicin as an antibody-drug conjugate (ADC) payload, evaluating its specificity against other common payloads. Experimental data is presented to support the objective comparison of performance, alongside detailed protocols for key validation assays.
Executive Summary
This compound is a potent enediyne antibiotic that induces double-stranded DNA breaks, leading to apoptosis.[1][2] Its high cytotoxicity makes it a powerful payload for ADCs.[3][4] A key characteristic of this compound ADCs is their target-dependent cytotoxicity, with a notable lack of a bystander killing effect. This specificity is attributed to the short-lived nature of the activated biradical upon release. This guide delves into the experimental validation of this specificity, comparing its performance with other widely used ADC payloads such as monomethyl auristatin E (MMAE) and pyrrolobenzodiazepines (PBDs).
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity of ADCs with different payloads against target-positive and target-negative cell lines. The data highlights the specificity of this compound-based ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of various ADC Payloads against HER2-Positive and HER2-Negative Cancer Cell Lines
| Cell Line | HER2 Status | This compound ADC (IC50, ng/mL) | MMAE-based ADC (IC50, ng/mL) | PBD-based ADC (IC50, pM) |
| SK-BR-3 | High | Data Not Available | ~0.5 - 5.0[5][6] | ~130[5] |
| NCI-N87 | High | Data Not Available | ~95.3[7] | Data Not Available |
| BT-474 | High | Data Not Available | Data Not Available | Data Not Available |
| MDA-MB-453 | Moderate | Data Not Available | ~1.9[5] | Data Not Available |
| T-47D | Low/Negative | Data Not Available | ~5.5 - 45.7[5][8] | Data Not Available |
| MDA-MB-231 | Negative | Data Not Available | ~98.2[5] | Data Not Available |
Table 2: In Vitro Cytotoxicity of this compound and Uncialamycin ADCs
| Cell Line | Target | This compound ADC (IC50, pM) | Uncialamycin ADC (T1LD1) (IC50, pM) |
| OCI-AML3 | CD46 | >1000 (as Mylotarg) | 12 |
| KG1 (multidrug-resistant) | CD46 | >1000 (as Mylotarg) | 410 |
| HEK293T/T1 | T1 | 20 | 5 |
Data from a study comparing N-acetyl calicheamicin (B1180863) with uncialamycin, another enediyne payload.[9]
Mechanism of Action and Specificity
This compound ADCs function through a well-defined mechanism that underscores their specificity.
dot digraph "N-Acetyl-Calicheamicin_ADC_Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of this compound ADC", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead="normal"];
ADC [label="this compound ADC"]; Antigen [label="Target Antigen on\nCancer Cell Surface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internalization [label="Receptor-Mediated\nEndocytosis"]; Lysosome [label="Lysosome"]; Release [label="Payload Release\n(Linker Cleavage)"]; Activation [label="Reductive Activation of\nthis compound"]; DNA_Binding [label="Binding to Minor\nGroove of DNA"]; DSB [label="Double-Strand DNA\nBreaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ADC -> Antigen [label="1. Binding"]; Antigen -> Internalization [label="2. Internalization"]; Internalization -> Lysosome [label="3. Trafficking"]; Lysosome -> Release [label="4. Degradation"]; Release -> Activation [label="5. Intracellular Release"]; Activation -> DNA_Binding [label="6. Activation"]; DNA_Binding -> DSB [label="7. DNA Damage"]; DSB -> Apoptosis [label="8. Cell Death"]; } this compound ADC Mechanism of Action.
This targeted delivery and intracellular activation mechanism minimizes exposure of healthy tissues to the potent payload, thereby enhancing the therapeutic window.[10] A defining feature of this compound is its inability to induce a significant bystander effect.[9] This is because the activated di-radical species is highly reactive and short-lived, preventing it from diffusing out of the target cell to kill neighboring antigen-negative cells.[9] This contrasts with payloads like MMAE and some PBDs, which are often cell-permeable and can exert a bystander killing effect.[9]
Experimental Protocols for Specificity Validation
Validating the specificity of an this compound ADC involves a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Objective: To quantify the target-specific cell-killing ability of the ADC.
Methodology:
-
Cell Seeding: Seed target antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for a period of 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
dot digraph "Cytotoxicity_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vitro Cytotoxicity Assay Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead="normal"];
Start [label="Seed Target+ and\nTarget- Cells"]; Treatment [label="Treat with Serial\nDilutions of ADC"]; Incubation [label="Incubate for\n72-96 hours"]; MTT [label="Add MTT Reagent"]; Incubate_MTT [label="Incubate for\n2-4 hours"]; Solubilize [label="Add Solubilization\nSolution"]; Read [label="Measure Absorbance\nat 570 nm"]; Analyze [label="Calculate IC50\nValues", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Treatment; Treatment -> Incubation; Incubation -> MTT; MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; } Workflow for In Vitro Cytotoxicity Assay.
Antibody Internalization Assay (Flow Cytometry)
This assay quantifies the uptake of the ADC by target cells.
Objective: To confirm that the ADC is internalized upon binding to its target antigen.
Methodology:
-
Cell Preparation: Harvest target antigen-positive cells and wash with ice-cold PBS.
-
ADC Incubation: Incubate the cells with a fluorescently labeled this compound ADC at various concentrations on ice for 30-60 minutes to allow binding but prevent internalization.
-
Internalization Induction: Shift the cells to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).
-
Quenching/Stripping: Stop internalization by placing the cells on ice. Remove non-internalized antibody from the cell surface by either quenching the surface fluorescence with an anti-fluorophore antibody or by a brief acid wash.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized ADC.
-
Data Analysis: Plot the MFI over time to determine the rate and extent of internalization.
dot digraph "Internalization_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Antibody Internalization Assay Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead="normal"];
Start [label="Incubate Cells with\nFluorescently Labeled ADC on Ice"]; Induce [label="Shift to 37°C to\nInduce Internalization"]; Timepoints [label="Collect Samples at\nVarious Time Points"]; Stop [label="Stop Internalization\non Ice"]; Quench [label="Quench or Strip\nSurface Fluorescence"]; Analyze [label="Analyze by Flow Cytometry\n(Measure MFI)"]; Result [label="Determine Rate and Extent\nof Internalization", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Induce; Induce -> Timepoints; Timepoints -> Stop; Stop -> Quench; Quench -> Analyze; Analyze -> Result; } Workflow for Antibody Internalization Assay.
In Vivo Specificity and Efficacy Studies
Animal models are crucial for evaluating the anti-tumor activity and specificity of the ADC in a physiological context.
Objective: To assess the in vivo anti-tumor efficacy and tolerability of the this compound ADC.
Methodology:
-
Xenograft Model: Implant human tumor cells (both target-positive and target-negative) subcutaneously into immunocompromised mice.
-
ADC Administration: Once tumors reach a palpable size, administer the this compound ADC, a non-targeting control ADC, and a vehicle control intravenously.
-
Tumor Growth Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Efficacy Endpoint: Continue monitoring until tumors in the control group reach a predetermined size, at which point the study is terminated.
-
Biodistribution (Optional): At various time points after administration of a radiolabeled ADC, collect tumors and major organs to quantify the distribution and accumulation of the ADC.
-
Data Analysis: Plot tumor growth curves for each treatment group to evaluate anti-tumor efficacy. Analyze body weight data to assess toxicity.
Logical Comparison of Payloads for ADC Development
The choice of payload is a critical decision in ADC design, impacting both efficacy and safety.
dot digraph "Payload_Comparison" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Comparative Logic for ADC Payload Selection", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead="normal"];
Start [label="Start: Define\nTherapeutic Need"]; Tumor_Type [label="Tumor Heterogeneity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Payload_Class [label="Select Payload Class"]; Calicheamicin [label="this compound\n(DNA Damage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMAE [label="MMAE\n(Microtubule Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PBD [label="PBD\n(DNA Crosslinker)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Specificity_Need [label="High Specificity\nRequired?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Bystander_Effect [label="Bystander Effect\nDesired?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; High_Potency [label="High Potency\nNeeded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Final Payload\nSelection", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Tumor_Type; Tumor_Type -> Payload_Class [label="Homogeneous"]; Tumor_Type -> Bystander_Effect [label="Heterogeneous"]; Payload_Class -> Specificity_Need; Specificity_Need -> Calicheamicin [label="Yes"]; Specificity_Need -> MMAE [label="No"]; Specificity_Need -> PBD [label="Yes"]; Bystander_Effect -> MMAE [label="Yes"]; Bystander_Effect -> PBD [label="Yes"]; Bystander_Effect -> Calicheamicin [label="No"]; Calicheamicin -> High_Potency; MMAE -> High_Potency; PBD -> High_Potency; High_Potency -> End [label="Yes"]; } Decision tree for ADC payload selection.
Conclusion
This compound is a highly potent ADC payload with a distinct mechanism of action that results in high target specificity and a lack of bystander effect. This makes it an excellent choice for treating tumors with homogenous antigen expression where minimizing off-target toxicity is paramount. The experimental protocols outlined in this guide provide a framework for rigorously validating the specificity of this compound ADCs and comparing their performance against other payloads, thereby enabling informed decisions in the drug development process. In vivo studies have demonstrated the efficacy of calicheamicin ADCs in both solid and hematologic tumor models.[11][12][13] However, careful consideration of potential toxicities, such as thrombocytopenia and hepatic dysfunction, is crucial during preclinical and clinical development.[14]
References
- 1. adcreview.com [adcreview.com]
- 2. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 108212-76-6 | BroadPharm [broadpharm.com]
- 5. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Conjugate Based on Anti-HER2 Diaffibody and Auristatin E Targets HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncialamycin-based antibody–drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njbio.com [njbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Toxicology of Calicheamicin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical toxicology profiles of two prominent calicheamicin-based antibody-drug conjugates (ADCs): gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®). The information is compiled from publicly available data to assist researchers and drug development professionals in understanding the safety profiles of these potent anticancer agents.
Introduction to Calicheamicin-Based ADCs
Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-strand DNA breaks, leading to apoptosis.[1][2] Their high cytotoxicity makes them effective payloads for ADCs, which are designed to selectively deliver these toxins to cancer cells expressing a specific surface antigen. Gemtuzumab ozogamicin targets CD33, an antigen present on the surface of most leukemic myeloblasts, and is used in the treatment of acute myeloid leukemia (AML).[3][4] Inotuzumab ozogamicin targets CD22, a receptor expressed on B-cells, and is indicated for the treatment of B-cell acute lymphoblastic leukemia (ALL).[5][6]
While their targeted delivery mechanism aims to minimize off-target effects, the potent nature of calicheamicin (B1180863) necessitates a thorough preclinical toxicology evaluation to identify potential safety concerns. This guide summarizes key preclinical findings for these two ADCs, focusing on general toxicology, genetic toxicity, and reproductive toxicity.
Comparative Preclinical Toxicology Data
The following tables summarize the available quantitative and qualitative preclinical toxicology data for gemtuzumab ozogamicin and inotuzumab ozogamicin. It is important to note that direct comparison is challenging due to variations in study designs and the limited availability of public detailed preclinical data for inotuzumab ozogamicin.
Table 1: Summary of Repeat-Dose Toxicology Studies
| Parameter | Gemtuzumab Ozogamicin | Inotuzumab Ozogamicin |
| Species | Rat, Cynomolgus Monkey | Cynomolgus Monkey (Primary species for ADC testing)[7][8] |
| Key Target Organs of Toxicity | Liver, Kidney, Bone Marrow, Lymphoid Organs, Male Reproductive Organs[9] | Liver (Hepatotoxicity, including Veno-occlusive Disease/Sinusoidal Obstruction Syndrome - VOD/SOS), Hematopoietic System (Myelosuppression)[10][11] |
| Observed Toxicities in Rats | - Hepatotoxicity (oval cell hyperplasia, potentially preneoplastic) at ≥7.2 mg/m²/week[1] - Nephrotoxicity[12] - Myelotoxicity[12] - Effects on male reproductive organs (testes and epididymides) at ≥2.4 mg/m²/week[1] | Data not publicly available in detail. |
| Observed Toxicities in Monkeys | - Effects on lymphoid tissues (not reversible after a 4-week non-dosing period)[9] - Effects on testes and epididymides at 21.6 mg/m²/week[1] | Preclinical studies suggested that fractionated dosing schedules could reduce toxicities, a strategy that was later implemented in clinical trials.[13] |
| Reversibility of Findings | Effects on liver, kidney, and male reproductive organs in rats, and on lymphoid tissues in monkeys were not reversible after a 4-week non-dosing period in 6-week toxicity studies.[9] | Information on the reversibility of preclinical findings is not extensively available in the public domain. |
| No-Observed-Adverse-Effect Level (NOAEL) | Specific NOAELs from pivotal repeat-dose toxicology studies are not publicly detailed. | Specific NOAELs from pivotal repeat-dose toxicology studies are not publicly detailed. |
Table 2: Summary of Genetic Toxicology Studies
| Assay | Gemtuzumab Ozogamicin | Inotuzumab Ozogamicin |
| In Vivo Micronucleus Assay (Mouse) | Clastogenic in the bone marrow of mice at single doses ≥22.1 mg/m².[1] | Data not publicly available. |
| Bacterial Reverse Mutation Assay (Ames Test) | The released cytotoxic agent, N-acetyl gamma calicheamicin dimethyl hydrazide, was mutagenic.[1] | Data not publicly available. |
| In Vitro Micronucleus Assay (Human TK6 cells) | The released cytotoxic agent was clastogenic.[1] | Data not publicly available. |
Table 3: Summary of Reproductive and Developmental Toxicology Studies
| Study Type | Gemtuzumab Ozogamicin | Inotuzumab Ozogamicin |
| Female Fertility (Rat) | Daily intravenous doses up to 1.08 mg/m² for 14 days before mating resulted in significant decreases in corpora lutea and implants, and dose-related increases in dead embryos.[1] | Can cause embryo-fetal harm. Women are advised against breastfeeding during treatment and for 2 months after the last dose.[11] |
| Male Fertility (Rat) | Daily intravenous doses from 0.12 to 1.08 mg/m² for 28 days resulted in a decreased male fertility index at ≥0.12 mg/m², with adverse effects on testes and epididymides. Partial recovery was noted.[1] | Data not publicly available. |
| Embryo-Fetal Development (Rat) | Caused embryo-fetal toxicity at maternal systemic exposures approximately 0.4 times the exposure in patients at the maximum recommended dose.[14] | Can cause embryo-fetal harm.[11] |
Experimental Protocols
Detailed experimental protocols for key toxicology studies are crucial for the interpretation of results. The following sections outline the general methodologies for assays commonly used in the preclinical safety assessment of ADCs, based on international regulatory guidelines.
Repeat-Dose Toxicity Studies
Objective: To characterize the toxicity profile of the ADC following repeated administration, identify target organs of toxicity, and determine a No-Observed-Adverse-Effect Level (NOAEL).
Methodology (General):
-
Species Selection: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., cynomolgus monkey), which are pharmacologically relevant.[8]
-
Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group are included.
-
Route and Frequency of Administration: Mimics the intended clinical route (typically intravenous for ADCs) and schedule.
-
Duration: The duration of the study is based on the intended duration of clinical use.[15]
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (pre-study and at termination)
-
Electrocardiography (ECG)
-
Clinical pathology (hematology, clinical chemistry, urinalysis) at multiple time points
-
Toxicokinetics to assess exposure to the ADC and its components
-
-
Terminal Procedures:
-
Gross necropsy
-
Organ weights
-
Histopathological examination of a comprehensive list of tissues.
-
-
Recovery Groups: May be included to assess the reversibility of toxic effects.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
Objective: To detect damage to chromosomes or the mitotic apparatus of erythroblasts induced by the test substance.[16][17]
Methodology:
-
Species: Typically performed in mice or rats.[16]
-
Dose Groups: A preliminary toxicity test is often conducted to determine three analyzable concentrations. The main study includes a vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of the test article.[16]
-
Administration: The test substance is administered via an appropriate route, usually once or twice.[18]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[16]
-
Analysis: Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.[18]
Fertility and Early Embryonic Development Study
Objective: To assess the effects of the test substance on reproductive performance in male and female animals and on early embryonic development up to implantation.
Methodology (General for Female Fertility):
-
Species: Commonly conducted in rats.
-
Dosing: Females are typically dosed for a period before mating (e.g., 14 days), during mating, and through the early stages of gestation.
-
Mating: Treated females are mated with untreated males.
-
Endpoints:
-
Estrous cycles
-
Mating performance and fertility index
-
Number of corpora lutea, implantations, and viable and non-viable embryos
-
Pre-implantation loss
-
Signaling Pathways and Experimental Workflows
Calicheamicin-Induced Apoptosis Signaling Pathway
Calicheamicin induces double-strand DNA breaks, which triggers a p53-independent apoptotic pathway.[2] The signaling cascade primarily involves the mitochondrial pathway, leading to the activation of executioner caspases and cell death.
Caption: Calicheamicin-induced p53-independent apoptosis pathway.
General Experimental Workflow for Preclinical Toxicology Assessment of ADCs
The preclinical safety evaluation of an ADC is a multi-step process designed to thoroughly characterize its toxicological profile before human clinical trials.
Caption: General workflow for preclinical toxicology assessment of ADCs.
Conclusion
The preclinical toxicology profiles of gemtuzumab ozogamicin and inotuzumab ozogamicin reflect the potent nature of their calicheamicin payload. For gemtuzumab ozogamicin, key toxicities identified in preclinical studies include effects on the liver, kidney, bone marrow, and reproductive organs. While detailed public preclinical data for inotuzumab ozogamicin is less available, clinical findings of hepatotoxicity and myelosuppression are prominent and likely have their basis in preclinical observations.
This comparative guide highlights the importance of comprehensive preclinical safety assessments for ADCs. Understanding the potential on- and off-target toxicities is critical for guiding clinical trial design, identifying patient populations at risk, and developing strategies to mitigate adverse events. Further research and transparency in the publication of preclinical data will continue to advance the safe and effective development of this important class of anticancer therapeutics.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Preclinical and clinical development of inotuzumab-ozogamicin in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 3 study of gemtuzumab ozogamicin during induction and postconsolidation therapy in younger patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. api.upums.ac.in [api.upums.ac.in]
- 7. Safety evaluation of inotuzumab ozogamicin: a pharmacovigilance study based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-world effectiveness and safety of inotuzumab ozogamicin in adult patients with R/R B-ALL [lymphoblastic-hub.com]
- 9. Inotuzumab: from preclinical development to success in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inotuzumab ozogamicin in B-cell precursor acute lymphoblastic leukemia: efficacy, toxicity, and practical considerations [frontiersin.org]
- 11. besponsa.pfizerpro.com [besponsa.pfizerpro.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]
- 17. pages.mediford.com [pages.mediford.com]
- 18. criver.com [criver.com]
Quantifying the Bystander Killing Effect of N-Acetyl-Calicheamicin ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical, yet often variable, characteristic of ADCs is their capacity to induce a "bystander effect," where the cytotoxic payload released from a targeted cancer cell diffuses to and kills neighboring, antigen-negative tumor cells. This phenomenon is particularly crucial for treating heterogeneous tumors where antigen expression is not uniform.
This guide provides an objective comparison of the bystander killing effect of N-Acetyl-Calicheamicin-based ADCs against other common ADC payloads. This compound, a member of the potent enediyne class of antibiotics, is known for its exceptional cytotoxicity by inducing double-strand DNA breaks.[1] However, its potential for bystander killing is a subject of significant interest and comparison within the field.
Comparative Analysis of ADC Payloads and Bystander Effect
The ability of an ADC's payload to induce a bystander effect is intrinsically linked to its physicochemical properties, particularly its ability to cross cell membranes. Payloads that are cell-permeable can diffuse out of the target cell and affect adjacent cells.[][3]
This compound ADCs are generally considered to have a minimal to non-existent bystander effect.[4] This is attributed to the highly reactive and short-lived nature of the diradical species formed upon activation, which reacts in immediate proximity to the DNA, thus limiting its diffusion to neighboring cells.[4] In contrast, other enediyne payloads, such as uncialamycin, have been shown to exhibit a significant bystander effect, suggesting that this property can be engineered within this class of compounds.[4][5]
Below is a comparative summary of this compound and other common ADC payloads.
| Payload Class | Example Payload | Mechanism of Action | Bystander Effect | Key Characteristics |
| Enediyne | This compound | DNA double-strand breaks via Bergman cyclization[6][7] | Minimal / No | Extremely potent; activated diradical is short-lived.[4] |
| Enediyne | Uncialamycin | DNA double-strand breaks | Yes | Demonstrates that enediynes can be designed to have a bystander effect.[4][5] |
| Auristatin | Monomethyl Auristatin E (MMAE) | Microtubule inhibitor[] | Yes | Cell-permeable, effective in heterogeneous tumors.[][8] |
| Auristatin | Monomethyl Auristatin F (MMAF) | Microtubule inhibitor | No | Negatively charged, leading to poor membrane permeability.[] |
| Topoisomerase I Inhibitor | Deruxtecan (DXd) | DNA topoisomerase I inhibitor[] | Yes | High membrane permeability, potent bystander killing.[3] |
| Topoisomerase I Inhibitor | SN-38 | DNA topoisomerase I inhibitor[] | Yes | Cell-permeable payload.[] |
| Maytansinoid | DM1 | Microtubule inhibitor | Minimal / No | Released as a charged metabolite (Lys-SMCC-DM1) with low permeability.[9] |
Quantitative Assessment of Bystander Killing
The bystander effect is typically quantified in vitro using co-culture assays where antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells are grown together and treated with the ADC. The viability of the Ag- cells is then measured to determine the extent of bystander killing.
| ADC Payload | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture Ratio (Ag+:Ag-) | % Antigen-Negative Cell Death (Bystander Killing) | Reference |
| T-CaliG (Calicheamicin G) | HCC1954 (HER2+) | MDA-MB-468 (HER2-) | Not specified | Modest bystander action observed | [10] |
| T-vc-MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | 1:1 (50% Ag+) | ~16% | [11] |
| T-vc-MMAE | SKBR3 (HER2+) | GFP-MCF7 (HER2-) | 1:1 (50% Ag+) | ~12% | [11] |
| T-vc-MMAE | BT474 (HER2+) | GFP-MCF7 (HER2-) | 1:1 (50% Ag+) | ~41% | [11] |
| T-vc-MMAE | SKBR3 (HER2+) | GFP-MCF7 (HER2-) | 9:1 (90% Ag+) | ~58% | [11] |
| DS-8201a (DXd) | SKBR3 (HER2+) | MCF7 (HER2-) | Not specified | Significant reduction in MCF7 viability | [12] |
| T-DM1 | SKBR3 (HER2+) | MCF7 (HER2-) | Not specified | No significant impact on MCF7 viability | [12] |
Note: The extent of bystander killing can be influenced by the specific cell lines used, the antigen expression levels, and the ADC concentration.[11]
Experimental Protocols
Accurate quantification of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed methodologies for key experiments.
In Vitro Bystander Effect Co-Culture Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[13]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[13]
-
Cell culture medium and supplements.
-
ADC of interest.
-
96-well plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include control wells with only Ag- cells.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the wells with a serial dilution of the ADC. The chosen concentrations should ideally be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[13]
-
Incubation: Incubate the plate for a period of 3 to 6 days.[15]
-
Quantification of Ag- Cell Viability:
-
Fluorescence Plate Reader: If using a fluorescently labeled Ag- cell line, measure the fluorescence intensity in each well. This directly correlates with the number of viable Ag- cells.
-
Flow Cytometry: Alternatively, harvest the cells and analyze by flow cytometry to distinguish and count the fluorescent Ag- cells from the non-fluorescent Ag+ cells.
-
-
Data Analysis: Calculate the percentage of Ag- cell death in the co-culture wells compared to the Ag- monoculture control wells. A statistically significant increase in Ag- cell death in the co-culture indicates a bystander effect.[13]
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium and can subsequently kill bystander cells.[12]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Cell culture medium and supplements.
-
ADC of interest.
-
96-well plates.
-
Centrifuge.
-
Cell viability reagent.
Procedure:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a culture plate and treat with the ADC for a defined period (e.g., 72-96 hours).[12]
-
Collect the culture supernatant (conditioned medium) and clarify by centrifugation to remove cell debris.
-
-
Treat Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere.
-
Remove the existing medium and replace it with the conditioned medium from the ADC-treated Ag+ cells. Include controls where Ag- cells are treated with conditioned medium from untreated Ag+ cells.
-
-
Incubation and Viability Measurement: Incubate the Ag- cells for an appropriate duration and then assess cell viability using a standard assay (e.g., MTT, XTT).
-
Data Analysis: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, demonstrates a bystander effect mediated by a secreted payload.[12]
Visualizing Key Pathways and Workflows
Mechanism of this compound Action
The cytotoxic effect of this compound is initiated upon internalization of the ADC and release of the payload. The payload then translocates to the nucleus, where it binds to the minor groove of DNA.[16] A key step is the reductive cleavage of a trisulfide bond, which triggers a Bergman cyclization to form a highly reactive diradical species.[17] This diradical abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent apoptosis.[18]
Caption: this compound ADC mechanism of action.
Bystander vs. Non-Bystander Killing Effect
The key differentiator for the bystander effect is the ability of the released payload to diffuse out of the target cell.
Caption: Logical flow of bystander vs. non-bystander killing.
Experimental Workflow for Quantifying Bystander Effect
The co-culture assay is a standard method to quantify the bystander effect in vitro.
Caption: Experimental workflow for the co-culture bystander assay.
References
- 1. adcreview.com [adcreview.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Uncialamycin-based antibody–drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. nbinno.com [nbinno.com]
- 7. adcreview.com [adcreview.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Safety Operating Guide
Proper Disposal of N-Acetyl-Calicheamicin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of N-Acetyl-Calicheamicin, a potent enediyne antitumor antibiotic. The procedures outlined are designed for researchers, scientists, and drug development professionals working in appropriately equipped laboratory settings. Adherence to these guidelines is critical to mitigate the significant health risks associated with this compound.
This compound is classified as extremely hazardous. It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled[1]. Due to its high cytotoxicity, all handling and disposal procedures must be conducted with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls. This compound is also suspected of causing cancer[1].
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all necessary safety measures are in place. This includes a designated and restricted access work area, a certified chemical fume hood or biological safety cabinet, and readily available spill cleanup materials.
| Hazard Class | Handling Requirement | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) - Category 1/2 | Work in a certified chemical fume hood or biological safety cabinet. | Double gloves (nitrile), disposable gown, safety goggles, and a fit-tested respirator. |
| Skin Corrosion/Irritation - Category 2 | Avoid all skin contact. | Impermeable gloves and a lab coat. |
| Serious Eye Damage/Irritation - Category 2A | Avoid contact with eyes. | Chemical safety goggles or a face shield. |
| Carcinogenicity - Category 2 | Handle as a suspected carcinogen. | Full PPE as listed above. |
Data compiled from the Safety Data Sheet for this compound.[1]
Disposal Workflow
The proper disposal of this compound and all associated waste follows a strict protocol to ensure the safety of laboratory personnel and the environment. The primary method for the final disposal of cytotoxic waste is high-temperature incineration conducted by a licensed hazardous waste management company[1]. Chemical degradation is a potential alternative but should only be performed if a validated procedure is provided by the manufacturer or a relevant safety authority, as incomplete degradation can still leave hazardous residues.
Step-by-Step Disposal Procedures
1. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound are to be considered cytotoxic waste. This includes, but is not limited to:
-
Gloves, gowns, and other disposable PPE.
-
Pipette tips, vials, and other plasticware.
-
Contaminated absorbent pads and wipes.
-
-
Liquid Waste: All solutions containing this compound, as well as the first rinse of any contaminated glassware, must be collected as hazardous liquid waste. Do not discharge any amount of this compound into the sewer system.
2. Waste Collection:
-
Solid Waste: Immediately place all solid cytotoxic waste into a designated, puncture-proof, and leak-proof container. This container must be clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."
3. Decontamination of Work Surfaces:
-
At the end of each work session, thoroughly decontaminate the work area.
-
Use a suitable decontaminating solution, such as a high-pH detergent, followed by 70% ethanol.
-
All cleaning materials (wipes, absorbent pads) must be disposed of as solid cytotoxic waste.
4. Spill Management:
In the event of a spill, the following immediate actions should be taken:
| Step | Action |
| 1. Evacuate | Immediately alert others in the area and evacuate non-essential personnel. |
| 2. Secure | Secure the area to prevent entry. |
| 3. PPE | If trained and safe to do so, don appropriate PPE, including a respirator. |
| 4. Contain | Cover the spill with absorbent material from a cytotoxic spill kit. |
| 5. Clean | Carefully collect all contaminated materials and place them in the cytotoxic waste container. |
| 6. Decontaminate | Clean the spill area with a deactivating solution, followed by a standard cleaning agent. |
| 7. Report | Report the spill to the institution's Environmental Health and Safety (EHS) department. |
5. Final Disposal:
-
Store cytotoxic waste containers in a secure, designated hazardous waste accumulation area, away from general laboratory traffic.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company. Ensure that all labeling and manifest requirements are met according to local and national regulations.
-
The recommended final disposal method is high-temperature incineration.
Disclaimer: This document provides guidance based on available safety data and general best practices for handling cytotoxic compounds. It is imperative to consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) department for detailed instructions and to ensure full compliance with all applicable regulations.
References
Safeguarding Health and Research: A Guide to Handling N-Acetyl-Calicheamicin
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl-Calicheamicin. Adherence to these protocols is essential to mitigate the significant health risks associated with this potent compound.
This compound is a highly potent enediyne antitumor antibiotic that can cause double-strand DNA breaks.[1][2] Due to its extreme cytotoxicity, it requires stringent handling procedures in containment facilities to prevent exposure.[] The Safety Data Sheet (SDS) for this compound classifies it as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[4] It is also suspected of causing cancer.[4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory for all personnel handling this compound.[5] The required level of PPE varies based on the specific laboratory activity and the associated risk of exposure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[6] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[6] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[6] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[6] |
Operational Plan: Handling and Disposal Workflow
A systematic approach to handling this compound is critical to ensure safety from receipt to disposal. The following workflow outlines the key stages.
Workflow for safe this compound handling.
Decontamination and Disposal
Decontamination: In the event of a spill, evacuate the area immediately and follow your institution's spill management plan.[5] Surfaces and equipment should be decontaminated by scrubbing with alcohol or another suitable deactivating agent.[5] All materials used for spill cleanup must be collected in a sealed container and disposed of as hazardous waste.[5]
Disposal: All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container labeled "Hazardous Waste" with the compound's name.[6]
-
Contaminated PPE (e.g., gloves, lab coat): Carefully remove PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[6] Never reuse disposable PPE.[5]
-
Stock Solutions: Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste for disposal according to institutional guidelines.[7]
All waste must be disposed of through a certified hazardous waste vendor.[6] Ensure that waste containers are compatible with the chemical and clearly labeled.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
